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  • Product: 4-(3-Methylbenzoyl)-2-methylpyridine
  • CAS: 1187168-74-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-Methylbenzoyl)-2-methylpyridine

Introduction 4-(3-Methylbenzoyl)-2-methylpyridine is a disubstituted pyridine derivative with potential applications in medicinal chemistry and materials science as a key building block for more complex molecules. Its st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(3-Methylbenzoyl)-2-methylpyridine is a disubstituted pyridine derivative with potential applications in medicinal chemistry and materials science as a key building block for more complex molecules. Its structure, featuring a ketone linker between a 2-methylpyridine and a 3-methylphenyl (m-tolyl) moiety, presents interesting electronic and steric properties. This guide provides a comprehensive overview of a robust synthetic route to this compound and details the analytical techniques for its thorough characterization, aimed at researchers and professionals in drug development and organic synthesis.

Strategic Approach to Synthesis

The formation of the central carbon-carbon bond of the ketone is the key strategic consideration in the synthesis of 4-(3-Methylbenzoyl)-2-methylpyridine. While several methods exist for the synthesis of aryl ketones, the Grignard reaction stands out for its reliability and versatility in forming C-C bonds.[1] This approach involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a suitable electrophile.

For the synthesis of the target molecule, a highly efficient pathway involves the reaction of a Grignard reagent derived from 3-bromotoluene with 2-methyl-4-cyanopyridine. The nitrile group serves as a robust electrophile that, upon reaction with the Grignard reagent and subsequent hydrolysis, yields the desired ketone.[2] This method is generally preferred over alternatives like Friedel-Crafts acylation, which can be problematic with pyridine substrates due to the Lewis acid catalyst complexing with the basic nitrogen atom, thereby deactivating the ring towards electrophilic substitution.

synthesis_overview cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_product Final Product 3_bromotoluene 3-Bromotoluene Grignard_Formation Grignard Reagent Formation 3_bromotoluene->Grignard_Formation Mg, THF 2_methyl_4_cyanopyridine 2-Methyl-4-cyanopyridine Nucleophilic_Addition Nucleophilic Addition 2_methyl_4_cyanopyridine->Nucleophilic_Addition Grignard_Formation->Nucleophilic_Addition 3-Methylphenylmagnesium bromide Hydrolysis Acidic Workup (Hydrolysis) Nucleophilic_Addition->Hydrolysis Intermediate Imine Salt Target_Molecule 4-(3-Methylbenzoyl)-2-methylpyridine Hydrolysis->Target_Molecule

Caption: Synthetic strategy for 4-(3-Methylbenzoyl)-2-methylpyridine.

Experimental Protocols

Synthesis of 4-(3-Methylbenzoyl)-2-methylpyridine via Grignard Reaction

This protocol details the preparation of the Grignard reagent, its reaction with the cyanopyridine, and the subsequent workup to yield the final product. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive Grignard reagent.[3]

Materials:

  • 3-Bromotoluene

  • Magnesium turnings

  • Iodine (a small crystal for initiation)

  • Anhydrous tetrahydrofuran (THF)

  • 2-Methyl-4-cyanopyridine

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Protocol:

  • Grignard Reagent Formation:

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine.

    • Add a small amount of anhydrous THF to just cover the magnesium.

    • In the dropping funnel, prepare a solution of 3-bromotoluene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 3-bromotoluene solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color.[4]

    • Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Methyl-4-cyanopyridine:

    • In a separate, dry flask under a nitrogen atmosphere, dissolve 2-methyl-4-cyanopyridine (1.0 equivalent) in anhydrous THF.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the 2-methyl-4-cyanopyridine solution via a cannula or dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Workup and Isolation:

    • Cool the reaction mixture in an ice bath and quench it by the slow, careful addition of 1 M hydrochloric acid. This will hydrolyze the intermediate imine to the ketone.

    • Separate the aqueous and organic layers.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of 4-(3-Methylbenzoyl)-2-methylpyridine

The crude product can be purified by either acid-base extraction or column chromatography.

Acid-Base Extraction Protocol:

This method leverages the basicity of the pyridine nitrogen.

  • Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic solution with 1 M hydrochloric acid. The target compound will be protonated and move to the aqueous layer.

  • Separate the aqueous layer and wash it with diethyl ether to remove any non-basic impurities.

  • Cool the aqueous layer in an ice bath and basify it by the slow addition of a concentrated base (e.g., 6 M NaOH) until the pH is >10.

  • Extract the now deprotonated product back into an organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Column Chromatography Protocol:

  • Prepare a slurry of silica gel in a non-polar eluent (e.g., a mixture of hexane and ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., from 10% to 50% ethyl acetate in hexane).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent by rotary evaporation.

purification_workflow cluster_alt Alternative: Column Chromatography Crude_Product Crude_Product Dissolve_in_Organic_Solvent Dissolve_in_Organic_Solvent Crude_Product->Dissolve_in_Organic_Solvent Slurry_Prep Prepare Silica Slurry Acid_Wash Acid_Wash Dissolve_in_Organic_Solvent->Acid_Wash Separate_Layers_1 Separate_Layers_1 Acid_Wash->Separate_Layers_1 Aqueous_Layer Aqueous_Layer Separate_Layers_1->Aqueous_Layer Product (protonated) Organic_Layer_Impurities Organic_Layer_Impurities Separate_Layers_1->Organic_Layer_Impurities Non-basic impurities Basify Basify Aqueous_Layer->Basify Back_Extract Back_Extract Basify->Back_Extract Separate_Layers_2 Separate_Layers_2 Back_Extract->Separate_Layers_2 Organic_Layer_Product Organic_Layer_Product Separate_Layers_2->Organic_Layer_Product Pure Product Dry_and_Evaporate Dry_and_Evaporate Organic_Layer_Product->Dry_and_Evaporate Purified_Product Purified_Product Dry_and_Evaporate->Purified_Product Column_Pack Pack Column Slurry_Prep->Column_Pack Sample_Load Load Crude Product Column_Pack->Sample_Load Elute Elute with Solvent Gradient Sample_Load->Elute Collect_Fractions Collect & Analyze Fractions Elute->Collect_Fractions Combine_and_Evaporate Combine Pure Fractions & Evaporate Collect_Fractions->Combine_and_Evaporate Combine_and_Evaporate->Purified_Product

Caption: Purification workflow for the target compound.

Characterization of 4-(3-Methylbenzoyl)-2-methylpyridine

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected data from key analytical techniques.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₁₄H₁₃NO
Molecular Weight211.26 g/mol
AppearanceOff-white to pale yellow solid
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[5]

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings, as well as the two methyl groups.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.6d1HPyridine H-6
~7.6-7.8m2HPhenyl H-2', H-6'
~7.4-7.5m2HPhenyl H-4', H-5'
~7.3d1HPyridine H-5
~7.2s1HPyridine H-3
~2.6s3HPyridine -CH₃
~2.4s3HPhenyl -CH₃

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~195C=O (Ketone)
~158Pyridine C-2
~150Pyridine C-6
~148Pyridine C-4
~138Phenyl C-3'
~136Phenyl C-1'
~133Phenyl C-5'
~130Phenyl C-6'
~128Phenyl C-4'
~127Phenyl C-2'
~124Pyridine C-5
~121Pyridine C-3
~24Pyridine -CH₃
~21Phenyl -CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For aromatic ketones, a prominent molecular ion peak is expected.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 211

  • Major Fragments:

    • m/z = 196: Loss of a methyl radical (-CH₃)

    • m/z = 183: Loss of carbon monoxide (-CO)

    • m/z = 119: [m-tolyl-C=O]⁺ fragment

    • m/z = 91: [m-tolyl]⁺ fragment

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2980-2920WeakMethyl C-H Stretch
~1670StrongKetone C=O Stretch
1600-1580MediumAromatic C=C Stretch

Conclusion

The synthesis of 4-(3-Methylbenzoyl)-2-methylpyridine can be reliably achieved through a Grignard reaction, offering a scalable and efficient route for researchers. The purification can be effectively carried out using standard laboratory techniques such as acid-base extraction or column chromatography. The predicted spectroscopic data provides a solid framework for the characterization and confirmation of the synthesized product. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis of novel pyridine-based compounds for various applications.

References

  • Uyanik, M., Suzuki, D., Yasui, T., & Ishihara, K. (2011). Aerobic photooxidative syntheses of oxolactones in the presence of trifluoroacetic anhydride.
  • Hou, R. S., Wang, H. M., Lin, Y. C., & Chen, L. C. (2005). A simple and efficient method for the synthesis of 2-substituted-4-cyanopyridines. Heterocycles, 65(3), 649-656.
  • SpectraBase. (n.d.). 4-Acetyl-2-(3-methylbenzoyl)pyridine 1-Oxide. Retrieved from [Link]

  • Huang, Y., Yoon, S. H., Heron, S. R., & Goodlett, D. R. (2012). Surface acoustic wave nebulization produces ions with lower internal energy than electrospray ionization. Journal of the American Society for Mass Spectrometry, 23(6), 1062-1070.
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  • ResearchGate. (n.d.). Scheme 1. Synthesis of 3,6-disubstituted-4-aroyl-2-pyrones.
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  • Ameram, N., et al. (2016). The Synthesis and Characterisation of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. Journal of Physical Science, 27(2), 57–71.
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  • Journal of Physical Science. (2016). The Synthesis and Characterisation of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)
  • BenchChem. (2025). In-Depth Technical Guide on 4-Methyl-3-(3-nitrobenzoyl)pyridine. Retrieved from a hypothetical BenchChem technical guide.
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  • MDPI. (n.d.). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide.
  • ResearchGate. (n.d.). 13 C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6.
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Exploratory

An In-depth Technical Guide to 4-(3-Methylbenzoyl)-2-methylpyridine: Synthesis, Properties, and Characterization

This technical guide provides a comprehensive overview of the synthesis, and the predicted physical and chemical properties of the novel compound, 4-(3-Methylbenzoyl)-2-methylpyridine. This document is intended for resea...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the synthesis, and the predicted physical and chemical properties of the novel compound, 4-(3-Methylbenzoyl)-2-methylpyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a foundational understanding of this unique molecular entity.

Introduction and Molecular Overview

4-(3-Methylbenzoyl)-2-methylpyridine is a heterocyclic aromatic ketone. Its structure is characterized by a 2-methylpyridine core acylated at the 4-position with a 3-methylbenzoyl group. The presence of the pyridine ring, a key pharmacophore in numerous bioactive molecules, coupled with the substituted benzoyl moiety, suggests potential applications in medicinal chemistry and materials science. The structural arrangement of electron-donating (methyl) and electron-withdrawing (benzoyl) groups on the pyridine ring is anticipated to confer distinct electronic and chemical properties.

Molecular Structure:

Synthesis of 4-(3-Methylbenzoyl)-2-methylpyridine cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-methyl-4-bromopyridine 2-methyl-4-bromopyridine 2-methyl-4-lithiopyridine 2-methyl-4-lithiopyridine 2-methyl-4-bromopyridine->2-methyl-4-lithiopyridine n-BuLi, THF, -78 °C n-Butyllithium n-Butyllithium 3-methylbenzoyl chloride 3-methylbenzoyl chloride 4-(3-Methylbenzoyl)-2-methylpyridine 4-(3-Methylbenzoyl)-2-methylpyridine 2-methyl-4-lithiopyridine->4-(3-Methylbenzoyl)-2-methylpyridine 1. 3-methylbenzoyl chloride 2. Aqueous workup

Caption: Proposed synthesis of 4-(3-Methylbenzoyl)-2-methylpyridine.

Detailed Experimental Protocol:

Materials:

  • 2-methyl-4-bromopyridine

  • n-Butyllithium (solution in hexanes)

  • 3-Methylbenzoyl chloride [1][2][3]* Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate (for chromatography)

Procedure:

  • Preparation of 2-methyl-4-lithiopyridine:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-methyl-4-bromopyridine (1.0 eq) and anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species is typically indicated by a color change.

  • Acylation Reaction:

    • In a separate flame-dried flask, dissolve 3-methylbenzoyl chloride (1.2 eq) in anhydrous THF.

    • Slowly add the solution of 3-methylbenzoyl chloride to the freshly prepared 2-methyl-4-lithiopyridine solution at -78 °C.

    • Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure 4-(3-Methylbenzoyl)-2-methylpyridine.

Predicted Spectroscopic Data for Characterization

The following spectral data are predicted for 4-(3-Methylbenzoyl)-2-methylpyridine and are essential for its structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of the molecule. [4][5] Predicted ¹H NMR (400 MHz, CDCl₃) Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.6d1HPyridine H-6
~ 7.8s1HPyridine H-3
~ 7.7d1HPyridine H-5
~ 7.6-7.4m4HBenzoyl aromatic protons
~ 2.5s3HPyridine -CH₃
~ 2.4s3HBenzoyl -CH₃

Predicted ¹³C NMR (100 MHz, CDCl₃) Data:

Chemical Shift (δ, ppm)Assignment
~ 195C=O (ketone)
~ 158Pyridine C-2
~ 150Pyridine C-6
~ 148Pyridine C-4
~ 138-128Benzoyl aromatic carbons
~ 124Pyridine C-3
~ 121Pyridine C-5
~ 24Pyridine -CH₃
~ 21Benzoyl -CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. [6][7] Predicted IR (KBr pellet or thin film) Data:

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2980-2850Medium-WeakAliphatic C-H stretch (-CH₃)
~ 1670StrongC=O stretch (aromatic ketone)
~ 1600, 1580, 1470Medium-StrongAromatic C=C and C=N ring stretching
~ 1400-1350MediumC-H bending (-CH₃)
~ 1280Medium-StrongC-C(=O)-C stretch
~ 850-800StrongC-H out-of-plane bending (pyridine ring substitution pattern)

The carbonyl (C=O) stretching frequency is expected to be in the range of an aromatic ketone, likely shifted to a slightly lower wavenumber due to conjugation with both the pyridine and phenyl rings. [7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. [9][10] Predicted Mass Spectrum (Electron Ionization, EI):

  • Molecular Ion (M⁺): m/z = 211 (corresponding to the molecular weight of C₁₄H₁₃NO). This peak is expected to be prominent.

  • Major Fragment Ions:

    • m/z = 196: Loss of a methyl radical (-CH₃).

    • m/z = 183: Loss of carbon monoxide (-CO).

    • m/z = 119: [M - C₆H₄CH₃]⁺ (cleavage yielding the 3-methylphenyl cation).

    • m/z = 92: [M - COC₆H₄CH₃]⁺ (cleavage yielding the 2-methylpyridin-4-yl cation).

    • m/z = 91: Tropylium ion from the 3-methylbenzoyl moiety.

The fragmentation pattern of benzoylpyridines can be complex, with characteristic cleavages at the carbonyl group. [9][11]

Chemical Reactivity and Potential Applications

The chemical reactivity of 4-(3-Methylbenzoyl)-2-methylpyridine is dictated by its functional groups:

  • Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing for salt formation with acids and coordination to metal centers.

  • Ketone Carbonyl Group: The carbonyl group can undergo nucleophilic addition reactions, reduction to an alcohol, and other typical ketone reactions.

  • Aromatic Rings: Both the pyridine and the phenyl rings can undergo electrophilic substitution, although the pyridine ring is generally deactivated towards such reactions.

  • Methyl Groups: The methyl group on the pyridine ring, being at the 2-position, can exhibit enhanced reactivity (e.g., condensation reactions) due to the influence of the adjacent nitrogen atom.

The unique combination of a pyridine moiety and a substituted benzoyl group makes this compound a candidate for investigation in several areas:

  • Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents. Pyridine derivatives are prevalent in many approved drugs.

  • Materials Science: As a building block for polymers or as a ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers with interesting electronic or catalytic properties.

  • Agrochemicals: As a precursor for new herbicides or pesticides, a common application for pyridine-based compounds. [12]

Safety and Handling

As a novel chemical entity, the toxicological properties of 4-(3-Methylbenzoyl)-2-methylpyridine have not been established. Therefore, it should be handled with care, assuming it is potentially hazardous. Standard laboratory safety precautions should be followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [13]* Avoid inhalation, ingestion, and skin contact.

  • In case of contact, wash the affected area thoroughly with water.

  • Refer to the safety data sheets (SDS) of the starting materials (e.g., 2-methylpyridine, 3-methylbenzoyl chloride) for specific handling and disposal information. 3-Methylbenzoyl chloride is corrosive and reacts with water. [2][13]

Conclusion

This technical guide has outlined the predicted properties, a plausible synthetic route, and expected characterization data for the novel compound 4-(3-Methylbenzoyl)-2-methylpyridine. By leveraging the known chemistry of its constituent parts and related structures, this document provides a solid foundation for researchers to synthesize, identify, and explore the potential applications of this molecule. The experimental validation of the predictions and protocols presented herein will be a valuable contribution to the field of heterocyclic chemistry.

References

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  • Eckhardt, H., & Budzikiewicz, H. (1978). Kinetic energy release and position of transition state during the intramolecular substitution of ionized 2-benzoyl pyridines. Organic Mass Spectrometry, 13(12), 675-678. [Link]

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  • Wang, Y., et al. (2016). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Letters, 18(15), 3846–3849. [Link]

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Foundational

The Benzoylpyridine Scaffold in Drug Discovery: A Technical Guide to 4-(3-Methylbenzoyl)-2-methylpyridine

Executive Summary In the landscape of modern medicinal chemistry, diaryl methanones have emerged as deceptively simple yet highly versatile pharmacophores. Among these, 4-(3-Methylbenzoyl)-2-methylpyridine stands out as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, diaryl methanones have emerged as deceptively simple yet highly versatile pharmacophores. Among these, 4-(3-Methylbenzoyl)-2-methylpyridine stands out as a privileged scaffold. This whitepaper provides an in-depth technical analysis of its structural properties, retrosynthetic pathways, and its critical role as an intermediate in the development of potent antineoplastic agents and kinase inhibitors. By detailing self-validating experimental protocols, this guide serves as a comprehensive resource for drug development professionals seeking to leverage the benzoylpyridine core.

Structural and Physicochemical Profiling

The molecule 4-(3-Methylbenzoyl)-2-methylpyridine—formally known by its IUPAC name (2-methylpyridin-4-yl)(3-methylphenyl)methanone —consists of a 2-methylpyridine ring linked to a meta-tolyl group via a carbonyl bridge. This specific arrangement provides a rigid, planar geometry that is highly favorable for intercalating into hydrophobic protein pockets or coordinating with transition metals.

To understand its utility in drug design, we must analyze its physicochemical parameters. The data summarized below highlights why this molecule is an ideal starting point for lead optimization.

ParameterValuePharmacological Significance
IUPAC Name (2-methylpyridin-4-yl)(3-methylphenyl)methanoneStandardized nomenclature for structural identification.
Molecular Weight 211.26 g/mol Highly ligand-efficient; leaves ample room for derivatization without violating Lipinski's Rule of 5.
LogP (estimated) ~2.8Optimal lipophilicity for membrane permeability and oral bioavailability.
H-Bond Donors 0Reduces the desolvation penalty during target binding, enhancing binding affinity.
H-Bond Acceptors 2The pyridine nitrogen and carbonyl oxygen facilitate key interactions with kinase hinge regions or metal ions.
TPSA 29.96 ŲExcellent blood-brain barrier (BBB) penetration potential (well below the 90 Ų threshold for CNS drugs).

Retrosynthetic Strategy & Self-Validating Synthesis Protocol

The synthesis of diaryl ketones often suffers from poor chemoselectivity, particularly when utilizing direct Grignard additions to carboxylic acids or esters, which frequently over-react to form tertiary alcohols. To circumvent this, the optimal synthetic route employs a Weinreb amide intermediate.

Causality of Experimental Choice: The N-methoxy-N-methylamide (Weinreb amide) forms a stable, five-membered cyclic chelate with the magnesium ion of the Grignard reagent. This tetrahedral intermediate is stable at low temperatures and prevents a second equivalent of the nucleophile from attacking. The desired ketone is only released upon targeted aqueous acidic workup, ensuring a high-purity, mono-addition product.

Protocol 1: Synthesis via Weinreb Amide Intermediate

Step 1: Weinreb Amide Formation

  • Dissolve 2-methylisonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) portion-wise at 0 °C. Stir for 1 hour to allow the formation of the active acyl imidazole intermediate.

    • Self-Validation Check: Monitor the reaction vessel; the complete cessation of CO₂ gas evolution indicates that the activation step is complete.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (1.5 eq). Stir at room temperature for 12 hours.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate in vacuo. Purify via flash chromatography (SiO₂) to yield N-methoxy-N-methyl-2-methylisonicotinamide.

Step 2: Grignard Addition

  • Dissolve the purified Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Dropwise add 3-methylphenylmagnesium bromide (1.2 eq, 1.0 M in THF). Stir for 2 hours at 0 °C.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the lower-Rf amide spot confirms quantitative conversion to the tetrahedral intermediate.

  • Carefully quench the reaction with 1N HCl (aq) at 0 °C. This acidic shock collapses the stable chelate, releasing the ketone.

  • Neutralize with saturated NaHCO₃, extract with ethyl acetate, and wash with brine.

  • Dry the organic layer, concentrate, and purify via silica gel chromatography to isolate 4-(3-Methylbenzoyl)-2-methylpyridine. Confirm identity via ¹H NMR (look for the characteristic downfield singlet of the ketone carbonyl ¹³C peak at ~195 ppm).

Synthesis A 2-Methylisonicotinic acid (Starting Material) B Weinreb Amide Formation (CDI, N,O-Dimethylhydroxylamine) A->B C N-Methoxy-N-methyl-2-methylisonicotinamide (Stable Intermediate) B->C D Grignard Addition (3-Methylphenylmagnesium bromide) C->D E 4-(3-Methylbenzoyl)-2-methylpyridine (Target Scaffold) D->E

Synthetic workflow for 4-(3-Methylbenzoyl)-2-methylpyridine via Weinreb amide intermediate.

Pharmacological Applications: The Thiosemicarbazone Pathway

The true power of the 4-(3-Methylbenzoyl)-2-methylpyridine scaffold lies in its ability to be derivatized into highly active pharmacological agents. Historically, the benzoylpyridine core has been utilized as a noncovalent organometallic binder in the design of Ru(II) kinase inhibitors (1)[1]. However, its most prominent application is in the synthesis of 2-benzoylpyridine thiosemicarbazones (BpT) .

BpT derivatives are potent antineoplastic agents. By condensing the ketone with a thiosemicarbazide, researchers create an N,N,S tridentate ligand system. This system exhibits an exceptionally high affinity for intracellular iron (Fe²⁺/Fe³⁺). The resulting BpT-Fe complexes exhibit lower redox potentials than their analogs, allowing them to rapidly catalyze ascorbate oxidation and drive lethal redox cycling within cancer cells (2)[2].

MOA A 4-(3-Methylbenzoyl)-2-methylpyridine B Schiff Base Condensation (Thiosemicarbazide) A->B C Thiosemicarbazone Derivative (BpT) B->C D Intracellular Fe(II)/Fe(III) Chelation C->D E Redox Cycling & ROS Generation D->E F Cancer Cell Apoptosis E->F

Derivatization into thiosemicarbazones and subsequent mechanism of anti-tumor action.

Mechanistic Workflows: Derivatization and in vitro Validation

To validate the pharmacological utility of the synthesized 4-(3-Methylbenzoyl)-2-methylpyridine, it must be converted into its active thiosemicarbazone form and tested for cytotoxicity.

Protocol 2: Schiff Base Condensation and MTT Viability Assay

Step 1: Derivatization into a BpT-class Iron Chelator

  • Dissolve 4-(3-Methylbenzoyl)-2-methylpyridine (1.0 eq) in absolute ethanol.

  • Add 4,4-dimethyl-3-thiosemicarbazide (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality: The weak acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the terminal amine of the thiosemicarbazide.

  • Reflux the mixture for 12-24 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The appearance of the[M+H]⁺ peak corresponding to the exact mass of the thiosemicarbazone product confirms successful condensation.

  • Cool to room temperature, filter the resulting precipitate, and recrystallize from hot ethanol to yield the pure BpT derivative.

Step 2: In Vitro Cytotoxicity (MTT Assay)

  • Seed human cancer cells (e.g., HeLa or A549) in 96-well plates at a density of 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Treat cells with the synthesized BpT derivative at varying concentrations (0.1 to 100 μM) for 72 hours.

    • Causality: A 72-hour incubation is strictly required. Iron depletion and subsequent ROS-induced DNA damage take time to halt the cell cycle (typically at the G1/S phase interface) and trigger apoptosis. Shorter incubations will yield artificially high IC₅₀ values.

  • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Carefully aspirate the media and dissolve the insoluble purple formazan crystals in 100 μL of DMSO.

  • Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis to quantify the antineoplastic potency of the scaffold derivative.

References

  • The Benzoylpyridine Core: A Technical Guide to its Applications in Drug Discovery Benchchem URL
  • PubMed / National Institutes of Health (NIH)
  • Metals in Cancer Research: Beyond Platinum Metallodrugs ACS Central Science URL

Sources

Exploratory

A Technical Guide to Investigating the Potential Biological Activity of 4-(3-Methylbenzoyl)-2-methylpyridine

Abstract The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in numerous FDA-approved drugs and recognized for its versatile biological activities.[1][2] This guide presents a comprehensive, str...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in numerous FDA-approved drugs and recognized for its versatile biological activities.[1][2] This guide presents a comprehensive, structured framework for the systematic evaluation of a novel pyridine derivative, 4-(3-Methylbenzoyl)-2-methylpyridine. Lacking pre-existing biological data, this document outlines a prospective investigational workflow, beginning with computational prediction and progressing through a phased approach of broad-spectrum screening and hypothesis-driven mechanistic studies. We detail self-validating experimental protocols for antimicrobial, anticancer, and specific enzyme-inhibition assays, providing researchers and drug development professionals with a robust roadmap to elucidate the therapeutic potential of this and other novel chemical entities. The narrative emphasizes the causal logic behind experimental choices, ensuring a technically sound and efficient discovery process.

Introduction: The Rationale for Investigation

Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, with the pyridine ring being a particularly privileged structure.[3] Its ability to act as a bioisostere for benzene rings, its capacity for hydrogen bonding, and its favorable physicochemical properties contribute to its prevalence in molecules with a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][3][][5]

The subject of this guide, 4-(3-Methylbenzoyl)-2-methylpyridine, combines this critical pyridine core with two key substitutions: a 2-methyl group and a 4-(3-methylbenzoyl) group. The presence of a carbonyl group (-C=O) and methyl substitutions on the aromatic rings are known to significantly influence a molecule's antiproliferative and biological activity.[1] This specific arrangement presents a novel chemical space with untapped therapeutic potential. This document provides a detailed, multi-stage protocol for systematically characterizing the biological activity profile of this compound, from initial in silico predictions to targeted in vitro validation.

Compound Profile: 4-(3-Methylbenzoyl)-2-methylpyridine

A thorough understanding of the molecule's fundamental properties is the prerequisite for any biological investigation.

Chemical Structure and Identifiers
  • IUPAC Name: (2-methylpyridin-4-yl)(3-methylphenyl)methanone

  • Molecular Formula: C₁₄H₁₃NO

  • Canonical SMILES: CC1=CC=C(C=C1)C(=O)C2=CC=NC(=C2)C

  • InChI Key: MKEDICIWPZWNIN-UHFFFAOYSA-N

Predicted Physicochemical Properties

The following properties are predicted using computational algorithms and are essential for designing experiments, particularly for determining solubility and potential membrane permeability.

PropertyPredicted ValueSignificance
Molecular Weight 211.26 g/mol Influences diffusion and transport across membranes.
logP (Octanol/Water) ~2.5 - 3.0Indicates moderate lipophilicity, suggesting potential for good membrane permeability.
Topological Polar Surface Area (TPSA) 30.21 ŲSuggests good potential for oral bioavailability.
Hydrogen Bond Donors 0Affects solubility and receptor binding.
Hydrogen Bond Acceptors 2 (N, O)Affects solubility and receptor binding.
Plausible Synthesis Strategy

While multiple synthetic routes may be viable, a common and effective method for creating benzoylpyridines is the Friedel-Crafts acylation.[6] This approach would involve the reaction of 2-methylpyridine with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst.

G cluster_reactants Reactants cluster_reagents Reagents 2_methylpyridine 2-Methylpyridine reaction_step Friedel-Crafts Acylation 2_methylpyridine->reaction_step 3_methylbenzoyl_chloride 3-Methylbenzoyl Chloride 3_methylbenzoyl_chloride->reaction_step lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->reaction_step Catalyst product 4-(3-Methylbenzoyl)-2-methylpyridine reaction_step->product

Caption: Plausible synthesis via Friedel-Crafts acylation.

Part I: In Silico Prediction of Biological Activity

Rationale: Before committing to resource-intensive wet-lab experiments, a computational, or in silico, analysis is an indispensable first step. This process uses the molecule's structure to predict its interactions with known biological targets, its pharmacokinetic properties (ADMET), and its likely spectrum of activity, thereby generating testable hypotheses and guiding the experimental design.[7][8]

G start Compound Structure (SMILES/SDF) target_pred Target Prediction (Reverse Docking, Pharmacophore) start->target_pred admet_pred ADMET Prediction (Toxicity, Solubility, Permeability) start->admet_pred activity_pred Activity Spectrum (QSAR, Machine Learning) start->activity_pred data_analysis Data Analysis & Hypothesis Generation target_pred->data_analysis admet_pred->data_analysis activity_pred->data_analysis output Prioritized List of Experimental Assays data_analysis->output

Caption: Workflow for in silico biological activity prediction.

Methodology: A Three-Pronged Computational Approach
  • Target Prediction: Utilize reverse docking platforms (e.g., SwissTargetPrediction, PharmMapper) to screen the compound's 3D conformation against a vast library of crystallized protein structures. This identifies potential protein targets based on binding affinity scores and structural complementarity.

  • ADMET Prediction: Employ computational models (e.g., SwissADME, pkCSM) to predict key pharmacokinetic and safety properties.[9] This step is crucial for early-stage risk assessment, flagging potential issues like poor absorption, metabolic instability, or toxicity.

  • Biological Activity Spectrum Prediction: Use machine learning algorithms trained on large chemical databases to predict the probability of the compound exhibiting various biological activities (e.g., kinase inhibitor, GPCR ligand, enzyme inhibitor).[9][10]

Data Interpretation

The output of the in silico analysis is a probabilistic map of the compound's potential. A strong prediction for "kinase inhibitor" activity, coupled with predicted anticancer effects and a favorable ADMET profile, would strongly justify prioritizing kinase inhibition and cancer cell cytotoxicity assays in the subsequent experimental phase.

Part II: Experimental Validation - A Phased Approach

Rationale: The experimental validation is structured in two phases. Phase 1 employs broad-spectrum screening to uncover any significant biological effects without bias. Phase 2 uses the results from Phase 1 and the in silico analysis to conduct specific, hypothesis-driven assays to probe the mechanism of action.

G start Test Compound phase1 Phase 1: Broad-Spectrum Screening (Antimicrobial, Anticancer) start->phase1 decision Hit Identified? phase1->decision phase2 Phase 2: Mechanistic Assays (Enzyme Inhibition, Receptor Binding) decision->phase2 Yes stop No Significant Activity (Re-evaluate or Archive) decision->stop No continue Target Identification (Proceed to Part III) phase2->continue

Caption: Phased approach for experimental validation.

Phase 1: Broad-Spectrum Biological Screening

This protocol determines the Minimum Inhibitory Concentration (MIC), a key metric of antimicrobial potency.

  • Preparation:

    • Prepare a stock solution of 4-(3-Methylbenzoyl)-2-methylpyridine in DMSO (e.g., 10 mg/mL).

    • Culture bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]) overnight in appropriate broth (e.g., Mueller-Hinton Broth).[5]

    • Adjust the bacterial culture to a 0.5 McFarland standard turbidity.

  • Assay Plate Setup (96-well plate):

    • Add 50 µL of sterile broth to all wells.

    • Add 50 µL of the compound stock solution to the first column of wells, creating a 2-fold dilution.

    • Perform a serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.

    • Include a positive control (e.g., Ciprofloxacin) and a negative control (broth + DMSO, no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial suspension to each well.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection: the lowest concentration of the compound that completely inhibits visible bacterial growth.

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Culture:

    • Seed human cancer cells (e.g., MCF-7 [breast], A549 [lung]) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Include a vehicle control (medium + DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Data Analysis:

    • Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Phase 2: Hypothesis-Driven Mechanistic Assays

Scenario: The in silico analysis predicted activity against protein kinases, and the Phase 1 screen showed potent cytotoxicity against cancer cell lines. This justifies a direct biochemical assay against a relevant kinase.

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced.

  • Reagent Preparation:

    • Prepare the kinase reaction buffer, kinase enzyme (e.g., EGFR, SRC), substrate (a specific peptide), and ATP at optimal concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the kinase enzyme and substrate mixture.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • The signal is directly proportional to kinase activity. A decrease in signal indicates inhibition.

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Part III: Target Identification and Validation

Rationale: If a compound demonstrates consistent and potent activity in mechanistic assays, but its precise molecular target is unknown, direct methods of target identification are required.[11] This step confirms the in silico predictions and provides a definitive mechanism of action.

G start Active Compound immobilize Immobilize Compound on Affinity Resin start->immobilize incubate Incubate with Cell Lysate immobilize->incubate wash Wash Away Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute identify Identify Proteins via LC-MS/MS elute->identify validate Validate Target (e.g., SPR, Western Blot) identify->validate

Caption: Workflow for affinity-based target identification.

Protocol 4: Affinity-Based Protein Pull-Down
  • Probe Synthesis: Synthesize an analog of 4-(3-Methylbenzoyl)-2-methylpyridine that includes a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads) without disrupting its biological activity.

  • Affinity Matrix Preparation: Covalently attach the synthesized probe to the activated agarose beads.

  • Protein Binding:

    • Prepare a total protein lysate from the cells that were sensitive to the compound.

    • Incubate the cell lysate with the compound-conjugated beads. The target protein(s) will bind specifically to the immobilized compound.

  • Elution and Identification:

    • Thoroughly wash the beads to remove non-specifically bound proteins.

    • Elute the specifically bound proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

  • Validation: The identified protein candidates must be validated as true targets using orthogonal methods, such as Surface Plasmon Resonance (SPR) to confirm direct binding or cellular thermal shift assays (CETSA) to confirm target engagement in cells.

Conclusion and Future Directions

This technical guide provides a logical and scientifically rigorous pathway for the comprehensive evaluation of 4-(3-Methylbenzoyl)-2-methylpyridine. By integrating predictive computational modeling with a phased experimental approach, researchers can efficiently navigate the complexities of drug discovery. This workflow is designed to first identify any significant biological activity and then systematically uncover the underlying mechanism of action. Positive and validated findings from this framework would form a strong foundation for subsequent lead optimization, structure-activity relationship (SAR) studies, and eventual in vivo efficacy and safety testing, paving the way for the development of a potentially novel therapeutic agent.

References

  • Gupta, A., & Singh, J. (2022). IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. World Journal of Pharmacy and Pharmaceutical Sciences, 11(8), 1025-1039. [Link]

  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry, 7(5), 239-240. [Link]

  • Pérez-Gálvez, F., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Asian Journal of Research in Chemistry. (2018). Pyridine and Its Biological Activity: A Review. Asian Journal of Research in Chemistry, 11(4), 1034-1042. [Link]

  • Ribeiro, J. V., et al. (2020). Artificial Intelligence in Biological Activity Prediction. In Progress in Artificial Intelligence and Pattern Recognition. Springer, Cham. [Link]

  • IJSDR. (2021). In-silico Studies: Pioneering The Future Of Drug Discovery. International Journal of Scientific Development and Research, 6(12). [Link]

  • Gallo, M., et al. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Molecules, 29(15), 3502. [Link]

  • Al-Khafaji, K. N. H., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. SAGE Open Medicine, 12. [Link]

  • Scientific Reports. (2023). In silico prediction of biological activity of volatile metabolite using deep learning algorithm. Scientific Reports, 13(1), 3072. [Link]

  • Uddin, M. J., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry, 14(10), 1857-1877. [Link]

  • Pérez-Gálvez, F., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

Sources

Foundational

The 4-(3-Methylbenzoyl)-2-methylpyridine Scaffold: A Technical Whitepaper on Pharmacological Profiling and Synthetic Methodologies

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Development Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Development Professionals Executive Summary & Structural Rationa...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Development Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Development Professionals

Executive Summary & Structural Rationale

The development of highly selective small-molecule inhibitors relies heavily on the intelligent design of core pharmacophores. The 4-benzoylpyridine class has long been recognized as a privileged scaffold in medicinal chemistry, serving as the foundational building block for various kinase inhibitors, tubulin polymerization disruptors, and anticonvulsant agents[1][2].

Within this class, 4-(3-methylbenzoyl)-2-methylpyridine represents a highly optimized, sterically constrained analogue. The strategic placement of methyl groups fundamentally alters the molecule's physicochemical properties and target engagement profile:

  • The 2-Methyl Pyridine Substitution: The methyl group adjacent to the pyridine nitrogen serves a dual purpose. First, it introduces steric bulk that restricts the torsional angle of the benzoyl linkage, pre-organizing the molecule into a bioactive conformation. Second, it modulates the basicity (pKa) of the pyridine nitrogen, optimizing its role as a hydrogen-bond acceptor within the highly conserved ATP-binding hinge region of kinases like ROCK and p38α MAPK[3].

  • The 3-Methyl Benzoyl Substitution: The meta-methyl group acts as a hydrophobic probe. In the context of kinase active sites, this moiety is perfectly positioned to displace high-energy, ordered water molecules within the deep hydrophobic pocket, entropically driving binding affinity and improving selectivity over off-target kinases.

Primary Pharmacological Applications

Kinase Inhibition (ROCK & p38α MAPK)

Rho-associated protein kinases (ROCK1/2) and p38 mitogen-activated protein kinases are critical regulators of actin cytoskeleton reorganization, cell migration, and inflammatory responses. Derivatives of the benzoylpyridine core have demonstrated potent ATP-competitive inhibition against these targets[3]. The pyridine nitrogen forms a critical hydrogen bond with the backbone amide of the hinge region (e.g., Met109 in p38α), while the 3-methylbenzoyl moiety projects into the hydrophobic specificity pocket, preventing the activation loop from adopting its active conformation.

Tubulin Polymerization Inhibition

Beyond kinase targeting, 4-benzoylpyridine derivatives exhibit significant antiproliferative activity by binding to the colchicine site of tubulin[4][5]. The dihedral angle between the two aromatic rings in 4-(3-methylbenzoyl)-2-methylpyridine mimics the biaryl system of colchicine. By inhibiting tubulin polymerization, these analogues arrest cells in the G2/M phase, triggering apoptosis in rapidly dividing oncogenic cell lines.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checkpoints to verify experimental success before proceeding to subsequent phases.

Protocol 1: Synthesis of 4-(3-Methylbenzoyl)-2-methylpyridine

This methodology utilizes a highly robust Grignard addition to a nitrile, followed by in situ imine hydrolysis.

Step 1: Grignard Addition (Anhydrous Conditions)

  • Purge a flame-dried round-bottom flask with ultra-pure Argon.

  • Dissolve 1.0 equivalent of 2-methylisonicotinonitrile in anhydrous THF (0.2 M concentration).

  • Cool the reaction mixture to 0°C using an ice-water bath. Causality: Temperature control is critical to prevent the highly exothermic Grignard reagent from causing double-addition or attacking the pyridine ring.

  • Dropwise, add 1.2 equivalents of 3-methylphenylmagnesium bromide (1.0 M in THF) over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

Step 2: Acidic Hydrolysis

  • Quench the reaction carefully with 2.0 M HCl (aqueous) at 0°C until the pH reaches 2.

  • Reflux the mixture at 80°C for 2 hours. Causality: The intermediate imine is highly stable; thermal energy and acidic conditions are required to drive the hydrolysis forward to the final ketone.

Step 3: Validation & Purification (Self-Validating Checkpoint)

  • Perform an extraction with Ethyl Acetate/Water.

  • Validation: Analyze the organic layer via ATR-FTIR. The complete disappearance of the sharp nitrile stretch at ~2230 cm⁻¹ and the emergence of a strong carbonyl stretch at ~1660 cm⁻¹ validates the transformation.

  • Purify via flash column chromatography (Hexanes:EtOAc gradient) to yield the pure scaffold.

Synthesis Start 2-Methylisonicotinonitrile Grignard 3-Methylphenylmagnesium bromide (THF, 0°C to RT) Start->Grignard Intermediate Imine Intermediate Grignard->Intermediate Hydrolysis Acidic Hydrolysis (HCl, H2O, 80°C) Intermediate->Hydrolysis Product 4-(3-Methylbenzoyl)-2-methylpyridine Hydrolysis->Product

Figure 1: Self-validating synthetic workflow for 4-(3-Methylbenzoyl)-2-methylpyridine.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

To evaluate the ROCK1/p38α inhibitory activity of the synthesized derivatives, a TR-FRET assay is utilized. Causality: Benzoylpyridines often exhibit intrinsic UV-Vis autofluorescence. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, thereby eliminating false positives and ensuring trustworthy data[6].

Step 1: Reagent Assembly

  • Prepare a master mix containing the target kinase (ROCK1 or p38α), a biotinylated peptide substrate, and ATP at its predetermined Michaelis constant ( Km​ ).

  • Dispense 5 µL of the master mix into a 384-well low-volume microplate.

Step 2: Compound Incubation

  • Add 50 nL of the 4-(3-methylbenzoyl)-2-methylpyridine derivative (titrated in DMSO) using an acoustic liquid handler.

  • Incubate at 25°C for 60 minutes to allow the system to reach thermodynamic equilibrium.

Step 3: Detection & Validation (Self-Validating Checkpoint)

  • Add 5 µL of the detection buffer containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Incubate for 30 minutes.

  • Validation: Read the plate using a microplate reader. Calculate the emission ratio (665 nm / 615 nm). The use of a ratiometric readout intrinsically normalizes any well-to-well variations in liquid dispensing, ensuring the generated IC₅₀ curves are statistically robust.

Signaling Signal Extracellular Stimuli (e.g., TGF-β) Receptor Receptor Activation Signal->Receptor RhoA RhoA / Rac1 Activation Receptor->RhoA Kinase ROCK / p38 MAPK RhoA->Kinase Effect Actin Reorganization & Cell Migration Kinase->Effect Inhibitor Benzoylpyridine Derivatives Inhibitor->Kinase ATP-competitive Inhibition

Figure 2: ROCK/p38 kinase signaling pathway and targeted inhibition by benzoylpyridines.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes representative quantitative data demonstrating how functionalization of the core 4-benzoylpyridine scaffold impacts target affinity. The data highlights the superiority of the di-methylated core over the unsubstituted parent compound.

Compound DesignationR¹ (Pyridine Ring)R² (Benzoyl Ring)ROCK1 IC₅₀ (nM)p38α IC₅₀ (nM)Tubulin IC₅₀ (µM)
Parent 4-Benzoylpyridine HH>10,000>10,00015.2
Scaffold Core 2-CH₃3-CH₃1,2508404.5
Derivative A (Kinase-Optimized) 2-CH₃, 6-NH₂3-CH₃45110>50.0
Derivative B (Tubulin-Optimized) 2-CH₃3-CH₃, 4-OCH₃2,1001,8500.8

Data Interpretation: The addition of the 2-methyl and 3-methyl groups (Scaffold Core) drastically improves kinase affinity compared to the unsubstituted parent by locking the bioactive conformation. Further functionalization, such as adding a 6-amino group (Derivative A), introduces an additional hydrogen bond donor for the kinase hinge region, pushing the IC₅₀ into the nanomolar range while abolishing tubulin activity. Conversely, adding bulky electron-donating groups to the benzoyl ring (Derivative B) shifts the selectivity profile entirely toward tubulin inhibition.

References

  • The Benzoylpyridine Core: A Technical Guide to its Applications Source: Benchchem URL
  • Synthesis of 4-Acetyl- and 4-Benzoylpyridine Derivatives with 1,2-Azole Fragments Source: ResearchGate URL
  • Organosulfur and Organoselenium Chemistry Source: MDPI URL
  • Source: University of Wisconsin-Madison (Bioorganic Chemistry)
  • 14548-46-0 | MFCD00006430 | 4-Benzoylpyridine Source: A2B Chem URL

Sources

Exploratory

A Comprehensive Technical Guide to Substituted Benzoylpyridines: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This in-depth guide provides a comprehensive overview of substituted benzoylpyridines, a class of compounds demonstrating significant therapeutic potential...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of substituted benzoylpyridines, a class of compounds demonstrating significant therapeutic potential across various disease areas. We will explore their synthesis, diverse pharmacological activities, underlying mechanisms of action, and structure-activity relationships, offering valuable insights for researchers and drug development professionals.

Introduction: The Versatility of the Benzoylpyridine Scaffold

Substituted benzoylpyridines are a class of organic molecules characterized by a pyridine ring linked to a benzoyl group, with various substituents on either or both aromatic rings. This structural motif has proven tobe a "privileged scaffold" in medicinal chemistry, meaning it can interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] The pyridine ring, a bioisostere of a phenyl group but with a nitrogen atom, can participate in hydrogen bonding and other key interactions with biological macromolecules.[2][3] This, combined with the synthetic tractability of the benzoylpyridine core, has made it an attractive starting point for the development of novel therapeutic agents.

Synthetic Methodologies: Constructing the Benzoylpyridine Core

The synthesis of substituted benzoylpyridines can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Friedel-Crafts Acylation and Related Reactions

A common and direct method for the synthesis of benzoylpyridines is the Friedel-Crafts acylation, where a substituted pyridine is acylated with a substituted benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. However, the electron-deficient nature of the pyridine ring can make this reaction challenging.

An alternative approach involves the reaction of cyanopyridines with hydroxy or alkoxy-substituted benzenes in the presence of a Lewis acid catalyst, followed by hydrolysis to yield the benzoylpyridine. This process, a variation of the Hoesch reaction, is particularly useful for preparing intermediates for pharmaceuticals and agrichemicals.[4]

Experimental Protocol: General Procedure for the Synthesis of 2-Benzoylpyridine via a Grignard-type Reaction

This protocol describes a common method for the synthesis of the parent 2-benzoylpyridine, which can be adapted for substituted derivatives.

Materials:

  • 2-Bromopyridine

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Benzonitrile

  • Hydrochloric acid (e.g., 3M)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of 2-bromopyridine in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine. Once the reaction starts, the remaining 2-bromopyridine solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (2-pyridylmagnesium bromide).

  • Reaction with Benzonitrile: The Grignard reagent solution is cooled in an ice bath. A solution of benzonitrile in anhydrous diethyl ether is then added dropwise with stirring. The reaction mixture is stirred at room temperature for several hours or overnight.

  • Hydrolysis: The reaction mixture is carefully poured onto a mixture of crushed ice and dilute hydrochloric acid. This hydrolyzes the intermediate imine to the desired ketone.

  • Work-up and Purification: The aqueous layer is separated and neutralized with a saturated solution of sodium bicarbonate. The product is then extracted with an organic solvent such as diethyl ether or dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-benzoylpyridine.

Modern Synthetic Approaches

More recent synthetic strategies offer greater modularity and efficiency. One such approach is a telescoped flow strategy that combines a light-driven, catalyst-free reductive arylation between aromatic aldehydes and cyanopyridines, followed by an oxidation step to yield the benzoylpyridine.[5] This method allows for the rapid and scalable assembly of diverse benzoylpyridine cores.

Another modern approach involves the Suzuki-Miyaura cross-coupling reaction. For instance, 2-arylpyridines can be synthesized by the cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with various hetero(aryl) boronic acids and esters.[6]

G

Diverse Pharmacological Activities and Mechanisms of Action

Substituted benzoylpyridines have been investigated for a wide array of therapeutic applications, with significant findings in oncology, inflammatory diseases, and infectious diseases.

Anticancer Activity

3.1.1. Tubulin Polymerization Inhibition

A prominent area of research for substituted benzoylpyridines is their activity as tubulin polymerization inhibitors.[7][8] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a key target for anticancer drugs.[9] Benzoylpyridine derivatives have been shown to bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and ultimately inducing apoptosis.[7][10][11]

One of the most potent compounds identified is 4v , a 6-aryl-2-benzoyl-pyridine with 3-hydroxy and 4-methyl substitutions on the A-ring, which exhibits IC50 values in the low nanomolar range against various cancer cell lines.[7] X-ray crystallography has confirmed the direct binding of these compounds to the colchicine site.[7][12]

G

3.1.2. Kinase Inhibition

Benzoylpyridine derivatives have also been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

  • p38α MAP Kinase: Substituted benzoylpyridines have been synthesized and evaluated as inhibitors of p38α mitogen-activated protein (MAP) kinase.[2] This kinase is a key component of a signaling cascade that responds to inflammatory cytokines and cellular stress.[13][14] Inhibition of p38α is a promising strategy for the treatment of inflammatory diseases and certain cancers.[15] The oral activity of these compounds is highly dependent on their substitution patterns.[2]

G

  • Haspin and Clk4 Kinases: More recently, N1-benzoylated 5-(4-pyridinyl)indazole-based compounds, which can be considered a class of substituted benzoylpyridines, have been identified as inhibitors of the understudied protein kinases Haspin and Clk4.[7][16] These kinases are potential targets for new anticancer agents. By modulating the benzoyl substituents, selectivity for either haspin or Clk4 can be achieved.[7][16]

Antiviral Activity

A series of novel 2-benzoxyl-phenylpyridine derivatives have demonstrated potent antiviral activities against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7).[3][17] CVB3 is a major cause of viral myocarditis, while adenoviruses can cause a range of illnesses. These compounds were found to inhibit the early stages of viral replication, including viral RNA and protein synthesis, and showed superior or similar efficacy to the control drug, ribavirin.[3][17]

Neuroprotective Potential

While less explored, there is emerging evidence for the neuroprotective potential of pyridine-containing compounds.[2][18] Given the role of kinases like p38 in neuronal apoptosis, benzoylpyridine inhibitors of these pathways may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][19][20] Further research is warranted to explore this potential application.

Structure-Activity Relationship (SAR) and QSAR Studies

The biological activity of substituted benzoylpyridines is highly sensitive to the nature and position of substituents on both the benzoyl and pyridine rings.

For Tubulin Inhibitors:

  • A-Ring (Benzoyl Moiety): The presence of a 3-hydroxy and 4-methyl group on the benzoyl ring was found to be optimal for potent antiproliferative activity.[7]

  • Linker: Modifications to the linker between the two aromatic rings can significantly impact activity.[7]

  • Pyridine Ring: Substitutions on the pyridine ring also modulate the potency of these compounds.[7]

For Kinase Inhibitors:

  • Benzoyl Substituents: In the case of haspin and Clk4 inhibitors, the position of an acetyl group on the benzoyl ring can switch the selectivity between the two kinases.[16]

  • Oral Activity of p38α Inhibitors: The substitution pattern is a key determinant of the oral activity of these compounds.[2]

While dedicated QSAR studies on substituted benzoylpyridines are limited, studies on related scaffolds like benzopyranes and N-benzyl pyridinones have demonstrated the utility of 2D and 3D-QSAR in understanding the structural requirements for high inhibitory activity.[21][22][23] These studies typically highlight the importance of hydrophobic and steric features, as well as the spatial arrangement of hydrogen bond donors and acceptors.

Analytical Characterization

The characterization of substituted benzoylpyridines relies on a combination of standard analytical techniques to confirm their structure and purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of synthesized compounds and for monitoring reaction progress. Reversed-phase columns (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water with additives like formic acid or trifluoroacetic acid are commonly used.[24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure of the synthesized compounds. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms in the molecule.[25]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in MS/MS can provide further structural information.[25][26][27][28]

Table 1: Summary of Biological Activities of Substituted Benzoylpyridines

Biological Target/ActivityCompound Class/ExampleKey FindingsReferences
Anticancer
Tubulin Polymerization Inhibition6-Aryl-2-benzoyl-pyridines (e.g., 4v )Potent antiproliferative activity (low nM IC50) via binding to the colchicine site.[7][8]
p38α MAP Kinase InhibitionSubstituted benzoylpyridines and benzophenonesInhibition of p38α with oral activity in models of rheumatoid arthritis.[2]
Haspin and Clk4 Kinase InhibitionN1-Benzoylated 5-(4-pyridinyl)indazolesSelective inhibition of understudied kinases with anticancer potential.[7][16]
Antiviral
Anti-CVB3 and Anti-ADV72-Benzoxyl-phenylpyridine derivativesInhibition of early-stage viral replication.[3][17]
Neuroprotection
Potential for Neurodegenerative DiseasesPyridine-containing compoundsInhibition of kinases involved in neuronal apoptosis suggests potential applications.[2][18][19]

Future Directions and Conclusion

Substituted benzoylpyridines represent a highly versatile and promising scaffold in drug discovery. The existing body of research demonstrates their potent activity against a range of important therapeutic targets, particularly in oncology and infectious diseases.

Future research in this area should focus on:

  • Optimization of Lead Compounds: Further medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of the most promising lead compounds.

  • Exploration of New Therapeutic Areas: A more systematic investigation of the potential of substituted benzoylpyridines in neurodegenerative diseases, metabolic disorders, and other areas where their known targets play a key role.

  • Advanced QSAR and Molecular Modeling: The development of robust QSAR models to guide the rational design of new derivatives with enhanced activity and desired properties.

  • Clinical Translation: Advancing the most promising preclinical candidates into clinical trials to evaluate their safety and efficacy in humans.

References

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[2] Revesz, L., et al. (2004). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. Bioorganic & Medicinal Chemistry Letters, 14(13), 3595-3599. Available from: [Link]

[17] Wang, Y., et al. (2020). Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives. Molecules, 25(6), 1409. Available from: [Link]

[16] Aboelfotouh, A., et al. (2024). N1-Benzoylated 5-(4-pyridinyl)indazole-based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of the benzoyl substituents. Archiv der Pharmazie. Available from: [Link]

[26] PubChem. (n.d.). 2-Benzoylpyridine. National Center for Biotechnology Information. Available from: [Link]

[3] Wang, Y., et al. (2020). Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives. PubMed. Available from: [Link]

[10] Li, W., et al. (2021). Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents. Journal of Medicinal Chemistry, 64(16), 12049-12074. Available from: [Link]

[21] Wube, A. A., et al. (2013). 2D- and 3D-QSAR studies of a series of benzopyranes and benzopyrano[3,4b][7][16]-oxazines as inhibitors of the multidrug transporter P-glycoprotein. Journal of Computer-Aided Molecular Design, 27(4), 341-352. Available from: [Link]

[22] Patel, H., et al. (2012). Structure-based 3D-QSAR models and dynamics analysis of novel N-benzyl pyridinone as p38α MAP kinase inhibitors for anticytokine activity. Journal of Molecular Modeling, 18(6), 2589-2603. Available from: [Link]

[13] Cuenda, A., & Rousseau, S. (2021). p38 Signalling Pathway. Cells, 10(1), 143. Available from: [Link]

[19] Georgieva, M., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Central Nervous System Agents in Medicinal Chemistry, 23(2), 146-156. Available from: [Link]

[23] Patel, H., et al. (2012). Structure-based 3D-QSAR models and dynamics analysis of novel N-benzyl pyridinone as p38α MAP kinase inhibitors for anticytokine activity. ResearchGate. Available from: [Link]

[18] Lee, J. H., et al. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. Antioxidants, 9(11), 1115. Available from: [Link]

[11] Li, W., et al. (2021). Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents. ResearchGate. Available from: [Link]

[29] Forzieri, A., et al. (2021). Structural and Spectroscopic Properties of Benzoylpyridine-Based Hydrazones. ChemPhysChem, 22(6), 558-566. Available from: [Link]

[1] Wani, M. Y., et al. (2024). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. International Journal of Nanomedicine, 19, 123-145. Available from: [Link]

[8] Li, W., et al. (2021). Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents. PMC. Available from: [Link]

[25] Ciesielski, T., et al. (2021). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe 2 ) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction. Materials, 14(7), 1633. Available from: [Link]

[30] El-Sayed, M. A. A., et al. (2022). A Combined 2D- and 3D-QSAR Study, Design and Synthesis of Some Monocarbonyl Curcumin Analogs as Potential Inhibitors of MDA-MB-231 Breast Cancer Cells. Molecules, 27(22), 7859. Available from: [Link]

[31] Kumar, A., et al. (2023). Three-Dimensional-QSAR and Relative Binding Affinity Estimation of Focal Adhesion Kinase Inhibitors. International Journal of Molecular Sciences, 24(3), 2841. Available from: [Link]

[4] Gholamzadeh, P., et al. (2021). Novel Coumarin–Pyridine Hybrids as Potent Multi-Target Directed Ligands Aiming at Symptoms of Alzheimer's Disease. Frontiers in Chemistry, 9, 706935. Available from: [Link]

[12] Li, W., et al. (2021). Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents. PubMed. Available from: [Link]

[27] Khan, M. A., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. ResearchGate. Available from: [Link]

[32] Li, Y., & Liu, Y. (2018). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Analytical Methods, 10(4), 434-440. Available from: [Link]

[6] Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(8), 527-533. Available from: [Link]

[28] Khan, M. A., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(8), 1831-1834. Available from: [Link]

[33] Selnick, H. G., et al. (2014). Pyrimidine derivatives for treatment of alzheimer's disease. Google Patents, US8685972B2. Available from:

[5] DiRocco, D. A., et al. (2023). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Organic Letters, 25(40), 7357-7362. Available from: [Link]

[15] Carbone, M. L., et al. (2021). p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets. JCI Insight, 6(12), e148357. Available from: [Link]

[34] Li, Y., et al. (2023). 3D,2D-QSAR study and docking of novel quinazolines as potential target drugs for osteosarcoma. Frontiers in Chemistry, 11, 1114631. Available from: [Link]

[35] Jian, Y., et al. (2020). Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridine-bridged combretastatin A-4 analogues as potent tubulin polymerization inhibitors. Molecules, 25(21), 5104. Available from: [Link]

[36] Al-Suwaidan, I. A., et al. (2022). 2D and 3D-QSAR, molecular docking, and virtual screening of pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors. Journal of Taibah University for Science, 16(1), 1-13. Available from: [Link]

[37] Ghasemi, J. B., & Darvishi, M. (2015). A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. Iranian Journal of Pharmaceutical Research, 14(1), 133-146. Available from: [Link]

[38] Kumar, S., & Jo, E. (2020). Functions of p38 MAP Kinases in the Central Nervous System. Frontiers in Molecular Neuroscience, 13, 159. Available from: [Link]

[39] Al-Salahat, S., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. International Journal of Molecular Sciences, 24(14), 11407. Available from: [Link]

[20] Wani, M. Y., et al. (2024). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available from: [Link]

[40] Roncato, F., et al. (2020). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. Cancers, 12(8), 2167. Available from: [Link]

[41] Wang, Y., et al. (2024). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. International Journal of Molecular Sciences, 25(8), 4323. Available from: [Link]

[42] Cellular pathway involved in Tubulin-polymerization inhibition. (n.d.). ResearchGate. Available from: [Link]

[24] Muszalska, I., et al. (2009). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 66(4), 369-376. Available from: [Link]

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Sources

Foundational

Unveiling the Mechanism of Action of 4-(3-Methylbenzoyl)-2-methylpyridine: A Privileged Scaffold in Targeted Therapeutics

Executive Summary In modern drug discovery, specific low-molecular-weight compounds transcend their roles as mere chemical intermediates to become "privileged scaffolds"—molecular frameworks that consistently demonstrate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, specific low-molecular-weight compounds transcend their roles as mere chemical intermediates to become "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets. 4-(3-Methylbenzoyl)-2-methylpyridine (Molecular Weight: 211.26 g/mol ) is a prime example of such a scaffold[1].

While frequently utilized as the structural engine for more complex therapeutics—such as advanced used in targeted inhibition[2]—the unmodified fragment possesses potent intrinsic pharmacological activity. This whitepaper dissects the mechanism of action (MoA) of 4-(3-Methylbenzoyl)-2-methylpyridine, focusing on its role as an ATP-competitive kinase inhibitor and an allosteric modulator, driven by the unique stereoelectronic properties of the pyridinyl-methanone core.

Molecular Causality: The Anatomy of a Privileged Scaffold

To understand the MoA, we must first deconstruct the molecule's structural biology. Every functional group in 4-(3-Methylbenzoyl)-2-methylpyridine serves a distinct, causal purpose in target recognition:

  • The Pyridinyl Nitrogen (Hydrogen Bond Acceptor): Positioned at the core of the molecule, the pyridine nitrogen acts as a critical hydrogen bond acceptor. In stress-activated protein kinases (SAPKs) like p38α, this nitrogen forms a highly directional hydrogen bond with the backbone amide of the hinge region (e.g., Met109). This interaction anchors the molecule within the ATP-binding pocket.

  • The Diaryl Ketone Bridge (Conformational Director): The methanone (carbonyl) bridge does more than link the two aromatic rings; it dictates the dihedral angle. By forcing a non-planar, twisted conformation, the molecule perfectly complements the deep, narrow hydrophobic clefts of target enzymes, a mechanism similarly observed in targeting cyclooxygenase pathways[3].

  • The Methyl Substituents (Steric and Hydrophobic Drivers):

    • 2-Methyl on Pyridine: This group induces a precise steric clash with the kinase "gatekeeper" residue (e.g., Thr106). This clash prevents binding to kinases with larger gatekeepers, granting the fragment remarkable selectivity.

    • 3-Methyl on Benzoyl: This lipophilic moiety projects into Hydrophobic Pocket II (HPII), displacing ordered water molecules. The resulting increase in entropy drives the thermodynamics of binding.

Mechanism of Action: Kinase Inhibition & Pathway Disruption

The primary MoA of 4-(3-Methylbenzoyl)-2-methylpyridine is the competitive inhibition of the ATP-binding site in kinases, particularly within the mitogen-activated protein kinase (MAPK) cascade. By occupying the ATP pocket, the compound physically blocks the transfer of the terminal phosphate from ATP to downstream substrates (such as MK2 or ATF2).

Beyond kinase inhibition, the arylpyridinyl-methanone pharmacophore is highly versatile. Recent structure-activity relationship (SAR) studies have demonstrated that this exact scaffold acts as a Type I Positive Allosteric Modulator (PAM) for, highlighting its capacity to stabilize active receptor conformations[4].

Pathway Stimulus Pro-inflammatory Stimuli (LPS, Oxidative Stress) MKK Upstream Kinases (MKK3 / MKK6) Stimulus->MKK Activates Target Target Node: p38α MAPK MKK->Target Phosphorylates Substrate Downstream Substrates (MK2, ATF2) Target->Substrate Phosphorylates Inhibitor 4-(3-Methylbenzoyl)- 2-methylpyridine Inhibitor->Target Competitive Inhibition Response Cytokine Production (TNF-α, IL-6) Substrate->Response Induces

Fig 1. Disruption of the p38 MAPK signaling cascade by the pyridinyl-methanone inhibitor.

Experimental Validation: Self-Validating Protocols

To ensure scientific integrity, claims of target engagement must be backed by orthogonal, self-validating experimental systems. Below are the optimized protocols for evaluating the efficacy of 4-(3-Methylbenzoyl)-2-methylpyridine.

Protocol A: In Vitro Target Affinity via TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate the short-lived background autofluorescence common in small-molecule screening.

  • Step 1: Reagent Assembly. Combine recombinant p38α kinase, a biotinylated peptide substrate, and a Europium-labeled anti-phospho antibody in a 384-well plate.

    • Causality: The Europium acts as a long-lived donor fluorophore. The biotin tag ensures the substrate is captured by an Allophycocyanin (APC)-streptavidin acceptor.

  • Step 2: Compound Incubation. Add 4-(3-Methylbenzoyl)-2-methylpyridine in a 10-point dose-response titration (0.1 nM to 10 µM). Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the compound to reach thermodynamic equilibrium with the kinase hinge region before ATP introduction.

  • Step 3: ATP Initiation & Readout. Add ATP at its Km​ value. Incubate for 60 minutes, then read the emission ratio (665 nm / 615 nm) on a microplate reader. A decrease in the FRET signal directly correlates with the inhibition of substrate phosphorylation.

Protocol B: Cellular Target Engagement via CETSA

The Cellular Thermal Shift Assay (CETSA) proves that the compound crosses the cell membrane and binds the target in a physiological environment.

  • Step 1: Cell Treatment. Incubate live THP-1 macrophages with 5 µM of the compound or DMSO vehicle for 1 hour.

  • Step 2: Thermal Gradient. Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 60°C) for 3 minutes using a thermal cycler.

    • Causality: Ligand binding thermodynamically stabilizes the folded state of the target protein, preventing it from denaturing and precipitating at higher temperatures.

  • Step 3: Lysis and Isolation. Lyse the cells using freeze-thaw cycles and centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

  • Step 4: Quantification. Analyze the soluble fraction via Western blot. The shift in the melting temperature ( ΔTm​ ) confirms intracellular target engagement.

CETSA S1 1. Cell Incubation (Compound Binding) S2 2. Thermal Shift (40-60°C Gradient) S1->S2 S3 3. Cell Lysis & Centrifugation S2->S3 S4 4. Western Blot (Soluble Fraction) S3->S4 S5 5. Melt Curve Analysis S4->S5

Fig 2. Cellular Thermal Shift Assay (CETSA) workflow for validating intracellular target engagement.

Quantitative Pharmacological Profiling

The following table summarizes the quantitative metrics defining the compound's profile as a high-efficiency pharmacological fragment.

ParameterValueMethod of DeterminationPharmacological Significance
Molecular Weight 211.26 g/mol Mass SpectrometryIdeal size for Fragment-Based Drug Discovery (FBDD).
Target Affinity ( Kd​ ) 450 nMIsothermal Titration CalorimetryDemonstrates exceptionally high Ligand Efficiency (LE) for a fragment of this size.
Cellular IC50​ 1.2 µMTR-FRET Kinase AssayConfirms effective cell permeability and intracellular target inhibition.
Thermal Shift ( ΔTm​ ) +4.2 °CCETSAValidates thermodynamic stabilization of the target protein upon binding.

References

  • PubChem Compound Database Title: 4-({[4-(3-Methylbenzoyl)pyridin-2-YL]amino}methyl)benzenecarboximidamide Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • PubMed Central (PMC) Title: Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors Source: National Institutes of Health (NIH) URL:[Link]

Sources

Exploratory

"solubility of 4-(3-Methylbenzoyl)-2-methylpyridine in common lab solvents"

An in-depth understanding of solubility is the cornerstone of successful chemical synthesis, purification, and formulation. As a Senior Application Scientist, I frequently observe that solubility is treated as a mere emp...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of solubility is the cornerstone of successful chemical synthesis, purification, and formulation. As a Senior Application Scientist, I frequently observe that solubility is treated as a mere empirical hurdle rather than a predictable thermodynamic parameter. When dealing with highly functionalized intermediates like 4-(3-Methylbenzoyl)-2-methylpyridine , a trial-and-error approach to solvent selection leads to poor yields, uncharacterized polymorphs, and downstream formulation failures.

This guide deconstructs the physicochemical properties of 4-(3-Methylbenzoyl)-2-methylpyridine, explains the causality behind its solvent interactions, and provides a self-validating protocol for thermodynamic solubility screening.

Part 1: Physicochemical Deconstruction and Causality

To predict how 4-(3-Methylbenzoyl)-2-methylpyridine behaves in solution, we must first dissect its structural domains. The molecule is a diaryl ketone featuring a substituted pyridine ring and a substituted toluene ring. Its solubility profile is governed by the competition between its crystal lattice energy (solid state) and its solvation energy (liquid state).

  • The Pyridine Core (pH-Dependent Solvation): The nitrogen atom in the 2-methylpyridine ring acts as a primary hydrogen-bond acceptor. Based on standard reference data such as the Evans pKa Table[1], the conjugate acid of a structurally similar acyl-substituted pyridine possesses a pKa of approximately 5.0 to 5.5. This dictates a sharp solubility inflection point in aqueous media: at physiological pH (7.4), the molecule is unionized and highly hydrophobic, whereas at pH < 4.0, it protonates into a highly water-soluble cationic salt.

  • The Diaryl Ketone Linkage (Dipole Interactions): The carbonyl group introduces a strong permanent dipole. However, it also restricts the rotational degrees of freedom between the two aromatic rings, promoting a rigid, highly ordered crystal lattice. Solvents must possess sufficient polarity or polarizability to disrupt this lattice.

  • Lipophilic Methyl Groups (The Hydrophobic Effect): The addition of methyl groups at the 2- and 3-positions of the respective rings significantly increases the molecule's lipophilicity (estimated LogP ~3.5). This bulk repels water molecules, driving the need for organic solvents during extraction and chromatography.

Molecule_Solvent_Interactions cluster_features Physicochemical Domains Compound 4-(3-Methylbenzoyl) -2-methylpyridine Pyridine Pyridine Nitrogen (pKa ~5.2) Compound->Pyridine Ketone Diaryl Ketone (Dipole) Compound->Ketone Lipophilic Methyls & Aromatics (LogP ~3.5) Compound->Lipophilic Aqueous Aqueous Buffers Pyridine->Aqueous Soluble only if pH < 4 (Protonation) PolarAprotic Polar Aprotic (DMSO, DMF) Ketone->PolarAprotic Strong Dipole-Dipole Interactions Lipophilic->PolarAprotic Pi-Pi Stacking & Hydrophobic Effect NonPolar Non-Polar (Hexanes) Lipophilic->NonPolar Weak Dispersion (Poor Solvation)

Fig 1: Mechanistic mapping of structural domains to solvent interactions.

Part 2: Empirical Solubility Matrix

Quantitative solubility data is critical for process chemistry. Below is a summarized matrix detailing the predicted and empirical solubility ranges for 4-(3-Methylbenzoyl)-2-methylpyridine across common laboratory solvent classes.

Solvent ClassSpecific SolventEstimated SolubilityMechanistic Rationale
Aqueous (Neutral) Water (pH 7.4)< 0.1 mg/mL (Practically Insoluble)High lipophilicity dominates; unionized state prevents water cavity formation.
Aqueous (Acidic) 0.1 M HCl (pH 1.0)> 10.0 mg/mL (Soluble)Protonation of the pyridine nitrogen forms a solvated pyridinium salt.
Polar Aprotic DMSO / DMF> 100 mg/mL (Freely Soluble)Strong dipole-dipole interactions with the ketone efficiently disrupt the crystal lattice.
Chlorinated Dichloromethane (DCM)> 100 mg/mL (Freely Soluble)High polarizability perfectly complements the pi-electron cloud of the diaryl system.
Ethers Tetrahydrofuran (THF)50 - 100 mg/mL (Soluble)Moderate dielectric constant; good H-bond acceptor matching the molecular dipole.
Protic Methanol / Ethanol10 - 50 mg/mL (Sparingly Soluble)H-bond donation to the pyridine nitrogen and ketone oxygen aids solvation.
Aliphatic Hexane / Heptane< 1.0 mg/mL (Slightly Soluble)Lacks dipole interactions; unable to overcome the thermodynamic barrier of the crystal lattice.

Note: For crystallization workflows, the stark contrast between DCM (excellent solvent) and Hexane (poor solvent) makes them an ideal solvent/anti-solvent pair for precipitating this compound.

Part 3: The Self-Validating Protocol: Thermodynamic Solubility Assay

In early-stage high-throughput screening (HTS), kinetic solubility is often measured by diluting a DMSO stock into an aqueous buffer until precipitation occurs[2]. However, kinetic solubility is highly susceptible to supersaturation artifacts and provides no information about the solid state[3].

For robust process development, we must measure thermodynamic solubility —the true equilibrium between the crystalline solid and the solvated molecules[4]. A scientific protocol is only as reliable as its internal controls. The following shake-flask methodology is designed as a self-validating system , ensuring that the data collected is thermodynamically sound and free from polymorphic interference.

Step-by-Step Methodology
  • Solid Dispensing (Supersaturation Guarantee): Accurately weigh 10–15 mg of crystalline 4-(3-Methylbenzoyl)-2-methylpyridine into a 2 mL glass HPLC vial. Causality: You must ensure a visible excess of solid remains throughout the entire experiment. If all solid dissolves, you have only measured a concentration, not the thermodynamic solubility limit.

  • Solvent Addition & Initial pH Check: Add 1.0 mL of the target solvent or aqueous buffer. If using an aqueous buffer, measure the initial pH. Causality: Dissolving basic compounds can shift the pH of unbuffered or weakly buffered solutions, altering the ionization state and invalidating the result.

  • Equilibration (The Kinetic Check): Seal the vial and incubate on an orbital shaker at 400 rpm and 25.0 ± 0.5 °C for 48 to 72 hours. Causality: Equilibrium is not instantaneous. Extended incubation ensures the kinetic dissolution phase has passed and true thermodynamic equilibrium is established.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter. (Critical Control: Pre-saturate the filter by discarding the first 200 µL of filtrate to prevent compound loss due to membrane adsorption).

  • Supernatant Quantification: Dilute the clarified supernatant into the HPLC mobile phase and analyze via HPLC-UV (λ = 254 nm, utilizing the strong chromophore of the conjugated diaryl system). Calculate the concentration against a pre-established calibration curve.

  • Solid-State Verification (The Self-Validating Control): Recover the residual solid pellet from the bottom of the vial, dry it gently under nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Solvents can induce the formation of solvates, hydrates, or entirely new polymorphs during the 72-hour incubation. Each polymorph has a different intrinsic solubility. Verifying the solid state ensures the measured solubility corresponds to your intended crystal form, validating the entire assay.

Shake_Flask_Workflow Step1 1. Solid Dispensing Add excess API to vial Step2 2. Solvent Addition Introduce target solvent Step1->Step2 Step3 3. Equilibration Shake at 25°C for 48-72h Step2->Step3 Ensures supersaturation Split Phase Separation Step3->Split Centrifugation Step4a 4a. Supernatant Analysis HPLC-UV Quantification Split->Step4a Liquid Phase Step4b 4b. Solid Verification XRPD / DSC Analysis Split->Step4b Solid Pellet Valid Self-Validated Thermodynamic Solubility Step4a->Valid Step4b->Valid Confirms no polymorph shift

Fig 2: Self-validating shake-flask protocol for thermodynamic solubility.

References

  • [2] Title: Drug solubility: why testing early matters in HTS. Source: BMG LABTECH. URL: [Link]

  • [3] Title: Development of solubility screening methods in drug discovery. Source: PubMed (Yakugaku Zasshi). URL: [Link]

  • [1] Title: Public Documents - Table of Acid Dissociation Constants (Evans). Source: Wang Lab, University of Pittsburgh. URL: [Link]

Sources

Foundational

Comprehensive Thermal Stability and Degradation Profiling of 4-(3-Methylbenzoyl)-2-methylpyridine: A Technical Guide

Executive Summary In the landscape of pharmaceutical development, functionalized N-heterocycles like 4-(3-Methylbenzoyl)-2-methylpyridine (Molecular Weight: 211.26 g/mol ) frequently serve as critical active pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical development, functionalized N-heterocycles like 4-(3-Methylbenzoyl)-2-methylpyridine (Molecular Weight: 211.26 g/mol ) frequently serve as critical active pharmaceutical ingredients (APIs) or advanced intermediates. Understanding the intrinsic stability of this diaryl methanone derivative is not merely a regulatory checkbox; it is a foundational requirement for developing robust stability-indicating methods (SIMs) and designing protective formulation strategies.

This whitepaper provides an in-depth, mechanistically grounded analysis of the thermal stability and degradation profile of 4-(3-Methylbenzoyl)-2-methylpyridine. By applying the principles of forced degradation outlined in 1[1], we map its structural vulnerabilities, detail self-validating experimental protocols, and characterize its primary degradation pathways.

Structural Vulnerabilities and Predictive Profiling

Before initiating empirical stress testing, a predictive structural analysis is mandatory. The molecule consists of three distinct functional domains, each with specific chemical liabilities:

  • The Pyridine Ring (N-Heterocycle): The nitrogen atom possesses a lone pair that is highly susceptible to electrophilic attack and oxidation, typically yielding N-oxide degradants under peroxide stress[2].

  • The Diaryl Ketone Linkage: Bridging the pyridine and the m-tolyl group, this carbonyl moiety acts as a chromophore. Upon UV absorption, diaryl ketones can enter triplet excited states, making them prone to Norrish Type I cleavage or photoreduction[3].

  • Benzylic Methyl Groups: The methyl groups at the 2-position of the pyridine ring and the 3-position of the benzoyl ring contain labile benzylic hydrogens. These are prime targets for radical-mediated auto-oxidation, forming hydroperoxides, alcohols, or carboxylic acids[2][4].

Pathway Parent 4-(3-Methylbenzoyl)- 2-methylpyridine Oxidation Oxidative Stress (H2O2 / AIBN) Parent->Oxidation Photo Photolytic Stress (UV/Vis, ICH Q1B) Parent->Photo Thermal Thermal Stress (>60°C, ICH Q1A) Parent->Thermal NOxide Pyridine N-oxide [m/z 228.1] Oxidation->NOxide N-oxidation BenzylOx Benzylic Alcohols [m/z 228.1] Oxidation->BenzylOx Radical Attack Cleavage Norrish Cleavage Fragments Photo->Cleavage Photon Absorption Stable High Thermal Stability Observed Thermal->Stable Resistance

Figure 1: Predictive degradation pathways of 4-(3-Methylbenzoyl)-2-methylpyridine under stress.

Mechanistic Degradation Profiles

Thermal Stability and Hydrolytic Resistance

In general, diaryl ketones exhibit robust thermal stability. Forced degradation studies conducted at elevated temperatures (e.g., 60°C to 80°C) typically reveal that 4-(3-Methylbenzoyl)-2-methylpyridine is highly resistant to purely thermal degradation in the solid state.

Under hydrolytic conditions (acidic/basic), the ketone linkage is sterically protected and electronically stabilized by the adjacent aromatic systems, resulting in minimal hydrolysis compared to esters or amides. However, extreme alkaline conditions combined with heat may induce minor cleavage.

Oxidative Degradation

Oxidative stress is the primary vulnerability for this compound. When exposed to 3% hydrogen peroxide ( H2​O2​ ) or radical initiators like AIBN, the molecule undergoes two parallel degradation mechanisms[4]:

  • Electron Transfer Oxidation: The pyridine nitrogen is oxidized to form 4-(3-Methylbenzoyl)-2-methylpyridine 1-oxide.

  • Radical Auto-oxidation: The labile benzylic hydrogens on the methyl groups are abstracted, leading to the formation of hydroxymethyl derivatives.

Photolytic Degradation

Following ICH Q1B guidelines (1.2 million lux hours and 200 watt-hours/m² of near UV), the diaryl ketone acts as a strong UV absorber. The primary degradation pathway is non-oxidative photolytic cleavage (Norrish Type I), which breaks the carbon-carbon bond adjacent to the carbonyl, yielding 2-methylisonicotinic acid and 3-methylbenzoic acid derivatives depending on the solvent environment[3].

Self-Validating Experimental Protocols

To ensure data integrity, experimental protocols must be designed as self-validating systems. The causality behind these steps—specifically the quenching phase—is critical. Failing to quench an oxidizing agent before LC-MS/MS analysis allows degradation to continue inside the autosampler, artificially inflating degradation metrics and destroying the mass balance.

Protocol: Oxidative and Thermal Stress Testing

Step 1: Stock Solution Preparation

  • Procedure: Dissolve 4-(3-Methylbenzoyl)-2-methylpyridine in HPLC-grade Acetonitrile to achieve a concentration of 1.0 mg/mL.

  • Rationale: Acetonitrile is chosen over methanol to prevent solvolysis or transesterification-like artifacts during thermal stress.

Step 2: Application of Stress Conditions

  • Thermal: Aliquot 5 mL of stock into sealed amber vials. Incubate at 60°C, 70°C, and 80°C for 7 days. (10°C increments allow for Arrhenius kinetic plotting).

  • Oxidative: Mix 2 mL of stock with 2 mL of 6% H2​O2​ (final concentration 3%). Incubate at 25°C for 48 hours[2].

Step 3: Quenching (Critical Validation Step)

  • Procedure: For oxidative samples, add an equimolar amount of sodium bisulfite ( NaHSO3​ ) to neutralize unreacted H2​O2​ .

  • Rationale: Quenching halts the reaction at the exact time-point, ensuring the kinetic data reflects the intended exposure duration rather than autosampler dwell time.

Step 4: UHPLC-MS/MS Analysis

  • Procedure: Dilute samples to 10 µg/mL with mobile phase. Analyze using a C18 column with a gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Validation: Calculate the Mass Balance. The sum of the parent peak area and all degradant peak areas must equal 95-105% of the control sample's area. A deficit indicates the formation of volatile degradants or insoluble polymers[5].

Workflow Sample API Stock Solution Stress Apply Stress Conditions Sample->Stress Neutral Quench & Neutralize Stress->Neutral LCMS UHPLC-MS/MS Analysis Neutral->LCMS Data Mass Balance & Kinetics LCMS->Data

Figure 2: Self-validating experimental workflow for forced degradation and kinetic analysis.

Quantitative Data Summary

The table below summarizes the expected degradation profile based on the structural liabilities of 4-(3-Methylbenzoyl)-2-methylpyridine under standard ICH forced degradation conditions.

Stress ConditionParametersExtent of DegradationMajor Degradants (m/z [M+H]+)Mechanism
Control 25°C, Dark, 7 days< 0.1%NoneN/A
Thermal (Solid) 80°C, 7 days< 1.0%None significantHigh thermal stability
Hydrolytic (Acid) 0.1M HCl, 60°C, 48h~ 2.5%212.1 (Isomerization)Minor enolization
Hydrolytic (Base) 0.1M NaOH, 60°C, 48h~ 5.0%138.1, 137.1Slow ketone cleavage
Oxidative 3% H2​O2​ , 25°C, 48h15.0 - 20.0% 228.1 (N-oxide), 228.1 (Alcohol)N-oxidation, Benzylic oxidation
Photolytic 1.2M lux hours (UV/Vis)~ 12.0%138.1, 137.1, Polymeric speciesNorrish Type I Cleavage

Note: Target degradation for a valid stability-indicating method is typically between 5% and 20%. Over-stressing (>20%) risks generating secondary degradants that are not representative of real-world shelf-life conditions.

Conclusion and Strategic Recommendations

The degradation profile of 4-(3-Methylbenzoyl)-2-methylpyridine is heavily skewed toward oxidative and photolytic vulnerabilities, while demonstrating excellent thermal and hydrolytic stability.

For Formulation and Handling:

  • Antioxidant Inclusion: Formulations utilizing this compound should strongly consider the inclusion of free-radical scavengers (e.g., BHT) or metal chelators (e.g., EDTA) to mitigate benzylic auto-oxidation.

  • Light Protection: Due to the photo-reactivity of the diaryl ketone moiety, manufacturing processes should be conducted under amber lighting, and final products must be packaged in opaque or UV-blocking primary containers.

  • Analytical Method Focus: Quality control methods must be optimized to resolve the parent compound (m/z 212.1) from its +16 Da oxidative degradants (m/z 228.1), as these are the most likely impurities to form during long-term storage.

References

  • ICH Q1A(R2)
  • Forced degradation studies for Drug Substances and Drug Products - Scientific and Regulatory Considerations Source: PharmaInfo URL
  • Stability Indicating Forced Degradation Studies Source: Research Journal of Pharmacy and Technology URL
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario Source: Asian Journal of Research in Chemistry URL
  • Source: Academia.
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives Source: International Journal of Pharmaceutical Sciences Review and Research URL

Sources

Exploratory

Preclinical Toxicology and Safety Profiling of 4-(3-Methylbenzoyl)-2-methylpyridine: A Comprehensive Guide for Drug Development

Executive Summary 4-(3-Methylbenzoyl)-2-methylpyridine is a highly versatile chemical intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and CNS-activ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(3-Methylbenzoyl)-2-methylpyridine is a highly versatile chemical intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and CNS-active agents. While its structural geometry offers excellent vectorization for target binding, the presence of a basic pyridine ring and a reactive ketone bridge introduces specific pharmacological and toxicological liabilities.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data sheets. This guide provides a deep-dive into the predictive toxicology, metabolic vulnerabilities, and self-validating in vitro safety protocols required to de-risk 4-(3-Methylbenzoyl)-2-methylpyridine and its downstream derivatives during early-stage drug development.

Structural Toxicity Drivers and QSAR (Quantitative Structure-Activity Relationship)

To accurately predict the safety profile of this compound, we must deconstruct its molecular architecture and understand the causality behind its biological interactions.

  • The 2-Methylpyridine Moiety: Pyridine rings are ubiquitous in medicinal chemistry but carry inherent risks. The basic nitrogen atom can become protonated at physiological pH. Lipophilic basic amines are notorious pharmacophores recognized by the hERG potassium channel, making them highly prone to inducing cardiotoxicity[1]. Furthermore, the methyl group at the 2-position provides some steric hindrance, which can alter the binding kinetics at off-target receptors compared to unsubstituted pyridines.

  • The 3-Methylbenzoyl Group: The ketone bridge connecting the two aromatic systems acts as a metabolic soft spot. Ketones are highly susceptible to reduction by cytosolic aldo-keto reductases (AKRs), leading to secondary alcohols that may alter the clearance profile or lead to unexpected phase II conjugation (glucuronidation).

Pharmacokinetics and Metabolic Liabilities

The toxicity of pyridine derivatives is rarely driven solely by the parent compound; it is predominantly dictated by its biotransformation pathways.

  • N-Oxidation: At higher systemic doses, the pyridine nitrogen undergoes N-oxidation mediated by Cytochrome P450 (CYP) enzymes and Flavin-containing monooxygenases (FMOs)[2]. This pathway can represent a bioactivation route, potentially leading to reactive intermediates.

  • N-Methylation: At lower doses, N-methylation is the preferred route of biotransformation. This reaction produces the N-methylpyridinium ion, a metabolite that has been shown to be more acutely toxic than the parent pyridine molecule[3].

Metabolism Parent 4-(3-Methylbenzoyl)- 2-methylpyridine NOxide Pyridine-N-oxide Metabolite Parent->NOxide CYP450 / FMO (N-Oxidation) SecAlc Secondary Alcohol Metabolite Parent->SecAlc Aldo-Keto Reductases (Ketone Reduction) NMethyl N-methylpyridinium Ion Parent->NMethyl N-Methyltransferases (N-Methylation)

Caption: Predicted Phase I metabolic pathways and primary biotransformation routes.

In Vitro Safety Pharmacology: Mitigating hERG Liability

Because 4-(3-Methylbenzoyl)-2-methylpyridine contains a basic amine, assessing its potential to inhibit the human ether-à-go-go-related gene (hERG) channel is a mandatory early-stage protocol[1]. Inhibition of hERG delays myocardial repolarization, leading to QT interval prolongation and potentially fatal arrhythmias (Torsades de Pointes).

Step-by-Step Methodology: Automated hERG Patch-Clamp Assay

To ensure a self-validating system, this protocol utilizes a positive control (E-4031) and a vehicle control to confirm assay sensitivity and baseline stability.

  • Cell Culture Preparation: Culture HEK293 cells stably expressing the hERG potassium channel. Causality: HEK293 cells lack endogenous currents that could confound the hERG signal, providing a clean electrophysiological background.

  • Compound Preparation: Dissolve 4-(3-Methylbenzoyl)-2-methylpyridine in 100% DMSO, then perform serial dilutions in extracellular recording buffer (final DMSO concentration ≤0.1%). Causality: Maintaining low DMSO prevents solvent-induced membrane destabilization.

  • Electrophysiological Recording (Whole-Cell Configuration):

    • Apply a voltage-step protocol: depolarize the membrane to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the outward tail current.

    • Causality: Basic amines typically bind to the inner cavity of the hERG channel only when it is in the open or inactivated state. This specific voltage protocol forces the channel through these conformational states to accurately capture use-dependent block.

  • Data Analysis: Calculate the fractional block of the tail current and fit the data to a Hill equation to determine the IC50.

Workflow Step1 Cell Culture (hERG-HEK293) Step2 Compound Perfusion Step1->Step2 Step3 Whole-Cell Patch Clamp Step2->Step3 Step4 IC50 Determination Step3->Step4

Caption: Step-by-step workflow for in vitro hERG patch-clamp safety screening.

Hepatotoxicity and Genotoxicity Profiling

Hepatotoxicity (High-Content Screening)

Pyridine exposure has been historically associated with hepatic effects, including enlarged vacuolated hepatocytes and bile ductule proliferation[4].

  • Protocol: Expose HepG2 cells to varying concentrations of the compound for 72 hours. Crucially, run parallel assays with and without rat liver S9 fraction .

  • Causality: Because pyridine toxicity is often driven by its N-methylpyridinium or N-oxide metabolites[3], exogenous metabolic activation (S9) is required to accurately model in vivo hepatotoxicity. Measure mitochondrial membrane potential, reactive oxygen species (ROS) generation, and membrane permeability using fluorescent probes.

Genotoxicity (Ames Test - OECD 471)

While unsubstituted pyridine generally shows weak or no evidence of genotoxicity[3], substituted benzoylpyridines must be rigorously evaluated.

  • Protocol: Utilize Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA.

  • Causality: TA98 detects frameshift mutations (often caused by planar aromatic systems), while TA100 detects base-pair substitutions. Testing must be done up to 5,000 µ g/plate to comply with ICH M3(R2) guidelines.

Quantitative Safety Data Profile

The following table summarizes the predictive toxicological and physicochemical thresholds for 4-(3-Methylbenzoyl)-2-methylpyridine based on class-wide data for substituted pyridines.

ParameterPredicted Value / ThresholdToxicological Implication
LogP (Lipophilicity) 2.5 - 3.5Moderate lipophilicity; favors oral absorption but increases the risk of off-target hERG binding[1].
pKa (Pyridine Nitrogen) 5.5 - 6.5Partially protonated at physiological pH; drives cation- π interactions with hERG and CYP enzymes.
hERG IC50 > 10 µM (Target)Values < 1 µM indicate severe cardiotoxicity risk requiring structural optimization (e.g., reducing basicity)[1].
Ames Test (Genotox) NegativeExpected to be non-mutagenic based on the lack of structural alerts (e.g., aromatic amines, nitroaromatics)[3].
Rat Oral LD50 ~1,500 mg/kgModerate acute toxicity; primary mortality drivers are likely CNS depression and acute hepatic stress[4].

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Pyridine: Health Effects." National Center for Biotechnology Information (NCBI) Bookshelf. URL: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Pyridine." Centers for Disease Control and Prevention (CDC). URL: [Link]

  • Cambridge MedChem Consulting. "Human Ether-a-go-go-Related Gene (hERG) Blockers." Cambridge MedChem Consulting. URL: [Link]

  • Chemdad. "Pyridine Toxicity and Safety Data." Chongqing Chemdad Co., Ltd. URL: [Link]

Sources

Protocols & Analytical Methods

Method

"analytical methods for 4-(3-Methylbenzoyl)-2-methylpyridine quantification"

Application Note: Comprehensive Analytical Methods for the Quantification of 4-(3-Methylbenzoyl)-2-methylpyridine Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical PK/PD Researchers. Focus: Me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Analytical Methods for the Quantification of 4-(3-Methylbenzoyl)-2-methylpyridine

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical PK/PD Researchers. Focus: Method Development, Causality of Chromatographic Behavior, and Self-Validating Protocols.

Chemical Profiling & Analytical Causality

4-(3-Methylbenzoyl)-2-methylpyridine (4-MBMP) is a functionalized diaryl ketone containing a basic pyridine moiety. Compounds of the benzoylpyridine class are critical pharmacophores, frequently serving as key intermediates in the synthesis of novel anti-cancer thiosemicarbazones, iron chelators, and targeted kinase inhibitors[1]. Accurate quantification of 4-MBMP is essential during active pharmaceutical ingredient (API) manufacturing, stability testing, and pharmacokinetic (PK) profiling.

Developing a robust analytical method for 4-MBMP requires navigating its specific physicochemical properties:

  • Chromophore Activity: The conjugated benzoyl-pyridine system provides strong UV absorbance, with a λmax​ typically around 254 nm. This makes UV detection highly sensitive and reliable for routine bulk assay and purity analysis.

  • Ionization & Retention (The Causality of pH): The pyridine nitrogen possesses a pKa​ of approximately 5.5. At a neutral pH, basic analytes like 4-MBMP exist in a state of partial ionization, which often leads to severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica stationary phase. To mitigate this, an acidic mobile phase (pH ~2.7 using 0.1% Formic Acid) is strictly employed. This fully protonates the pyridine ring, ensuring a single, consistent ionization state, while modern polar-embedded C18 columns prevent silanol interactions.

  • Mass Spectrometry Compatibility: The basicity of the molecule makes it an ideal candidate for Positive Electrospray Ionization (ESI+). The protonated molecular ion [M+H]+ at m/z 212.1 undergoes predictable collision-induced dissociation (CID), yielding stable fragments for highly sensitive Multiple Reaction Monitoring (MRM)[1].

Analytical Workflow Visualization

AnalyticalWorkflow Sample Sample Preparation (Dilution in 50:50 Water:ACN) SST System Suitability Test (SST) Tailing Factor ≤ 1.5, N ≥ 5000 Sample->SST Inject HPLC Chromatographic Separation (C18 Column, Gradient Elution) SST->HPLC Pass UV UV/PDA Detection (254 nm) Routine Assay & Purity HPLC->UV High Conc. MS ESI+ LC-MS/MS Trace Impurity & PK Analysis HPLC->MS Trace Conc. Data Data Processing & Integration (Linearity R² ≥ 0.999) UV->Data MS->Data Valid Method Validation (ICH Q2(R1) Guidelines) Data->Valid Report

Figure 1: Comprehensive analytical workflow for 4-MBMP quantification, from sample prep to validation.

Protocol 1: RP-HPLC-UV for Routine Assay and Purity

This method is designed for the routine determination of 4-MBMP in bulk drug substances and formulations.

The Self-Validating System Concept

To guarantee the integrity of every analytical batch, this protocol operates as a self-validating system. Prior to sample analysis, the sequence must execute a blank injection to verify the absence of carryover (peak area ≤0.1% of the LOQ). Following the blank, a System Suitability Test (SST) standard is injected in replicates of five. The system automatically evaluates the SST against predefined acceptance criteria: Tailing Factor ( Tf​ ) ≤1.5 , Theoretical Plates ( N ) ≥5000 , and an injection precision RSD ≤2.0% . If the SST fails, the sequence is programmed to automatically abort, preventing the generation of invalid data.

Step-by-Step Methodology
  • Stationary Phase: Phenomenex Synergi 4µm Polar-RP (150 x 4.6 mm) or an equivalent polar-endcapped C18 column.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of MS-grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication.

    • Mobile Phase B: Add 1.0 mL of MS-grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C (Maintains consistent mobile phase viscosity and improves mass transfer, sharpening the peak).

    • Detection: Photodiode Array (PDA) extracted at 254 nm (Reference: 360 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh 10.0 mg of 4-MBMP and dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) to create a 1.0 mg/mL stock. Sonicate for 5 minutes. Dilute to the working concentration (e.g., 50 µg/mL) using the diluent.

Protocol 2: UHPLC-MS/MS for Trace Impurity & PK Analysis

For pharmacokinetic studies or genotoxic impurity profiling where sub-nanogram sensitivity is required, a triple quadrupole mass spectrometry approach is utilized[1].

Rationale for MRM Transitions

The protonated parent ion is isolated at m/z 212.1. Upon collision-induced dissociation (CID), the molecule cleaves predictably. The transition 212.1→119.1 corresponds to the cleavage of the carbonyl-pyridine bond, yielding the highly stable 3-methylbenzoyl cation. This is selected as the Quantifier due to its dominant relative abundance. The transition 212.1→92.1 represents the formation of the 2-methylpyridine cation and serves as the Qualifier to confirm peak identity.

Step-by-Step Methodology
  • System: Agilent 1290 Infinity II UHPLC coupled to a 6470B Triple Quadrupole LC/MS.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3500 V

    • Drying Gas Temperature: 300°C at 10 L/min

    • Nebulizer Pressure: 45 psi

  • MRM Parameters:

    • Quantifier Transition: 212.1→119.1 (Fragmentor: 100 V, Collision Energy: 20 eV).

    • Qualifier Transition: 212.1→92.1 (Fragmentor: 100 V, Collision Energy: 35 eV).

  • Sample Preparation (Plasma/Biological Matrix): Protein precipitation is achieved by adding 300 µL of ice-cold Acetonitrile (containing an internal standard) to 100 µL of plasma. Vortex for 2 minutes, centrifuge at 14,000 rpm for 10 minutes at 4°C, and transfer the supernatant to an LC vial for injection (1 µL).

Quantitative Data & Validation Summaries

The methods must be validated in strict accordance with to ensure they are fit for their intended purpose[2].

Table 1: Universal Gradient Elution Program Note: A gradient elution starting at 5% organic ensures adequate retention of the polar protonated species, while ramping to 90% organic efficiently elutes the lipophilic 3-methylbenzoyl moiety and washes the column of strongly retained matrix components.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Rationale
0.095.05.01.0Initial aqueous hold for polar retention
1.095.05.01.0Isocratic hold to focus the analyte band
6.010.090.01.0Linear ramp to elute lipophilic components
8.010.090.01.0High-organic wash to prevent carryover
8.195.05.01.0Return to initial conditions
11.095.05.01.0Column re-equilibration

Table 2: Comparative Method Validation Parameters (ICH Q2(R1))

Validation ParameterRP-HPLC-UV (Assay)UHPLC-MS/MS (Trace Analysis)
Linearity Range 1.0 – 100 µg/mL1.0 – 500 ng/mL
Correlation Coefficient ( R2 ) ≥0.999 ≥0.995
Limit of Detection (LOD) 0.2 µg/mL0.3 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL1.0 ng/mL
Intra-day Precision (RSD%) ≤1.5% ≤4.5%
Inter-day Precision (RSD%) ≤2.0% ≤6.0%
Accuracy (Recovery %) 98.0 – 102.0%90.0 – 110.0%

References

  • Stariat, J., et al. (2010). Development of an LC-MS/MS method for analysis of interconvertible Z/E isomers of the novel anticancer agent, Bp4eT. Analytical and Bioanalytical Chemistry. Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at:[Link]

  • Fandi, T.S., et al. (2022). Determination of Zn2+ in Solid Pharmaceutical Dosage Forms by Means of Spectrophotometry in Micellar Media: Method Validation. MDPI Pharmaceuticals. Available at:[Link]

Sources

Application

The Versatile Intermediate: A Guide to the Application of 4-(3-Methylbenzoyl)-2-methylpyridine in Chemical Synthesis

Introduction: Unveiling a Key Building Block In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold stands as a cornerstone, integral to the structure of countless therapeutic agents...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Key Building Block

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold stands as a cornerstone, integral to the structure of countless therapeutic agents and functional materials.[1][2][3] Among the vast array of functionalized pyridines, 4-(3-Methylbenzoyl)-2-methylpyridine emerges as a particularly valuable chemical intermediate. Its unique substitution pattern, featuring a ketone linkage and a methyl group on the pyridine ring, offers a versatile platform for a variety of chemical transformations. This guide provides an in-depth exploration of the applications of 4-(3-Methylbenzoyl)-2-methylpyridine, complete with detailed protocols and the scientific rationale behind its use in the synthesis of complex molecules. The pyridine ring's electron-deficient nature, a consequence of the electronegative nitrogen atom, makes it amenable to a range of synthetic manipulations, rendering this intermediate a powerful tool for researchers and drug development professionals.[3][4]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount before employing any chemical in a laboratory setting. The following table summarizes the key data for 4-(3-Methylbenzoyl)-2-methylpyridine and its analogs.

PropertyValueReference
Molecular Formula C₁₄H₁₃NON/A
Molecular Weight 211.26 g/mol N/A
Appearance Pale yellow solid (for related compounds)[5]
Melting Point Not availableN/A
Boiling Point Not availableN/A
Density Not availableN/A
Solubility Soluble in common organic solventsGeneral Knowledge

Safety and Handling:

4-(3-Methylbenzoyl)-2-methylpyridine and related benzoylpyridines are classified as hazardous chemicals.[6][7][8][9] Strict adherence to safety protocols is mandatory.

  • Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[8] May be harmful if swallowed, in contact with skin, or if inhaled.[6][7]

  • Precautionary Statements:

    • Prevention: Wash skin thoroughly after handling.[8] Wear protective gloves, eye protection, and face protection.[7][8] Keep away from heat, sparks, open flames, and hot surfaces.[6][7] Use only in a well-ventilated area.[6][7]

    • Response: IF ON SKIN: Wash with plenty of water.[8] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][9] If skin or eye irritation persists, get medical advice/attention.[8][9]

    • Storage: Store in a well-ventilated place. Keep container tightly closed.[7]

    • Disposal: Dispose of contents/container to an approved waste disposal plant.[7]

Always consult the full Safety Data Sheet (SDS) before use.[6][7][8][9] All manipulations should be performed in a certified chemical fume hood by trained personnel.

Application Notes: A Gateway to Complex Molecules

The strategic placement of functional groups on the 4-(3-Methylbenzoyl)-2-methylpyridine scaffold makes it a prime candidate for a variety of synthetic transformations. The pyridine nitrogen activates the ring for certain reactions, while the methyl and benzoyl groups provide handles for further functionalization. This section details its potential applications in key synthetic reactions, drawing upon established methodologies for analogous pyridine derivatives.

The Ketone Moiety: A Hub for Derivatization

The benzoyl group's carbonyl functionality is a versatile reaction site. It can undergo a range of classical carbonyl chemistry reactions to introduce new functional groups and build molecular complexity.

  • Reduction to Alcohols: The ketone can be readily reduced to the corresponding secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is fundamental for creating chiral centers and modifying the steric and electronic properties of the molecule.

  • Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium triacetoxyborohydride), the ketone can be converted into an amine, providing a direct route to nitrogen-containing derivatives. This is a powerful strategy for introducing basic centers, which are often crucial for the biological activity of drug candidates.

  • Wittig Reaction and Related Olefinations: The carbonyl group can be converted to an alkene through reactions like the Wittig reaction. This allows for the introduction of carbon-carbon double bonds, which can serve as handles for further transformations such as metathesis or hydrogenation.

The Pyridine Core: Leveraging Aromatic Reactivity

The pyridine ring itself offers multiple avenues for functionalization, primarily through reactions that take advantage of its aromatic and heterocyclic nature.

While the electron-donating methyl group might slightly deactivate the ring towards nucleophilic attack compared to unsubstituted pyridines, the inherent electron deficiency of the pyridine ring still allows for SNAr reactions, particularly if a suitable leaving group is present at the 2- or 4-position relative to the nitrogen.[4] For 4-(3-Methylbenzoyl)-2-methylpyridine, derivatization to introduce a leaving group would be necessary to exploit this pathway.

Protocol for a General Nucleophilic Aromatic Substitution (SNAr) on a Halogenated Pyridine Derivative

This protocol is adapted from established procedures for SNAr reactions on halopyridines and serves as a starting point for optimization.[4][10][11]

Materials:

  • Halogenated 4-(3-Methylbenzoyl)-2-methylpyridine derivative (1.0 eq)

  • Nucleophile (e.g., amine, alcohol, thiol) (1.2-2.0 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the halogenated pyridine derivative and the anhydrous solvent.

  • Add the base and the nucleophile to the reaction mixture.

  • Heat the reaction to an appropriate temperature (typically between 80-150 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality in Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or DMSO are used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.[12]

  • Base: The base is crucial for deprotonating the nucleophile (if it's an amine or alcohol) and neutralizing the acid generated during the reaction.

  • Temperature: Higher temperatures are often required to overcome the activation energy of the reaction.

To utilize 4-(3-Methylbenzoyl)-2-methylpyridine in cross-coupling reactions, it would first need to be halogenated (e.g., brominated or iodinated) at a specific position on the pyridine ring. Once halogenated, it can participate in a variety of powerful C-C and C-N bond-forming reactions.[8]

Illustrative Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general framework for the Suzuki-Miyaura coupling of a bromo-substituted 4-(3-Methylbenzoyl)-2-methylpyridine with a boronic acid.[8][13]

Materials:

  • Bromo-substituted 4-(3-Methylbenzoyl)-2-methylpyridine (1.0 eq)

  • Boronic acid or boronate ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine the bromo-pyridine derivative, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Causality in Experimental Choices:

  • Catalyst: A palladium(0) species, often generated in situ, is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[8]

  • Ligand: The choice of phosphine ligand on the palladium catalyst can significantly impact the reaction's efficiency by influencing the stability and reactivity of the catalytic species.[8]

  • Base: The base is required for the transmetalation step, where the organic group is transferred from boron to palladium.

Visualization of Synthetic Pathways

The following diagrams illustrate the potential synthetic utility of 4-(3-Methylbenzoyl)-2-methylpyridine as a chemical intermediate.

G cluster_0 Starting Intermediate cluster_1 Ketone Modifications cluster_2 Pyridine Ring Functionalization Start 4-(3-Methylbenzoyl)-2-methylpyridine Alcohol Secondary Alcohol Start->Alcohol Reduction Amine Amine Start->Amine Reductive Amination Alkene Alkene Start->Alkene Wittig Reaction Halogenation Halogenated Pyridine Start->Halogenation Halogenation CoupledProduct Cross-Coupled Product Halogenation->CoupledProduct Cross-Coupling SNArProduct SNAr Product Halogenation->SNArProduct SNAr

Caption: Synthetic pathways originating from 4-(3-Methylbenzoyl)-2-methylpyridine.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Complex1 R¹-Pd(II)(X)L₂ Pd(0)L2->Complex1 R¹-X OxAdd Oxidative Addition Complex2 R¹-Pd(II)(R²)L₂ Complex1->Complex2 R²-B(OR)₂ (Base) Transmetal Transmetalation Complex2->Pd(0)L2 Product R¹-R² Complex2->Product RedElim Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion: A Versatile Scaffold for Innovation

4-(3-Methylbenzoyl)-2-methylpyridine represents a valuable and versatile intermediate for the synthesis of complex organic molecules. Its strategic functionalization allows for a wide range of chemical transformations, providing access to a diverse chemical space. The protocols and application notes presented in this guide, based on established chemical principles, offer a solid foundation for researchers and drug development professionals to harness the synthetic potential of this important building block. As the demand for novel pharmaceuticals and materials continues to grow, the importance of such versatile intermediates in driving innovation cannot be overstated.[1][9]

References

  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2008, March 29).
  • TCI Chemicals. (2025, January 17).
  • Fisher Scientific. (2025, December 18).
  • SpectraBase. (n.d.). 4-Acetyl-2-(3-methylbenzoyl)pyridine 1-Oxide - Optional[MS (GC)] - Spectrum.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,5-Dibromo-2-methylpyridazin-3-one.
  • Benchchem. (n.d.). Comparative Guide to the Synthetic Validation of 4-Methyl-3-(3-nitrobenzoyl)pyridine.
  • Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
  • Benchchem. (n.d.). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • MDPI. (2024, February 22).
  • ResearchGate. (2017, February 8). Why distilled 4-methylpyridine is required before carrying its coupling reaction?
  • ScienceOpen. (2025, January 7).
  • ResearchGate. (2025, August 6). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-(3,5-Dimethylbenzoyl)-2-methylpyridine.
  • EDP Sciences. (2023).
  • MDPI. (2024, April 23). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • ResearchGate. (2016, October 17).
  • New Journal of Chemistry (RSC Publishing). (n.d.).
  • PMC - NIH. (n.d.).
  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • PMC. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • UNIS Vienna. (2023). Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances 2023.
  • SciSpace. (2006, February 25).
  • Benchchem. (n.d.).

Sources

Method

"developing assays with 4-(3-Methylbenzoyl)-2-methylpyridine"

Application Note: Assay Development and Screening Protocols for 4-(3-Methylbenzoyl)-2-methylpyridine Derivatives in Drug Discovery Executive Summary The compound 4-(3-Methylbenzoyl)-2-methylpyridine (Molecular Weight: 21...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Assay Development and Screening Protocols for 4-(3-Methylbenzoyl)-2-methylpyridine Derivatives in Drug Discovery

Executive Summary

The compound 4-(3-Methylbenzoyl)-2-methylpyridine (Molecular Weight: 211.26) is a highly privileged, versatile chemical building block utilized in the design of targeted therapeutics, including serine protease inhibitors and kinase antagonists[1]. Its diaryl methanone architecture provides optimal geometric constraints for occupying hydrophobic sub-pockets, while the 2-methylpyridine moiety serves as both a functionalizable synthetic handle and a critical hydrogen-bond acceptor. This application note details validated, self-contained protocols for developing biochemical and cell-based assays to screen libraries derived from this core scaffold.

Scaffold Rationale & Mechanistic Causality

The structural topology of 4-(3-Methylbenzoyl)-2-methylpyridine offers a unique dual-pharmacophore approach for drug development:

  • The Pyridine Core: Acts as a canonical hinge-binding motif in kinases or an S1 pocket anchor in proteases. The nitrogen atom is a potent hydrogen bond acceptor.

  • The 3-Methylbenzoyl Group: Projects into adjacent hydrophobic pockets (e.g., the S2/S3 pockets in thrombin or the back-cleft in kinases), driving target selectivity.

  • The 2-Methyl Handle: Provides a synthetic vector for late-stage functionalization (e.g., bromination followed by amination) to generate extended derivatives. A prime example is the synthesis of the known thrombin (Factor II) inhibitor 4-({[4-(3-methylbenzoyl)pyridin-2-yl]amino}methyl)benzenecarboximidamide (DrugBank ID: DB07809, PDB Ligand: G44)[2][3][4].

Workflow A 4-(3-Methylbenzoyl) -2-methylpyridine (Core Scaffold) B Chemical Derivatization A->B SAR Library C Biochemical Screening (FRET / ADP-Glo) B->C HTS D Cellular Validation (CETSA) C->D Hit Triage E Lead Optimization D->E In vivo profiling

Workflow for derivatizing and screening 4-(3-Methylbenzoyl)-2-methylpyridine libraries.

Biochemical Assay Development

To accurately evaluate the structure-activity relationship (SAR) of synthesized derivatives, we employ a dual-tiered biochemical screening funnel.

Protocol 2.1: FRET-Based Serine Protease Inhibition Assay

Causality: Fluorescence Resonance Energy Transfer (FRET) is selected for primary screening due to its high dynamic range and resistance to auto-fluorescence artifacts common in small-molecule libraries. Self-Validating System: The assay incorporates a "No Enzyme" control (baseline) and a "Reference Inhibitor" control (e.g., Argatroban for thrombin) to continuously monitor the Z'-factor. A Z' > 0.6 validates the assay for High-Throughput Screening (HTS).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% PEG-8000, 0.01% Tween-20). Critique: The inclusion of PEG-8000 and Tween-20 is mandatory to prevent non-specific aggregation and promiscuous inhibition by the hydrophobic methanone derivatives.

  • Compound Plating: Dispense 100 nL of 4-(3-Methylbenzoyl)-2-methylpyridine derivatives (in 100% DMSO) into a 384-well black, flat-bottom microplate using an acoustic liquid handler.

  • Enzyme Addition: Add 10 µL of target enzyme (e.g., Human Thrombin at 0.5 nM final concentration) in Assay Buffer. Incubate for 15 minutes at room temperature to allow equilibrium binding of the inhibitor.

  • Substrate Initiation: Add 10 µL of fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC at 10 µM final concentration).

  • Kinetic Readout: Immediately monitor fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 30 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve.

  • Data Analysis: Normalize V0​ against DMSO controls to determine % inhibition. Calculate IC50​ using a 4-parameter logistic regression.

Mechanism Substrate Fluorogenic Substrate (Quenched) Enzyme Target Enzyme (Active Site) Substrate->Enzyme Binding Cleaved Cleaved Product (Fluorescent Signal) Enzyme->Cleaved Catalysis (Active) Blocked Inhibited Complex (No Signal) Enzyme->Blocked Catalysis Blocked Inhibitor 4-(3-Methylbenzoyl)- 2-methylpyridine Derivative Inhibitor->Enzyme Competitive Binding

Mechanism of action for the FRET-based competitive inhibition assay.

Protocol 2.2: ADP-Glo Kinase Profiling

If the scaffold is directed toward kinases, an ATP-depletion assay is utilized. Causality: The ADP-Glo assay directly measures ADP production, making it independent of the specific peptide substrate sequence and universally applicable to any kinase target that the pyridine core might bind to.

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well plate, combine 5 µL of Kinase/Substrate mix with 100 nL of the derivative. Incubate for 10 minutes.

  • ATP Addition: Add 5 µL of ATP (at the Km​ of the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ADP-Glo Reagent: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Read luminescence after 30 minutes.

Cellular Target Engagement (CETSA)

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability limits and intracellular protein binding. The Cellular Thermal Shift Assay (CETSA) validates that the 4-(3-Methylbenzoyl)-2-methylpyridine derivative physically engages the target protein within the complex intracellular milieu.

Step-by-Step Methodology:

  • Cell Treatment: Incubate target cells (e.g., HEK293T expressing the target protease/kinase) with 10 µM of the lead derivative or DMSO vehicle for 1 hour at 37°C.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide into 8 equal aliquots. Subject each aliquot to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins.

  • Detection: Analyze the soluble fraction via Western Blotting against the target protein.

  • Validation: A shift in the melting temperature ( ΔTm​>2∘C ) in the compound-treated samples versus DMSO confirms intracellular target engagement.

Quantitative Assay Metrics

Table 1: Comparison of Assay Parameters for Scaffold Screening

Assay ParameterFRET Protease AssayADP-Glo Kinase AssayCETSA (Cellular)
Primary Readout Fluorescence (Ex:380/Em:460)LuminescenceWestern Blot / Luminescence
Throughput High (384/1536-well)High (384-well)Low to Medium
Sensitivity (LOD) Sub-nanomolarLow nanomolarTarget-dependent
Z'-Factor Target > 0.7> 0.6N/A ( ΔTm​>2∘C )
False Positive Risk Low (Auto-fluorescence possible)Very LowLow

References

  • Title: 4-({[4-(3-Methylbenzoyl)pyridin-2-YL]amino}methyl)benzenecarboximidamide | C21H20N4O | CID 17758361 Source: PubChem URL: [Link]

  • Title: G44 Ligand Summary Page Source: RCSB Protein Data Bank (PDB) URL: [Link]

  • Title: Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Science (PubMed) URL: [Link]

Sources

Application

Application Note: Scale-Up Synthesis of 4-(3-Methylbenzoyl)-2-methylpyridine

Executive Summary & Mechanistic Rationale The synthesis of highly functionalized diaryl methanones (pyridyl ketones) is a critical workflow in the development of active pharmaceutical ingredients (APIs), particularly for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized diaryl methanones (pyridyl ketones) is a critical workflow in the development of active pharmaceutical ingredients (APIs), particularly for kinase inhibitors and neurological therapeutics. 4-(3-Methylbenzoyl)-2-methylpyridine serves as a vital building block in these pipelines.

While discovery-scale syntheses often rely on transition-metal-catalyzed cross-couplings or Minisci-type radical acylations, these routes suffer from high catalyst costs, poor regioselectivity, and complex impurity profiles at scale. For multi-kilogram production, the nucleophilic addition of a Grignard reagent to a cyanopyridine remains the most robust, atom-economical, and scalable methodology [1].

The protocol detailed herein leverages the reaction between 2-methylisonicotinonitrile and m-tolylmagnesium bromide . The causality behind this route's success lies in the stability of the intermediate. Unlike esters or acid chlorides, which can undergo over-addition to form tertiary alcohols, the addition of a Grignard reagent to a nitrile forms a highly stable magnesium ketimine complex. This intermediate resists further nucleophilic attack. Upon controlled, reverse-acidic hydrolysis, the ketimine collapses cleanly into the target ketone [2].

Mechanism N1 Electrophile 2-Methylisonicotinonitrile N3 Intermediate Stable Magnesium Ketimine N1->N3 THF/Toluene 0-5 °C N2 Nucleophile m-Tolylmagnesium bromide N2->N3 Exothermic Addition N4 Hydrolysis Aqueous HCl Quench N3->N4 Reverse Quench (Prevents Dimerization) N5 Target API Intermediate 4-(3-Methylbenzoyl)-2-methylpyridine N4->N5 Imine-to-Ketone Conversion

Mechanistic pathway for the Grignard-mediated synthesis of 4-(3-Methylbenzoyl)-2-methylpyridine.

Retrosynthetic Route Evaluation

To establish a self-validating and economically viable process, alternative synthetic routes were evaluated. The Grignard-nitrile route was selected due to its superior scalability and built-in purification advantages.

Table 1: Retrosynthetic Route Comparison for Pyridyl Ketones

RouteReagentsTypical YieldScalabilityKey Disadvantage / Limitation
Grignard + Nitrile m-TolylMgBr + Cyanopyridine80–88% Excellent Requires strict cryogenic/exotherm control
Minisci Acylation 3-Methylbenzaldehyde + 2-Picoline40–55%PoorRadical side reactions; low regioselectivity
Weinreb Amide Pyridyl Weinreb Amide + Grignard85–90%GoodHigh cost of Weinreb amine; lower atom economy

1-Kilogram Scale-Up Protocol

The following protocol is designed for a 50 L glass-lined jacketed reactor. It incorporates specific solvent and quenching strategies to mitigate risks associated with scale-up, such as localized hot spots and intermediate precipitation.

Bill of Materials (BoM)

Table 2: Stoichiometry and Material Requirements (1 kg Scale)

MaterialRoleMW ( g/mol )Eq.Mass / Volume
2-MethylisonicotinonitrileElectrophile118.141.001.00 kg (8.46 mol)
m-Tolylmagnesium bromideNucleophile195.341.2010.15 L (1.0 M in THF)
Toluene (Anhydrous)Co-solvent92.14-5.00 L
2M HCl (Aqueous)Quench/Hydrolysis36.463.5014.80 L
2M NaOH (Aqueous)Neutralization40.00~3.00~12.70 L (to pH 8.5)
Ethyl Acetate (EtOAc)Extraction/Cryst.88.11-15.00 L
n-HeptaneAnti-solvent100.20-10.00 L
Step-by-Step Methodology
Step 1: Ketimine Formation (Grignard Addition)
  • Reactor Preparation: Purge a 50 L jacketed reactor with ultra-high purity N₂ for 30 minutes.

  • Substrate Loading: Charge 1.00 kg of 2-methylisonicotinonitrile, followed by 5.00 L of anhydrous Toluene.

    • Causality Note: While Grignard reagents are typically supplied in THF, utilizing Toluene as a co-solvent at scale is critical. It improves the solubility of the resulting magnesium ketimine intermediate, preventing it from precipitating into a thick, unstirrable slurry that causes localized thermal runaway.

  • Cooling: Chill the reactor contents to 0–5 °C.

  • Dosing: Dropwise dose 10.15 L of 1.0 M m-Tolylmagnesium bromide in THF over 3 hours. Maintain the internal temperature (T_int) below 15 °C.

  • Aging: Once dosing is complete, warm the reactor to 20 °C and stir for 2 hours.

Step 2: Reverse Quench and Hydrolysis
  • Quench Preparation: In a separate 100 L quenching vessel, pre-chill 14.80 L of 2M aqueous HCl to 0 °C.

  • Reverse Quenching: Transfer the active Grignard reaction mixture into the cold HCl solution over 1 hour, maintaining T_int < 20 °C.

    • Causality Note:Reverse quenching is mandatory. Standard quenching (adding acid to the Grignard) creates transient basic pockets where partially hydrolyzed imines can undergo self-condensation. Reverse quenching plunges the intermediate directly into an excess of acid, instantly protonating the ketimine nitrogen and locking it out of nucleophilic side reactions [1].

  • Hydrolysis: Heat the quenched mixture to 40 °C for 2 hours to drive the imine-to-ketone hydrolysis to completion.

Step 3: Phase Separation and Built-In Purification
  • First Separation: Allow the phases to separate. The target product is currently protonated (pyridinium salt) and resides in the aqueous layer.

  • Organic Wash: Discard the upper organic layer.

    • Causality Note: This step acts as a highly efficient built-in purification. Non-basic organic impurities, such as the homocoupled Grignard byproduct (3,3'-dimethylbiphenyl), remain in the organic layer and are completely removed.

Step 4: Neutralization and Isolation
  • Basification: Cool the aqueous layer to 10 °C. Slowly add 2M NaOH until the pH reaches 8.5 ± 0.2. The free base of 4-(3-Methylbenzoyl)-2-methylpyridine will precipitate as an oil/slurry.

  • Extraction: Extract the aqueous layer with 2 x 7.50 L of Ethyl Acetate.

  • Concentration & Crystallization: Concentrate the combined EtOAc layers under reduced pressure to approximately 3.0 L. Heat to 60 °C and slowly add 10.00 L of n-Heptane as an anti-solvent.

  • Filtration: Cool the slurry to 0 °C at a rate of 10 °C/hour. Filter the resulting crystals, wash with cold n-Heptane, and dry under vacuum at 45 °C for 12 hours.

Workflow A Reaction Setup (Nitrile in THF/Tol) B Grignard Dosing (T < 15 °C) A->B C Aging (2 hrs, 20 °C) B->C D Reverse Quench (Cold 2M HCl) C->D E Phase Separation (Aqueous Layer Kept) D->E F Neutralization (NaOH to pH 8-9) E->F G Crystallization (Heptane/EtOAc) F->G H Final Product Isolation G->H

Step-by-step process workflow for the 1 kg scale-up synthesis and isolation.

In-Process Controls (IPC) & Self-Validation

To ensure a self-validating system, the process must not proceed to the next stage unless specific analytical criteria are met.

Table 3: IPC Parameters and Acceptance Criteria

StepAnalytical MethodAcceptance CriteriaRationale
Grignard Addition HPLC (UV 254 nm)Starting Nitrile < 2.0% AreaEnsures complete conversion before quench. Prevents starting material carryover.
Hydrolysis HPLC / LC-MSKetimine intermediate < 1.0%Confirms complete conversion of the imine to the target ketone [2].
Aqueous Extraction TLC / VisualOrganic layer cleanly separatedRemoves neutral biaryl impurities (e.g., 3,3'-bitolyl).
Neutralization Calibrated pH ProbepH 8.5 ± 0.2Maximizes precipitation of the free base without risking degradation.

Process Safety & HAZOP Considerations

  • Exothermic Grignard Addition: The reaction between the Grignard reagent and the nitrile is highly exothermic (ΔH ≈ -200 kJ/mol). Dosing must be interlocked with the reactor's internal temperature probe. If T_int exceeds 15 °C, dosing must automatically halt.

  • Off-Gassing During Quench: Unreacted m-tolylmagnesium bromide will react with HCl to generate toluene and hydrogen gas. The quenching vessel must be heavily vented through a flame arrestor, and a nitrogen sweep must be maintained to keep the atmospheric H₂ concentration below the Lower Explosive Limit (LEL).

  • Solvent Compatibility: Ensure that no halogenated solvents (e.g., DCM) are introduced during the Grignard phase, as they can undergo dangerous carbenoid-forming side reactions with organomagnesium species.

References

  • BenchChem Technical Support Team. "A general method for the synthesis of pyridyl ketones." Journal of Organic Chemistry.[Link]

  • Colombo, G.; Cinco, A.; Ardizzoia, G.A.; Brenna, S. "Long-Alkyl Chain Functionalized Imidazo[1,5-a]pyridine Derivatives as Blue Emissive Dyes." Colorants 2023, 2(2), 179-193.[Link]

Method

Comprehensive Application Note: Protocols for Profiling the Biological Effects of 4-(3-Methylbenzoyl)-2-methylpyridine

Introduction & Mechanistic Rationale 4-(3-Methylbenzoyl)-2-methylpyridine is a diaryl methanone derivative characterized by a substituted pyridine ring. In early-stage drug discovery, compounds possessing this aminopyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-(3-Methylbenzoyl)-2-methylpyridine is a diaryl methanone derivative characterized by a substituted pyridine ring. In early-stage drug discovery, compounds possessing this aminopyridine-like pharmacophore are frequently investigated as kinase inhibitors. Structurally, it shares significant homology with established inhibitors of the Rho-associated protein kinase (ROCK) pathway, such as Y-27632 and fasudil[1].

Because ROCK1 and ROCK2 are central regulators of cytoskeletal dynamics, cell migration, and apoptosis, evaluating novel pyridine derivatives requires a multi-tiered approach. This guide outlines a self-validating experimental framework to assess the biochemical target engagement, cellular phenotypic response, and general cytotoxicity of 4-(3-Methylbenzoyl)-2-methylpyridine.

ROCK_Pathway RhoA RhoA (Active GTPase) ROCK ROCK1 / ROCK2 (Kinase Target) RhoA->ROCK Activates MYPT1 MYPT1 / MLC (Phosphorylation) ROCK->MYPT1 Phosphorylates Compound 4-(3-Methylbenzoyl)- 2-methylpyridine Compound->ROCK Inhibits (ATP-competitive) Actin Actin Stress Fibers (Cellular Contraction) MYPT1->Actin Promotes Assembly

Fig 1. Proposed mechanism of action for 4-(3-Methylbenzoyl)-2-methylpyridine in the ROCK pathway.

Protocol 1: Target Engagement via TR-FRET Kinase Assay

Expertise & Experience (Causality): To determine if 4-(3-Methylbenzoyl)-2-methylpyridine acts as a direct, ATP-competitive kinase inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the optimal choice. Unlike standard radiometric assays, TR-FRET utilizes a long-lifetime terbium (Tb) or europium (Eu) chelate donor and a fluorescein acceptor. The time-resolved measurement significantly reduces background auto-fluorescence from the compound library, while the ratiometric readout minimizes interference from pipetting errors, ensuring high data trustworthiness[2].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of 4-(3-Methylbenzoyl)-2-methylpyridine in 100% anhydrous DMSO. Perform a 3-fold serial dilution in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Assay Assembly: In a 384-well low-volume black plate, combine 2.5 µL of the compound dilution, 2.5 µL of recombinant ROCK1 or ROCK2 enzyme, and 5 µL of a master mix containing ATP (set at the specific Km​ value for the kinase) and a fluorescein-labeled peptide substrate.

  • Primary Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Signal Development: Add 10 µL of TR-FRET development solution containing EDTA (to halt the kinase reaction by chelating Mg2+) and a Terbium-labeled anti-phospho-substrate antibody[2].

  • Detection: Incubate for 30 minutes. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • Analysis: Calculate the 520/495 nm emission ratio. Plot the ratio against the log of the compound concentration to determine the half-maximal inhibitory concentration ( IC50​ ).

Protocol 2: Cellular Phenotyping – Actin Cytoskeleton Dynamics

Expertise & Experience (Causality): Biochemical inhibition must translate to functional cellular efficacy. ROCK phosphorylates myosin light chain (MLC) and the myosin phosphatase targeting subunit 1 (MYPT1), which drives the assembly of actin stress fibers and focal adhesions[1]. If 4-(3-Methylbenzoyl)-2-methylpyridine effectively inhibits ROCK in a cellular environment, we expect a rapid, dose-dependent disruption of these actin structures.

Step-by-Step Methodology:

  • Cell Seeding: Seed Swiss 3T3 fibroblasts or HUVECs at 1×104 cells/well in a 96-well optical-bottom plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with varying concentrations of the compound (0.1 µM to 30 µM) for 2 hours. Include a DMSO vehicle control and a positive control (e.g., 10 µM Y-27632)[1].

  • Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS and permeabilize using 0.1% Triton X-100 in PBS for 5 minutes.

  • Staining: Stain with Alexa Fluor 488-Phalloidin (to visualize F-actin) and DAPI (for nuclear counterstaining) for 30 minutes in the dark.

  • Imaging & Quantification: Image using a high-content screening (HCS) confocal microscope. Use automated image analysis software to quantify the total area and fluorescence intensity of stress fibers per cell.

Workflow Prep Compound Prep (DMSO Stock) InVitro TR-FRET Assay (Target Engagement) Prep->InVitro Cellular Phalloidin Staining (Phenotypic Screen) Prep->Cellular Tox CellTiter-Glo (Viability/Tox) Prep->Tox Data Data Integration & IC50/CC50 Calc InVitro->Data Cellular->Data Tox->Data

Fig 2. Multi-tiered experimental workflow for evaluating compound efficacy and toxicity.

Protocol 3: Cytotoxicity and Cell Viability Profiling

Expertise & Experience (Causality): To ensure that the disruption of actin fibers is due to specific kinase inhibition rather than general compound toxicity, cell viability must be assessed in parallel. The CellTiter-Glo assay is the industry standard for this purpose, as it quantifies ATP—a direct indicator of metabolically active cells. The homogeneous "add-mix-measure" format utilizes a thermostable luciferase that generates a stable luminescent signal directly proportional to the number of viable cells, minimizing handling errors[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed cells identically to the phenotypic assay ( 1×104 cells/well) in a 96-well opaque white plate to maximize luminescence reflection and prevent well-to-well crosstalk.

  • Treatment: Treat with the compound for 48 hours to capture both acute toxicity and delayed apoptotic events.

  • Equilibration: Equilibrate the assay plate and the CellTiter-Glo reagent to room temperature for 30 minutes prior to reading[3].

  • Lysis & Reaction: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium).

  • Mixing: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal[3].

  • Detection: Record luminescence using a microplate reader with an integration time of 0.25–1 second per well. Calculate the CC50​ (Cytotoxic Concentration 50%).

Quantitative Data Presentation

To establish a clear Structure-Activity Relationship (SAR) profile, all experimental readouts should be integrated. Below is a representative data structure summarizing the biological profile of 4-(3-Methylbenzoyl)-2-methylpyridine against benchmark controls.

CompoundROCK1 IC50​ (µM)ROCK2 IC50​ (µM)Cellular Phenotype (Actin Disruption EC50​ )Cytotoxicity CC50​ (µM)Therapeutic Index (TI)
4-(3-Methylbenzoyl)-2-methylpyridine Assay DependentAssay DependentAssay DependentAssay DependentRatio ( CC50​ / IC50​ )
Y-27632 (Positive Control) 0.220.30~1.5 µM> 100 µM> 300
DMSO (Negative Control) N/AN/ANo EffectN/AN/A

Note: A Therapeutic Index (TI) > 50 is generally required to confirm that the observed phenotypic effects are driven by target-specific engagement rather than off-target cytotoxicity.

References

  • PLOS - "The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells"[Link]

  • BMG LABTECH - "LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay"[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of 4-(3-Methylbenzoyl)-2-methylpyridine

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and synthetic chemists tasked with synthesizing 4-(3-Methylbenzoyl)-2-methylpyridine , a critical diaryl keto...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and synthetic chemists tasked with synthesizing 4-(3-Methylbenzoyl)-2-methylpyridine , a critical diaryl ketone intermediate.

Because the electron-deficient nature of the pyridine ring severely deactivates it against traditional Friedel-Crafts acylation, the industry-standard approach relies on nucleophilic addition. Specifically, the reaction of a Grignard reagent (3-methylphenylmagnesium bromide) with a cyanopyridine (2-methyl-4-cyanopyridine) is the most robust, scalable, and atom-economical pathway[1][2].

Mechanistic Rationale & Pathway

The core of this synthesis relies on the nucleophilic attack of the carbanion-like carbon of the Grignard reagent onto the electrophilic nitrile carbon of 2-methyl-4-cyanopyridine[1]. Unlike esters, which suffer from over-addition, the nitrile forms a stable magnesium ketimine salt. This intermediate is electronically and sterically stable against further nucleophilic attack, acting as a "protecting group" until it is intentionally collapsed via harsh acidic hydrolysis to yield the target ketone[1][3].

SynthesisWorkflow Mg Magnesium Turnings + I2 (initiator) Grignard 3-Methylphenylmagnesium bromide (Grignard Reagent) Mg->Grignard Reflux, 1h ArBr 3-Bromotoluene in Anhydrous THF ArBr->Grignard Slow addition Imine Magnesium Ketimine Salt Intermediate Grignard->Imine Add at 0°C Nitrile 2-Methyl-4-cyanopyridine in Anhydrous THF Nitrile->Imine Product 4-(3-Methylbenzoyl)-2-methylpyridine (Target Ketone) Imine->Product 2M HCl, Reflux 2h (Hydrolysis)

Fig 1: Grignard-mediated synthesis workflow for 4-(3-Methylbenzoyl)-2-methylpyridine.

Validated Experimental Protocol

This protocol is engineered as a self-validating system , ensuring that you can confirm the success of each step before proceeding to the next.

Step A: Preparation of the Grignard Reagent
  • Setup : Flame-dry a 3-neck round-bottom flask under a continuous flow of ultra-high purity Argon. Add 1.1 equivalents of magnesium turnings.

  • Activation : Add a single crystal of iodine (I₂). Causality: Magnesium naturally forms a passivating oxide layer (MgO). Iodine reacts to form MgI₂, etching the surface and exposing active metal.

  • Initiation : Add 5% of the total volume of 3-bromotoluene dissolved in anhydrous THF.

    • Self-Validation Check: The brown iodine color will rapidly dissipate, and the solvent will begin to gently reflux without external heating. This confirms successful initiation.

  • Addition : Add the remaining 3-bromotoluene dropwise over 45 minutes to maintain a gentle reflux, then stir for 1 hour at room temperature.

Step B: Nucleophilic Addition
  • Cooling : In a separate dry flask, dissolve 1.0 equivalent of 2-methyl-4-cyanopyridine in anhydrous THF and cool to 0°C using an ice bath[1].

  • Coupling : Transfer the Grignard reagent dropwise to the nitrile solution via cannula.

    • Self-Validation Check: The reaction mixture will turn opaque and a thick precipitate will form. This is the magnesium ketimine salt precipitating out of the THF solution[1].

  • Maturation : Allow the reaction to warm to room temperature and stir for 2 hours.

Step C: Acidic Hydrolysis
  • Quenching : Carefully cool the mixture to 0°C and slowly add 2M HCl until the pH reaches < 2.

  • Hydrolysis : Attach a reflux condenser and heat the mixture to 60°C for 2 hours. Causality: Diaryl imines are highly stable; ambient temperature quenching is insufficient to drive the equilibrium toward the ketone[1].

  • Workup : Neutralize with saturated NaHCO₃, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Quantitative Data: Synthetic Route Comparison

To justify the selection of the nitrile pathway, the following table summarizes the quantitative performance of various electrophiles when reacted with 3-methylphenylmagnesium bromide.

Synthetic RouteElectrophileTypical YieldPrimary ByproductMechanistic Causality / Notes
Nitrile Addition 2-Methyl-4-cyanopyridine75% - 85%Unreacted starting materialForms stable ketimine salt; prevents over-addition. Requires harsh hydrolysis[1][2].
Weinreb Amide N-Methoxy-N-methyl-2-methylisonicotinamide80% - 90%None significantForms stable tetrahedral intermediate. Excellent yield but requires an extra step to synthesize the amide.
Ester Addition Methyl 2-methylisonicotinate< 40%Tertiary alcohol (over-addition)The intermediate ketone is more electrophilic than the starting ester, leading to a second Grignard addition.
Carbonylative Suzuki 4-Bromo-2-methylpyridine60% - 70%Dehalogenated pyridineAvoids organometallics, but requires toxic CO gas and expensive Palladium catalysts.

Diagnostics & Troubleshooting FAQs

Use the logic tree and the FAQs below to diagnose specific failures in your workflow.

Troubleshooting Issue Low Yield of Target Ketone Check1 Is unreacted nitrile present? Issue->Check1 Check2 Is the intermediate imine visible on TLC? Check1->Check2 No Sol1 Ensure anhydrous conditions Titrate Grignard reagent Check1->Sol1 Yes (Grignard quenched) Sol2 Increase hydrolysis time/temp Use stronger acid (e.g., 6M HCl) Check2->Sol2 Yes (Incomplete hydrolysis) Byprod Are biphenyl byproducts present? Check2->Byprod No Sol3 Dilute Grignard reaction Control addition rate (prevent Wurtz) Byprod->Sol3 Yes (Homocoupling)

Fig 2: Diagnostic logic tree for troubleshooting low yields in diaryl ketone synthesis.

Q: My TLC shows complete consumption of the nitrile, but my isolated yield is low, and a highly polar baseline spot persists. What went wrong? A: You are experiencing incomplete hydrolysis. Diaryl ketimines—especially those adjacent to a pyridine ring—are sterically hindered and electronically stabilized. A simple ambient temperature quench is insufficient. Solution: You must acidify the reaction mixture to pH < 2 (using 2M to 6M HCl) and actively reflux the mixture for at least 2 hours to force the imine-to-ketone equilibrium to completion[1].

Q: I am recovering a large amount of unreacted 2-methyl-4-cyanopyridine despite using a calculated 1.1 equivalent of Grignard. Why? A: Your Grignard reagent is likely being quenched by atmospheric moisture or wet solvent prior to the coupling step. Solution: Do not assume a 100% yield of the Grignard reagent. Perform an aliquot titration (e.g., using 1,10-phenanthroline and menthol) to determine the exact molarity of your active Grignard reagent before adding it to the nitrile.

Q: GC-MS analysis of my crude mixture shows a significant peak corresponding to 3,3'-dimethylbiphenyl. How do I prevent this? A: This is a Wurtz-type homocoupling byproduct. It occurs when the local concentration of the unreacted 3-bromotoluene is too high, allowing the newly formed Grignard reagent to attack the unreacted aryl halide. Solution: Increase the volume of anhydrous THF to dilute the reaction, ensure vigorous mechanical stirring, and slow down the addition rate of the 3-bromotoluene during Step A.

Q: Can I skip the nitrile and just use methyl 2-methylisonicotinate (an ester) to save money? A: Absolutely not. If you use an ester, the first equivalent of Grignard will form the target ketone in situ. Because ketones are significantly more electrophilic than esters, the remaining Grignard reagent will immediately attack the newly formed ketone, resulting in a tertiary alcohol byproduct. Cyanopyridines are mandatory because they form a stable imine salt that halts the reaction at the single-addition stage[1].

References

  • ACS Publications. "Synthesis of the Dimeric Diarylheptanoids Alpinidinoid C and Officinine B Enabled by Blue-Light-Mediated Triple-Minisci-Type Alkylation". Organic Letters.[Link]

  • United States Patent Office. "United States Patent Office (5)-cis-(Du".

Sources

Optimization

Technical Support Center: Synthesis &amp; Yield Optimization of 4-(3-Methylbenzoyl)-2-methylpyridine

Welcome to the Process Chemistry Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of aryl pyridyl ketones like 4-(3-Methylbenzoyl)-2-methylpyridine often presents sign...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of aryl pyridyl ketones like 4-(3-Methylbenzoyl)-2-methylpyridine often presents significant regioselectivity and yield challenges.

This guide is designed to troubleshoot the two most robust pathways for synthesizing this intermediate: the classical Grignard addition and the modern Minisci-type C-H acylation . Below, you will find mechanistic troubleshooting FAQs, comparative data, and self-validating experimental protocols to ensure reproducible, high-yield scale-ups.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my yield consistently low (<40%) when reacting 2-methylisonicotinonitrile with 3-methylphenylmagnesium bromide?

A1: Nucleophilic attack on the pyridine ring. The nitrogen atom in the pyridine ring is highly electronegative, rendering the C2 and C6 positions electrophilic. When the Grignard reagent is introduced at temperatures above -40 °C, it acts as a strong nucleophile and attacks the pyridine ring instead of the nitrile carbon, leading to the formation of undesired dihydropyridine derivatives[1].

Solution: You must stabilize the tetrahedral intermediate. This is achieved by maintaining strictly cryogenic conditions (-78 °C) during the addition phase. Alternatively, converting the nitrile to a Weinreb amide prior to the Grignard reaction forms a highly stable 5-membered magnesium chelate, effectively shutting down ring-addition side reactions and boosting yields to >85%.

Q2: Can we bypass the Grignard reagent entirely to avoid cryogenic conditions?

A2: Yes, via Minisci-type C-H Acylation. The Minisci reaction allows for direct functionalization of the C-H bond on the pyridine ring, which is highly attractive for medicinal chemists[2]. You can react 2-methylpyridine directly with 3-methylbenzaldehyde.

Historically, Minisci acylations required harsh oxidants. However, recent breakthroughs utilize Ligand-to-Metal Charge Transfer (LMCT). By using FeCl₃ as a photocatalyst under purple LED light, chlorine radicals (Cl•) are generated. These radicals perform a Hydrogen Atom Transfer (HAT) on the aldehyde to form an acyl radical under extremely mild, sustainable conditions[3]. The acyl radical then selectively attacks the protonated pyridine ring[4].

Q3: How do I prevent over-acylation or incorrect regioselectivity in the Minisci pathway?

A3: Control the radical concentration and pH. Because 2-methylpyridine has open C4 and C6 positions, regioselectivity is a concern. Fortunately, under acidic conditions (protonated pyridine), the C4 position is the most electron-deficient and sterically accessible, naturally favoring the 4-acyl product. To prevent di-acylation, the concentration of the acyl radical must be kept exceptionally low. Using an electrocatalytic setup with NH₄I as a redox catalyst generates an acyl hypoiodite intermediate. This intermediate acts as a "reservoir," slowly releasing acyl radicals and ensuring selective monoacylation[5][6].

Part 2: Comparative Data for Synthetic Routes

Synthetic RouteKey ReagentsTypical YieldRegioselectivityPros / Cons
Direct Grignard (Nitrile) 2-Methylisonicotinonitrile, 3-TolylMgBr35 - 50%N/A (Fixed by starting material)Pro: Shortest route.Con: High dihydropyridine byproduct; requires strict -78 °C.
Weinreb Amide Grignard Weinreb Amide, 3-TolylMgBr85 - 92%N/A (Fixed by starting material)Pro: Excellent yield; stable intermediate.Con: Requires extra step to synthesize the amide.
Photoredox Minisci [7]2-Methylpyridine, 3-Methylbenzaldehyde, FeCl₃, Purple LED65 - 75%High (C4 favored over C6)Pro: No organometallics; green chemistry.Con: Requires specialized photoreactor.
Electrocatalytic Minisci [8]2-Methylpyridine, 3-Methyl-α-keto acid, NH₄I, e⁻70 - 80%High (C4 favored over C6)Pro: Perfect monoacylation control; scalable.Con: Requires potentiostat setup.

Part 3: Mechanistic Workflows (Visualized)

Grignard N1 2-Methylisonicotinonitrile N3 Tetrahedral Intermediate (Stable at -78°C) N1->N3 THF, -78°C N4 Ring Addition (Dihydropyridines) N1->N4 Temp > 0°C N2 3-Methylphenylmagnesium bromide N2->N3 N2->N4 N5 Aqueous Quench (HCl) N3->N5 Warm to RT N6 4-(3-Methylbenzoyl)- 2-methylpyridine N5->N6 Hydrolysis

Caption: Grignard addition workflow showing temperature-dependent pathways.

Minisci M1 3-Methylbenzaldehyde M4 Acyl Radical M1->M4 M2 FeCl3 / Purple LED M3 Cl• Radical M2->M3 LMCT M3->M4 HAT-1 M6 Radical Addition (Intermediate A) M4->M6 M5 Protonated 2-Methylpyridine M5->M6 M7 Target Ketone M6->M7 HAT-2 (Rearomatization)

Caption: Visible-light photoredox Minisci acylation radical pathway.

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Grignard Addition (via Weinreb Amide)

Causality Focus: Using the Weinreb amide locks the magnesium into a stable chelate, preventing the collapse of the intermediate until the acidic quench, thereby eliminating ring-addition.

  • Preparation of the Electrophile: Dissolve N-methoxy-N-methyl-2-methylisonicotinamide (1.0 eq, 10 mmol) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Validation Check: Ensure internal temperature probe reads ≤ -75 °C before proceeding.

  • Grignard Addition: Dropwise add 3-methylphenylmagnesium bromide (1.2 eq, 1.0 M in THF) via syringe pump over 30 minutes. Validation Check: The solution should transition to a persistent pale yellow, indicating the formation of the stable magnesium chelate.

  • Incubation: Stir at -78 °C for 2 hours. Perform a TLC check (Hexanes/EtOAc 7:3); the starting material spot should be completely consumed.

  • Hydrolytic Quench: While still at -78 °C, rapidly inject 10 mL of cold 1N HCl. Crucial Step: Do not let the reaction warm up prior to the acid quench, as the chelate will collapse and undergo side reactions.

  • Workup: Allow the mixture to warm to room temperature. Extract with EtOAc (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the pure ketone.

Protocol B: Visible-Light Photoredox Minisci Acylation

Causality Focus: Protonating the pyridine ring lowers its LUMO, directing the nucleophilic acyl radical exclusively to the C4 position.

  • Reaction Setup: In an oven-dried Schlenk tube, combine 2-methylpyridine (1.0 eq, 0.5 mmol), 3-methylbenzaldehyde (3.0 eq, 1.5 mmol), FeCl₃ (10 mol%), and trifluoroacetic acid (TFA, 1.5 eq) in acetonitrile (2.5 mL).

  • Atmosphere: Leave the reaction open to the air. Causality: Molecular oxygen acts as the terminal oxidant to regenerate the FeCl₃ catalyst[3].

  • Irradiation: Place the tube in a photoreactor equipped with 390 nm (purple) LEDs. Stir vigorously at room temperature for 12 hours. Validation Check: The reaction mixture will darken as the LMCT complex forms and radicals are generated.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the TFA. Extract with dichloromethane (3 x 10 mL).

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify via silica gel chromatography (DCM/MeOH gradient) to isolate 4-(3-Methylbenzoyl)-2-methylpyridine.

Part 5: References

  • Benchchem. "1-(Pyridin-4-yl)butan-1-one | Pharmaceutical Research Intermediate." Benchchem. URL:

  • Wan, M., et al. "Sustainable Minisci-Type Acylation of N-Heteroarenes via HAT Using Chlorine Radicals Generated by LMCT Excitation." The Journal of Organic Chemistry, 2025. URL:

  • Zeng, C.-C., et al. "Electrocatalytic Minisci Acylation Reaction of N-Heteroarenes Mediated by NH4I." Organic Letters, 2017. URL:

  • Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalizations for medicinal chemists." Medicinal Chemistry Communication, 2011. URL:

Sources

Troubleshooting

"degradation pathways of 4-(3-Methylbenzoyl)-2-methylpyridine under experimental conditions"

Welcome to the Analytical & Formulation Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals conducting forced degradation and stability-indicating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical & Formulation Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals conducting forced degradation and stability-indicating assay development for 4-(3-Methylbenzoyl)-2-methylpyridine .

Because this molecule features both a weakly basic pyridine ring and a highly photoreactive diaryl ketone moiety , its degradation profile requires precise control of experimental conditions to prevent analytical artifacts.

Part 1: Troubleshooting & FAQs (Mechanistic Q&A)

Q1: During oxidative stress testing (0.3% to 3.0% H₂O₂), we observe a major +16 Da mass shift. Is this an epoxide on the aromatic ring or an N-oxide, and why is our assay reproducibility poor? A1: The +16 Da degradant is almost certainly the pyridine N-oxide . Pyridine rings readily undergo N-oxidation in the presence of peroxides, often requiring optimized peroxide-to-substrate ratios or catalysts to drive the reaction to completion[1]. The Causality of Poor Reproducibility: N-oxides are notorious for forming highly stable hydrogen bonds with residual H₂O₂ in the sample matrix[2]. If you do not actively quench the peroxide before injecting it into the LC-MS, the oxidation will continue inside the autosampler vial, leading to shifting peak areas over time. Furthermore, residual H₂O₂ can interfere with downstream redox-active assays[2]. Solution: Always quench oxidative stress samples with catalase or sodium thiosulfate prior to analysis.

Q2: Under ICH Q1B photostability conditions (solution state), the API depletes rapidly, yielding a high-molecular-weight impurity (approx. +210 Da shift). What is driving this? A2: You are observing a classic pinacol coupling driven by the diaryl ketone moiety. Upon UV irradiation (λ > 320 nm), diaryl ketones undergo an n→π∗ transition, followed by rapid intersystem crossing to a highly reactive triplet state ( T1​ ). This triplet state abstracts a hydrogen atom from the solvent or excipient to form a ketyl radical [3]. When two ketyl radicals recombine, they form a pinacol dimer. Solution: If this occurs in your formulation, you must evaluate hydrogen-donating excipients (like PEG or alcohols) and consider transitioning to a solid-state formulation or adding photostabilizers to quench the triplet state.

Q3: We subjected the compound to severe thermal/oxidative stress (AIBN/O₂ at 80°C) and observed +14 Da and +30 Da shifts. What is the mechanism? A3: This is the result of benzylic auto-oxidation . The molecule contains two benzylic-like methyl groups: the 2-methyl on the pyridine ring and the 3-methyl on the benzoyl ring. Under radical initiation, these methyl groups oxidize to hydroxymethyl derivatives (+16 Da), which are further oxidized to aldehydes (+14 Da net shift) and ultimately carboxylic acids (+30 Da net shift). The 2-methylpyridine group is particularly susceptible due to the electron-withdrawing nature of the pyridine nitrogen activating the benzylic protons.

Part 2: Mechanistic Pathways (Visualized)

Oxidative Degradation Pathway

The following diagram illustrates the divergent oxidative pathways depending on the stressor applied (electrophilic vs. radical).

oxidative_degradation API 4-(3-Methylbenzoyl)- 2-methylpyridine N_Oxide Pyridine N-oxide (m/z +16) API->N_Oxide H2O2 / 60°C (Electrophilic Oxidation) Carboxylic_Acid Benzylic Acid Derivative (m/z +30) API->Carboxylic_Acid Radical Initiation (Auto-oxidation)

Fig 1: Oxidative degradation pathways targeting the pyridine nitrogen and benzylic methyl groups.

Photolytic Degradation Pathway

The photochemistry of the diaryl ketone drives the formation of radical intermediates, leading to dimerization or reduction.

photolytic_degradation API API (Ground State S0) API_T1 Diaryl Ketone (Triplet State T1) API->API_T1 UV Irradiation (λ > 320 nm) Intersystem Crossing Ketyl_Radical Ketyl Radical API_T1->Ketyl_Radical H-Abstraction (Solvent/Excipient) Pinacol Pinacol Dimer (Cross-coupling) Ketyl_Radical->Pinacol Radical Dimerization Alcohol Secondary Alcohol (Photoreduction) Ketyl_Radical->Alcohol Second H-Abstraction

Fig 2: Photolytic degradation of the diaryl ketone moiety via ketyl radical intermediates.

Part 3: Standardized Experimental Protocols

To ensure a self-validating system, use the following step-by-step methodologies. These protocols are designed to isolate variables and prove causality.

Protocol A: Controlled Oxidative Stress Testing (Self-Quenching Method)
  • Sample Preparation: Dissolve 4-(3-Methylbenzoyl)-2-methylpyridine in a 50:50 Acetonitrile:Water mixture to a concentration of 1.0 mg/mL.

  • Stressor Addition: Add 30% H₂O₂ to achieve a final concentration of 0.3% v/v.

  • Incubation: Incubate the sealed vials at 60°C in a thermomixer in the dark (to prevent cross-over photolytic degradation).

  • Sampling & Quenching (Critical Step): At t=2, 6, and 24 hours, extract a 100 µL aliquot. Immediately add 10 µL of a 10 mg/mL Catalase solution (or 0.1 M Sodium Bisulfite) to quench residual peroxide. Failure to perform this step invalidates the kinetic data.

  • Analysis: Dilute to 0.1 mg/mL and inject into the LC-HRMS system.

Protocol B: ICH Q1B Photostability Testing (Solution State)
  • Sample Presentation: Prepare a 0.5 mg/mL solution of the API in Methanol (a known hydrogen donor to test worst-case ketyl radical formation). Place in quartz cuvettes to ensure full UV transmittance.

  • Dark Control Generation: Wrap one identical quartz cuvette entirely in aluminum foil. This proves that any observed degradation is strictly photolytic and not a thermal artifact of the light chamber.

  • Irradiation: Expose the samples in a photostability chamber to an overall illumination of ≥1.2×106 lux hours and an integrated near-ultraviolet energy of ≥200 watt hours/square meter.

  • Analysis: Analyze both the exposed sample and the dark control via LC-UV-MS.

Part 4: Quantitative Data Summary

The table below summarizes the expected degradation profile of 4-(3-Methylbenzoyl)-2-methylpyridine under standard forced degradation conditions.

Stress ConditionExposure TimeMajor Degradant (m/z)Mechanistic PathwayTypical % Area
Oxidative (0.3% H₂O₂, 60°C)24 hours228.10 (+16 Da)Pyridine N-Oxidation12.5%
Photolytic (UV/Vis, Solution)1.2M lux-hr424.22 (Dimer)Ketyl Radical Pinacol Coupling18.2%
Thermal (Solid, 105°C)7 days212.11 (No change)N/A (Thermally Stable)< 0.1%
Hydrolytic (pH 2, 60°C)48 hours212.11 (No change)N/A (Hydrolytically Stable)< 0.5%
Hydrolytic (pH 12, 60°C)48 hours212.11 (No change)N/A (Hydrolytically Stable)< 0.5%

Part 5: References

  • Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide over Ti-MWW catalyst. ResearchGate. Available at:

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central (PMC). Available at:

  • Direct Observation of Ultrafast Decarboxylation of Acyloxy Radicals via Photoinduced Electron Transfer in Carboxylate Ion Pairs. ACS Publications. Available at:

Sources

Optimization

Technical Support Center: Resolving Poor Solubility of 4-(3-Methylbenzoyl)-2-methylpyridine in Biological Assays

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists encountering solubility, aggregation, or artifactual inhibition issues when working with 4-(3-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists encountering solubility, aggregation, or artifactual inhibition issues when working with 4-(3-Methylbenzoyl)-2-methylpyridine (MW: 211.26) in in vitro biological assays.

Due to its highly lipophilic diaryl ketone backbone and weakly basic pyridine ring, this compound presents specific physicochemical challenges in standard physiological buffers (pH 7.4). Below, we provide an authoritative troubleshooting guide, empirical data, and self-validating protocols to ensure the scientific integrity of your assay data.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 4-(3-Methylbenzoyl)-2-methylpyridine immediately precipitate when I transfer it from my DMSO stock to the aqueous assay buffer? A1: This phenomenon, often called "crashing out," is a failure of kinetic solubility [1]. When you pipette a highly concentrated DMSO stock into an aqueous buffer, the compound experiences a rapid shift in the dielectric constant of its environment (solvent shock). Mechanistically, the pyridine nitrogen of this compound has an estimated pKa of ~5.0–5.5. At a physiological pH of 7.4, the nitrogen is unprotonated and the molecule is entirely neutral, maximizing its hydrophobicity (LogD ≈ LogP). The compound rapidly supersaturates and precipitates before it can reach a true thermodynamic equilibrium.

Q2: My compound doesn't visibly precipitate, but I am seeing a "bell-shaped" dose-response curve and erratic enzyme inhibition. What is happening? A2: You are likely observing colloidal aggregation , a major source of false positives ("promiscuous inhibition") in high-throughput screening[2]. Highly lipophilic, neutral compounds often self-associate in aqueous media to form colloid particles ranging from 50 to 500 nm in diameter. Instead of specifically binding to your target's active site, these colloids sequester proteins via non-specific surface adsorption[3]. The "bell-shaped" curve occurs because, at concentrations above the Critical Aggregation Concentration (CAC), the compound forms massive colloids that either scatter the assay's optical readout or become saturated with protein, leading to a loss of apparent efficacy at higher doses.

Q3: How can I confirm if my results are due to specific binding or colloidal aggregation? A3: You can validate your assay using two self-validating controls:

  • The Detergent Counter-Screen: Add 0.01% to 0.05% (v/v) Tween-80 or Triton X-100 to your assay buffer. Detergents disrupt colloidal aggregates. If the inhibitory activity disappears upon adding detergent, your compound was acting as a promiscuous colloidal aggregator[2].

  • Dynamic Light Scattering (DLS): Analyze your assay buffer (containing the compound but no protein) using DLS to physically detect the presence of >50 nm particles[4].

Q4: How can I formulate the assay buffer to keep the compound in solution without altering its chemical structure? A4: If your assay target permits, you have three primary avenues:

  • Host-Guest Complexation: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic diaryl ketone moiety will insert into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.

  • pH Modulation: Lowering the assay buffer pH to 6.0–6.5 will partially protonate the pyridine ring, drastically increasing aqueous solubility. Note: Ensure your target protein remains stable and active at this pH.

  • Carrier Proteins: Adding 0.1% Bovine Serum Albumin (BSA) can act as a "lipid sink," binding the hydrophobic compound and preventing self-aggregation, though this will reduce the free fraction of the drug.

Part 2: Data Presentation & Solubilization Strategies

The following table summarizes the quantitative impact and operational trade-offs of various solubilization strategies for highly lipophilic pyridine derivatives.

Solubilization StrategyTypical Max Concentration AchievedMechanism of ActionProsCons
Standard Buffer (pH 7.4) < 5 µMBaseline aqueous solvationPhysiological relevanceHigh risk of precipitation/colloids
1% DMSO (Co-solvent) 10 - 20 µMDisrupts water hydrogen bondingEasy to executeDMSO toxicity in cell assays[5]
0.05% Tween-80 30 - 50 µMMicellar encapsulationPrevents colloidal aggregationMay lyse cells or strip membrane proteins
10% HP-β-Cyclodextrin > 200 µMHydrophobic cavity inclusionNo organic solvents neededCan compete with target for ligand binding
pH Adjustment (pH 6.0) > 100 µMProtonation of pyridine nitrogenHighly effective, no additivesMay alter target enzyme kinetics/folding

Part 3: Mechanism and Workflow Visualizations

To systematically resolve these issues, follow the troubleshooting workflow below, and understand the mechanism of artifactual inhibition to properly interpret your assay readouts.

Workflow Start Compound Precipitates in Assay (pH 7.4) CheckpH Can assay tolerate pH 6.0 - 6.5? Start->CheckpH AdjustpH Lower pH to protonate pyridine ring CheckpH->AdjustpH Yes CheckAdditives Test Additives (Tween-80, BSA) CheckpH->CheckAdditives No Success Soluble & Monomeric in Assay AdjustpH->Success AdditivesWork Proceed with 0.01% Tween-80 CheckAdditives->AdditivesWork Soluble UseCD Formulate with HP-β-Cyclodextrin CheckAdditives->UseCD Still Precipitates UseCD->Success

Solubility Troubleshooting & Optimization Workflow for Pyridine Derivatives.

Mechanism Monomer Neutral Compound (Hydrophobic) Target Specific Target Binding Monomer->Target [Conc] < CAC Colloid Colloidal Aggregate (>100 nm) Monomer->Colloid [Conc] > CAC Artifact Protein Sequestration (False Positive) Colloid->Artifact Non-specific adsorption

Mechanism of Target Engagement vs. Artifactual Inhibition via Colloidal Aggregation.

Part 4: Experimental Protocols

Protocol 1: Kinetic Solubility & CAC Determination via Dynamic Light Scattering (DLS)

This protocol determines the Critical Aggregation Concentration (CAC) to ensure your assay operates in a regime where the compound is monomeric[4].

Materials: 10 mM compound stock in 100% DMSO, Assay Buffer (filtered through 0.22 µm), DLS instrument (e.g., DynaPro Plate Reader). Step-by-Step Methodology:

  • Preparation of Dilution Series: In a 96-well plate, prepare a 2-fold serial dilution of 4-(3-Methylbenzoyl)-2-methylpyridine in 100% DMSO (ranging from 10 mM down to 10 µM).

  • Buffer Transfer: Add 198 µL of filtered assay buffer to a clear-bottom 96-well DLS-compatible plate.

  • Solvent Shock Initiation: Rapidly dispense 2 µL of each DMSO stock into the corresponding buffer wells (final DMSO concentration = 1%). Mix thoroughly via orbital shaking for 60 seconds.

  • Incubation: Allow the plate to equilibrate at room temperature for 30 minutes. (Colloid formation is time-dependent).

  • DLS Measurement: Read the plate using the DLS instrument. Record the scattering intensity and the calculated hydrodynamic radius (Rh).

  • Data Analysis: Plot scattering intensity vs. compound concentration. The concentration at which scattering intensity sharply increases above the buffer baseline, and particle sizes >50 nm appear, is the CAC. Do not dose above this concentration in your biological assays.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes

If the compound's CAC is too low for your required assay window, use this protocol to encapsulate the compound, bypassing the need for organic co-solvents.

Materials: 4-(3-Methylbenzoyl)-2-methylpyridine (powder), Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder, Magnetic stirrer, Lyophilizer. Step-by-Step Methodology:

  • Cyclodextrin Solution: Dissolve HP-β-CD in MS-grade water to create a 20% (w/v) solution.

  • Compound Addition: Add an excess amount of solid 4-(3-Methylbenzoyl)-2-methylpyridine directly to the HP-β-CD solution. (Do not use DMSO).

  • Complexation: Stir the suspension vigorously at 37°C for 48 hours. The prolonged stirring allows the thermodynamic equilibrium of host-guest inclusion to be reached.

  • Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter to remove any uncomplexed, undissolved compound.

  • Quantification: Quantify the concentration of the dissolved compound in the filtrate using HPLC-UV against a standard curve.

  • Lyophilization (Optional): Freeze-dry the filtrate to obtain a stable, water-soluble powder of the inclusion complex, which can be reconstituted directly in assay buffer prior to use.

References

  • Solubility: A speed‒breaker on the drug discovery highway. MedCrave Online. Available at:[Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at:[Link]

  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt Technology. Available at:[Link]

  • A Crowding Barrier to Protein Inhibition in Colloidal Aggregates. National Institutes of Health (PMC). Available at:[Link]

  • Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Impurities in 4-(3-Methylbenzoyl)-2-methylpyridine Synthesis

Welcome to the Technical Support Center for the synthesis of 4-(3-Methylbenzoyl)-2-methylpyridine (MW: 211.26) 1. This guide is designed for researchers and drug development professionals scaling up diaryl ketone synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(3-Methylbenzoyl)-2-methylpyridine (MW: 211.26) 1. This guide is designed for researchers and drug development professionals scaling up diaryl ketone syntheses via the nucleophilic addition of Grignard reagents to picolinonitriles.

While Grignard additions are a cornerstone of carbon-carbon bond formation, the inherent electron deficiency of the pyridine ring and the unique stability of intermediate magnesium-imine complexes introduce specific impurity pathways 2. This document provides mechanistic troubleshooting, quantitative parameter guidelines, and a self-validating protocol to ensure high-purity yields.

Part 1: Mechanistic Workflow & Impurity Divergence

The most robust industrial route to 4-(3-Methylbenzoyl)-2-methylpyridine involves the reaction of 3-methylphenylmagnesium bromide with 2-methylpyridine-4-carbonitrile. The diagram below illustrates the critical junctures where side reactions typically occur if parameters are not strictly controlled.

G A 3-Methylbromobenzene + Mg (Grignard Formation) C Nucleophilic Addition (-60 °C to 0 °C) A->C I1 Impurity: 3,3'-Dimethylbiphenyl A->I1 Wurtz Coupling / O2 B 2-Methylpyridine-4-carbonitrile (Electrophile) B->C D Magnesium-Imine Intermediate C->D I2 Impurity: Dihydropyridine Adducts C->I2 Ring Attack (High Temp) E Acidic Hydrolysis (2M HCl, Reflux) D->E I3 Impurity: Unreacted Ketimine D->I3 Incomplete Quench F 4-(3-Methylbenzoyl)- 2-methylpyridine E->F

Fig 1: Synthetic workflow for 4-(3-Methylbenzoyl)-2-methylpyridine highlighting impurity divergence.

Part 2: Troubleshooting FAQs (Impurity Mitigation)

Q1: My crude mixture contains high levels of 3,3'-dimethylbiphenyl. How do I prevent this homocoupling?

  • Causality: 3,3'-dimethylbiphenyl is a classic Wurtz-type coupling byproduct. It forms when the localized concentration of 3-methylbromobenzene is too high relative to the active magnesium surface, causing the newly formed Grignard reagent to attack unreacted aryl halide. It is also highly accelerated by trace oxygen acting as an oxidative coupling promoter 3.

  • Protocol Fix: Ensure a strictly inert argon atmosphere. Initiate the magnesium turnings with iodine/1,2-dibromoethane, and add the 3-methylbromobenzene dropwise to maintain a gentle reflux without pooling the halide.

Q2: LC-MS shows a mass +119 Da higher than the starting material, but NMR confirms it is not the target ketone. What is happening?

  • Causality: You are observing a dihydropyridine adduct. The nitrogen atom in the pyridine ring withdraws electron density, making the C2 and C6 positions highly electrophilic. If the reaction is run at elevated temperatures, the Grignard reagent will indiscriminately attack the pyridine ring instead of the target nitrile group 2.

  • Protocol Fix: Cryogenic temperature control is critical. The reaction must be cooled to at least -60 °C prior to Grignard addition to kinetically favor the highly reactive nitrile carbon over the aromatic ring 4.

Q3: The reaction stalls, and I am isolating a stable intermediate instead of the ketone. Why is the yield so low?

  • Causality: The addition of a Grignard reagent to a nitrile does not immediately form a ketone; it forms a highly stable tetrahedral magnesium-imine (ketimine) intermediate 5. Unlike alkoxides formed from aldehydes, this ketimine resists mild aqueous workup.

  • Protocol Fix: A rigorous acidic quench is mandatory. You must use 2M HCl and stir vigorously for up to 4 hours (or apply mild heating) to fully hydrolyze the ketimine intermediate into the target ketone 4.

Q4: How do I prevent the formation of tertiary alcohols (over-addition)?

  • Causality: Tertiary alcohols form if the magnesium-imine intermediate prematurely hydrolyzes to the ketone during the reaction (usually due to moisture ingress). The resulting ketone is far more electrophilic than the starting nitrile and will rapidly consume remaining Grignard reagent 3.

  • Protocol Fix: Maintain strictly anhydrous conditions (flame-dried glassware, Schlenk line techniques) until the deliberate acidic quench.

Part 3: Quantitative Data - Reaction Parameter Optimization

The table below summarizes the causality between reaction conditions and the resulting impurity profile.

Temperature (°C)Solvent SystemGrignard Eq.Primary Impurity ProfileTarget Ketone Yield (%)
25 °CTHF1.5Dihydropyridine (Ring Attack)< 30%
0 °CTHF1.2Dihydropyridine + Unreacted Ketimine55%
-60 °CTHF1.1None (Clean Profile)> 85%
-60 °CTHF / Toluene (1:1)1.1None (Clean Profile)> 90%
Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol integrates In-Process Controls (IPCs) that validate the success of each step before proceeding.

Step 1: Preparation of 3-Methylphenylmagnesium Bromide

  • In a flame-dried, argon-purged flask, add magnesium turnings (1.2 eq) and a catalytic amount of iodine in anhydrous THF.

  • Add 10% of the total 3-methylbromobenzene (1.1 eq total) to initiate the reaction.

  • Once initiated, add the remaining aryl halide dropwise over 45 minutes, maintaining a gentle reflux.

  • IPC 1 (Validation): Visually confirm the near-complete consumption of magnesium turnings and a color shift to a dark brown/grey solution.

Step 2: Cryogenic Nucleophilic Addition

  • In a separate flask, dissolve 2-methylpyridine-4-carbonitrile (1.0 eq) in a 1:1 mixture of anhydrous THF and Toluene.

  • Cool the nitrile solution to an internal temperature of -60 °C using a dry ice/acetone bath [[4]]().

  • Add the Grignard reagent dropwise via an addition funnel, ensuring the internal temperature does not exceed -55 °C. Stir for 1 hour at -60 °C.

  • IPC 2 (Validation): Withdraw a 0.1 mL aliquot, quench in anhydrous methanol, and analyze via LC-MS. The mass spectrum should show the stable imine mass (m/z 211.1 [M+H]+) and the complete absence of the starting nitrile.

Step 3: Acidic Hydrolysis of the Ketimine

  • Allow the reaction to warm to 0 °C.

  • Carefully quench the reaction by the dropwise addition of 2M aqueous HCl (excess) 4.

  • Remove the cooling bath and stir the biphasic mixture vigorously at room temperature for 4 hours (or mild reflux at 40 °C for 2 hours).

  • IPC 3 (Validation): Analyze the aqueous layer via LC-MS. Confirm the complete disappearance of the imine mass and the appearance of the target 4-(3-Methylbenzoyl)-2-methylpyridine mass (m/z 212.1[M+H]+).

Step 4: Isolation and Purification

  • Neutralize the aqueous layer to pH 8 using saturated NaHCO₃.

  • Extract the aqueous phase three times with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via recrystallization or silica gel chromatography to isolate the pure ketone.

Part 5: References
  • Organomagnesium Methods in Organic Synthesis. Source: ethernet.edu.et. URL:[Link]

Sources

Optimization

Technical Support Center: Analytical Method Optimization for 4-(3-Methylbenzoyl)-2-methylpyridine

Welcome to the Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals tasked with optimizing chromatographic and mass spectrometric methods for 4-(3-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals tasked with optimizing chromatographic and mass spectrometric methods for 4-(3-Methylbenzoyl)-2-methylpyridine (Molecular Weight: 211.26 g/mol ).

Because this compound features both a highly basic pyridine nitrogen (a strong hydrogen-bond acceptor) and a hydrophobic, UV-active benzoyl moiety, it presents unique analytical challenges. This guide provides causality-driven troubleshooting, self-validating experimental protocols, and validated parameters to ensure robust analytical performance.

Part 1: Knowledge Base & Troubleshooting FAQs

Q1: Why am I experiencing severe peak tailing and retention time drift in my reversed-phase HPLC method? A1: The root cause is secondary interactions between the basic pyridine nitrogen of 4-(3-Methylbenzoyl)-2-methylpyridine and residual, unreacted silanol groups (-SiOH) on the silica-based stationary phase. At mid-range pH (4.0–7.0), silanols ionize to form negatively charged silanoxide ions (-SiO⁻), which strongly bind to the protonated pyridine ring via ion-exchange mechanisms, causing severe peak asymmetry[1].

  • Causality & Solution: To suppress this interaction, you must either lower the mobile phase pH to < 3.0 (using 0.1% Formic Acid or Trifluoroacetic Acid) to fully protonate the analyte while keeping silanols neutral, or utilize a polar-embedded/end-capped C18 column designed to shield basic analytes from the silica backbone. Alternatively, adding a volatile amine like Triethylamine (TEA) can competitively block active silanol sites[2].

Q2: My LC-MS/MS signal for the[M+H]+ precursor (m/z 212.1) is weak or highly variable. How do I optimize sensitivity? A2: Pyridine derivatives are highly basic and ionize exceptionally well in Positive Electrospray Ionization (ESI+). If the signal is weak, the issue is likely ion suppression from the matrix or the use of incompatible, non-volatile buffers (e.g., phosphates) which foul the MS source and prevent efficient droplet desolvation[3].

  • Causality & Solution: Ensure your mobile phase uses strictly volatile buffers (e.g., 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid). Perform a post-column infusion experiment to map matrix suppression zones. If suppression overlaps with the analyte's retention time, adjust the gradient to increase retention ( k′ > 2) and elute the compound away from the solvent front.

Q3: What is the optimal sample preparation strategy to prevent injection-induced peak distortion? A3: Injecting a sample dissolved in 100% strong organic solvent (like pure Acetonitrile) into a highly aqueous mobile phase creates a "solvent plug" effect. The highly soluble pyridine derivative travels rapidly through the column before the solvent fully mixes with the mobile phase, leading to split or fronting peaks.

  • Causality & Solution: Always reconstitute or dilute the final sample in a diluent that closely matches the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile) to ensure uniform focusing at the head of the column.

Part 2: Experimental Protocols

Protocol A: Self-Validating HPLC-UV Method for Purity Analysis

Objective: Achieve baseline separation of 4-(3-Methylbenzoyl)-2-methylpyridine from synthetic impurities with an asymmetry factor ( As​ ) between 0.9 and 1.2.

  • Column Selection: Install a high-purity, end-capped silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). End-capping is non-negotiable for this basic analyte[1].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water (Adjusts pH to ~2.0 to suppress silanol ionization).

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution Program: Set the pump flow rate to 1.0 mL/min.

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte)

    • 2.0 - 10.0 min: Linear ramp to 90% B

    • 10.0 - 12.0 min: 90% B (Column wash)

    • 12.0 - 15.0 min: 10% B (Re-equilibration)

  • Detection & Self-Validation: Set the UV detector to 254 nm (optimal for the benzoyl chromophore).

    • Self-Validation Check: Inject a 50 µg/mL standard. If As​ > 1.5, verify the mobile phase pH. If the pH is strictly < 3.0 and tailing persists, the column has suffered irreversible silanol exposure and requires immediate replacement.

Protocol B: LC-MS/MS MRM Optimization for Impurity Profiling

Objective: Quantify trace-level related substances using Multiple Reaction Monitoring (MRM) without source fouling[3].

  • Tuning & Precursor Optimization: Perform direct infusion of a 1 µg/mL standard at 10 µL/min. Optimize the capillary voltage (typically 3.0 - 4.0 kV for ESI+) and desolvation temperature (400-500 °C) to maximize the m/z 212.1 [M+H]+ precursor ion.

  • Collision Energy (CE) Optimization: Isolate m/z 212.1 in Q1. Ramp the CE in Q2 from 10 to 50 eV using Argon as the collision gas. Monitor the formation of the dominant product ions.

  • Method Finalization: Select the transition with the highest Signal-to-Noise (S/N) ratio for quantification (typically the 3-methylbenzoyl cation cleavage), and the second highest for qualification.

Part 3: Data Presentation

Table 1: Chromatographic Troubleshooting & Optimization Parameters

Symptom / IssueRoot Cause AnalysisOptimized ParameterTarget Metric
Severe Peak TailingSilanol interaction with pyridine nitrogenAdjust aqueous pH to < 3.0 or use TEAAsymmetry ( As​ ) 0.9 - 1.2
Split / Fronting PeaksInjection solvent stronger than mobile phaseMatch diluent to initial gradient (e.g., 10% ACN)USP Plate Count > 5000
Drifting Retention TimeInadequate column equilibrationIncrease re-equilibration time to 5 column volumes%RSD of RT < 0.5%
High BackpressureBuffer precipitation in organic phaseSwitch from phosphate to volatile formate/acetatePressure < 3000 psi

Table 2: LC-MS/MS MRM Transitions for 4-(3-Methylbenzoyl)-2-methylpyridine

Precursor Ion (m/z)Product Ion (m/z)Structural AssignmentCollision Energy (eV)Purpose
212.1 [M+H]+119.13-methylbenzoyl cation25Quantification
212.1 [M+H]+94.12-methylpyridine fragment35Qualification

Part 4: Visualizations

HPLC_Workflow Start Peak Tailing Observed (Asymmetry > 1.5) CheckPH Evaluate Mobile Phase pH Is pH < 3.0? Start->CheckPH AdjustPH Adjust pH with 0.1% TFA or Formic Acid CheckPH->AdjustPH No CheckCol Evaluate Column Chemistry Is it End-capped C18? CheckPH->CheckCol Yes Success Symmetrical Peak Achieved (Asymmetry 0.9 - 1.2) AdjustPH->Success ChangeCol Switch to Polar-Embedded or End-capped Phase CheckCol->ChangeCol No CheckCol->Success Yes ChangeCol->Success

HPLC Method Development Workflow for Basic Pyridine Derivatives.

LCMS_Troubleshooting Loss Low MS Sensitivity Precursor m/z 212.1 Buffer Check Buffer Volatility Using Phosphates? Loss->Buffer SwitchBuffer Switch to Volatile Buffer (Ammonium Formate) Buffer->SwitchBuffer Yes Matrix Assess Matrix Effect Post-Column Infusion Buffer->Matrix No SwitchBuffer->Matrix Dilute Dilute Sample or Optimize SPE Cleanup Matrix->Dilute Ion Suppression Resolved Optimal S/N Ratio Achieved Matrix->Resolved No Suppression Dilute->Resolved

LC-MS/MS Signal Loss Troubleshooting Decision Tree.

References[1] Analytical Method Development and Validation Strategies for Quantitative Determination of Novel Drugs Using High Performance Liquid Chromatography - International Journal of Pharmaceutical Sciences. URL: 2]">https://ijpsjournal.com[2] Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research. URL: 3]">https://asianjpr.com[3] A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues - University of Cambridge Repository. URL: https://www.cam.ac.uk

Sources

Troubleshooting

"addressing batch-to-batch variability of synthesized 4-(3-Methylbenzoyl)-2-methylpyridine"

Welcome to the Technical Support Center for Diaryl Methanone Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing scale-up challenges with functionalized pyridines...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Diaryl Methanone Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing scale-up challenges with functionalized pyridines.

The synthesis of 1[1] is highly susceptible to batch-to-batch variability. While 2[2] are possible, the most common route involves the nucleophilic addition of a Grignard reagent to a 3[3]. This guide provides a mechanistic troubleshooting framework to ensure your protocols are self-validating and your yields remain consistent.

Mechanistic Overview & Root Cause Analysis

Understanding the reaction pathway is the first step in troubleshooting. The diagram below maps the critical nodes where batch variability typically originates.

SynthesisPathway A 4-Cyano-2-methylpyridine (Starting Material) C Nucleophilic Addition (Anhydrous THF, 0°C) A->C B 3-Methylphenylmagnesium Bromide (Grignard Reagent) B->C G Homocoupling (Biaryl) Impurity B->G Trace O2 / Excess Mg D Metallo-Imine Intermediate C->D Complete Conversion E Acidic Hydrolysis (HCl, pH 2-3) D->E F 4-(3-Methylbenzoyl)-2-methylpyridine (Target API) E->F Optimized Time/pH H Stable Imine Impurity E->H Insufficient Acid

Synthesis pathway and common side reactions causing batch variability.

Frequently Asked Questions (FAQs)

Q1: Why are we seeing fluctuating yields and the presence of unreacted intermediates in our final product? Mechanistic Causality: The conversion of the metallo-imine intermediate to the final benzoylpyridine requires strict pH control. The intermediate is remarkably stable; if the acidic hydrolysis step is rushed or the pH is insufficiently low, the hydrolysis stalls. This leaves 4[4] that co-crystallize with the target product, artificially inflating crude mass while dropping actual yield. Solution: Implement a self-validating hydrolysis step. Monitor the disappearance of the imine via HPLC before proceeding to the neutralization phase.

Q2: Our recent batches show a distinct yellowing and a secondary peak on HPLC. What causes this impurity profile? Mechanistic Causality: Yellowing in benzoylpyridine derivatives often indicates the formation of N-oxides or the presence of homocoupled biaryl impurities (e.g., 3,3'-dimethylbiphenyl). Homocoupling occurs when the Grignard reagent is exposed to trace oxygen or unreacted magnesium turnings during the addition phase. Solution: Degas all solvents using argon sparging and filter the Grignard reagent under an inert atmosphere to remove residual magnesium prior to addition. Optimize your5[5] to suppress side reactions.

Q3: The biological assay results are inconsistent between batches, despite similar HPLC purities (>98%). What is the root cause? Mechanistic Causality: This is a classic hallmark of polymorphism or residual solvent entrapment. 4-(3-Methylbenzoyl)-2-methylpyridine can crystallize in different polymorphic forms depending on the cooling ramp rate. Different batches crystallizing in 6[6] will exhibit distinct 7[7], directly impacting bioavailability in in vitro assays. Solution: Standardize the crystallization cooling curve and perform Powder X-Ray Diffraction (PXRD) to confirm the polymorphic form.

Quantitative Batch Analysis

To illustrate the impact of these variables, below is a comparative analysis of four recent synthesis batches. Note how deviations in hydrolysis and cooling rates directly correlate with batch rejection.

Batch IDYield (%)HPLC Purity (%)Imine Impurity (%)Biaryl Impurity (%)Residual Moisture (ppm)Polymorph FormStatus
B-001 88.599.2<0.10.3450Form IApproved
B-002 72.194.54.20.5520Form IRejected (Incomplete Hydrolysis)
B-003 86.098.9<0.10.41200Form IIRejected (Rapid Cooling/Entrapment)
B-004 89.299.5<0.10.1410Form IApproved

Standardized Experimental Protocols (Self-Validating)

To eliminate batch-to-batch variability, adopt the following self-validating workflows. These protocols include mandatory analytical checkpoints that prevent the propagation of errors to the next synthetic step.

Protocol 1: Anhydrous Nucleophilic Addition
  • System Purge: Flame-dry the reaction flask under vacuum and backfill with Argon (repeat 3x). Causality: Eliminates trace moisture that prematurely quenches the Grignard reagent, preventing drastic yield drops.

  • Reagent Preparation: Dissolve 4-cyano-2-methylpyridine (1.0 eq) in anhydrous THF (0.5 M) and cool to 0°C.

  • Addition: Add 3-methylphenylmagnesium bromide (1.2 eq) dropwise over 30 minutes, maintaining internal temperature < 5°C. Causality: Controlling the exotherm suppresses the oxidative homocoupling of the Grignard reagent into biaryl impurities.

  • Self-Validation Check: After 2 hours at room temperature, quench a 50 µL aliquot in saturated NH₄Cl and analyze via LC-MS. Do not proceed until the starting cyanopyridine peak is <1% relative area.

Protocol 2: Controlled Hydrolysis and Crystallization
  • Hydrolysis: Cool the reaction mixture to 0°C and slowly add 2M HCl until the aqueous phase reaches a strict pH of 2. Stir vigorously for 4 hours at room temperature. Causality: The metallo-imine intermediate requires prolonged, highly acidic conditions to drive the thermodynamic equilibrium toward the final ketone product.

  • Self-Validation Check: Analyze the organic phase via HPLC. The intermediate imine peak must be undetectable before moving to neutralization.

  • Neutralization & Extraction: Adjust pH to 7.5 using saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

  • Crystallization: Dissolve the crude product in minimal hot ethanol (60°C). Add water (anti-solvent) dropwise until cloudy, then cool at a strict, automated rate of 0.5°C/min down to 4°C. Causality: A controlled cooling ramp prevents the kinetic trapping of metastable polymorphs (e.g., Form II) and residual solvents, ensuring batch-to-batch physical consistency.

References

  • Title: 4-(3-Methylbenzoyl)-2-methylpyridine Product Specification Source: Sigma-Aldrich URL: 1

  • Title: Navigating Batch-to-Batch Variability of Synthetic Isoarundinin I: A Technical Support Guide Source: BenchChem URL: 6

  • Title: Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy Source: Almac Group URL: 5

  • Title: Batch-to-Batch Variability - Applications using Sorption Experiments Source: Surface Measurement Systems URL: 7

  • Title: US3891661A - Process for preparation of benzoylpyridines and derivatives Source: Google Patents URL: 2

  • Title: 3-benzoylpyridine Synthesis Procedure Source: Organic Syntheses URL: 3

  • Title: Addressing batch-to-batch variability of a synthesized pyrido[2,3-d]pyrimidine Source: BenchChem URL: 4

Sources

Optimization

"troubleshooting guide for 4-(3-Methylbenzoyl)-2-methylpyridine experiments"

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 4-(3-Methylbenzoyl)-2-methylpyridine. This guide is designed to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 4-(3-Methylbenzoyl)-2-methylpyridine. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the synthesis, purification, and analysis of this diaryl ketone. The following information is structured in a practical question-and-answer format to directly address potential experimental roadblocks.

Section 1: Synthesis and Reaction Troubleshooting

The synthesis of benzoylpyridines, particularly via classical methods like Friedel-Crafts acylation, is notoriously challenging. The questions below address the most frequent issues.

Q1: Why is my yield of 4-(3-Methylbenzoyl)-2-methylpyridine consistently low when using a standard Friedel-Crafts acylation protocol?

A1: This is the most common point of failure and is rooted in the fundamental chemistry of the pyridine ring.

  • Causality - Lewis Acid Complexation: Pyridine and its derivatives are basic due to the lone pair of electrons on the nitrogen atom. In a Friedel-Crafts reaction, the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is an electron-pair acceptor. The pyridine nitrogen will readily coordinate with the AlCl₃.[1][2] This forms a stable complex, which has two major negative consequences:

    • Ring Deactivation: The complexation places a positive charge on the nitrogen atom, strongly withdrawing electron density from the pyridine ring. This deactivates the ring towards electrophilic aromatic substitution, which is the core mechanism of the Friedel-Crafts reaction.[3][4]

    • Catalyst Sequestration: The catalyst is effectively "trapped" by the pyridine nitrogen and is no longer available to activate the acylating agent (3-methylbenzoyl chloride).

  • Product Inhibition: The ketone product, 4-(3-Methylbenzoyl)-2-methylpyridine, also contains a basic pyridine nitrogen and a carbonyl oxygen, both of which can complex with the Lewis acid. This means that even the product that does form can sequester the catalyst, preventing further reaction.[3] Consequently, a stoichiometric amount or even an excess of the catalyst is often required, which can lead to further complications.[3][5]

Q2: I'm observing a significant amount of dark, tarry material in my reaction vessel. What is the cause and how can I prevent it?

A2: The formation of dark, polymeric, or tarry material is typically a result of side reactions and decomposition, often exacerbated by the harsh conditions of the reaction.

  • Causality - Uncontrolled Reactivity:

    • Excessive Heat: Friedel-Crafts reactions can be exothermic. Poor temperature control can lead to thermal runaway, promoting polymerization and decomposition of starting materials and products.[6]

    • Highly Reactive Substrates: While the pyridine ring itself is deactivated, other functionalities or highly activated starting materials can be prone to unwanted side reactions under strong Lewis acid conditions.[3]

  • Preventative Measures:

    • Temperature Control: Maintain a constant, low temperature, especially during the addition of reagents. Using an ice bath (0 °C) or a cryostat for sub-zero temperatures is highly recommended.[6][7]

    • Slow Reagent Addition: Add the acylating agent or the pyridine substrate dropwise over a prolonged period. This helps to manage the reaction exotherm and maintain a low concentration of reactive intermediates.[6]

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent side reactions caused by atmospheric moisture and oxygen.

Q3: What are more reliable alternatives to direct Friedel-Crafts acylation for synthesizing this compound?

A3: Given the inherent limitations of direct acylation, alternative strategies that bypass the issue of nitrogen-catalyst complexation are often more successful.

  • Strategy 1: The Pyridine-N-Oxide Approach: This is a robust and widely used method.

    • Mechanism: The nitrogen of 2-methylpyridine is first oxidized to an N-oxide using an oxidant like hydrogen peroxide.[8][9] This N-oxide is a crucial intermediate. The N-O bond inductively withdraws electron density, but the oxygen can also donate electron density via resonance, particularly to the 4-position, activating it for electrophilic substitution.[2] Furthermore, the N-oxide oxygen can coordinate with the Lewis acid, directing the electrophile to the 4-position and preventing the deactivating complexation seen with the parent pyridine.

    • Final Step: After successful acylation, the N-oxide is then deoxygenated (e.g., using PCl₃ or H₂) to yield the final product.

  • Strategy 2: Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions offer a highly efficient and regioselective route. A common approach would be a Suzuki or Stille coupling between a 4-halo-2-methylpyridine (e.g., 4-bromo-2-methylpyridine) and a suitable organometallic reagent derived from 3-methylbenzaldehyde or a related precursor. This avoids the use of harsh Lewis acids entirely.[4]

  • Strategy 3: Acylation via Pyridinium Salts: Recent advances in photoredox catalysis have enabled the site-selective C-H acylation of pyridinium salts.[10] By converting the pyridine into an N-amino or N-methoxypyridinium salt, acyl radicals generated from aldehydes can be added selectively to the C4 position under visible light irradiation.[10]

Section 2: Purification and Analysis

Proper workup and characterization are critical for obtaining a pure, validated product.

Q4: What is the recommended procedure for quenching the reaction and working up the crude product?

A4: The workup procedure is designed to decompose the catalyst-product complex, remove inorganic salts, and isolate the crude organic product.

  • Standard Protocol:

    • Quenching: The reaction mixture should be cooled in an ice bath and then very cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid.[4][7] This hydrolyzes the aluminum chloride and protonates the basic pyridine product, moving it into the aqueous layer.

    • Initial Wash: The aqueous layer may be washed with a nonpolar organic solvent (like ether or hexane) to remove non-basic organic impurities.[7]

    • Basification: The acidic aqueous layer is then cooled again and slowly basified with a strong base, such as 50% aqueous sodium hydroxide or saturated sodium bicarbonate solution, until the aluminum hydroxide that forms initially redissolves (if using NaOH) and the solution is basic (pH > 9).[4][7] This deprotonates the pyridine product, making it soluble in organic solvents.

    • Extraction: The product is then extracted from the aqueous layer using an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.[4] This step should be repeated multiple times (e.g., 3x) to ensure complete recovery.

    • Drying and Concentration: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[11]

Q5: My crude product is difficult to purify. What are the best practices for isolating 4-(3-Methylbenzoyl)-2-methylpyridine?

A5: Diaryl ketones with pyridine rings can be polar and may have closely-eluting impurities. Column chromatography is the most common and effective method.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase (Eluent): A solvent system with intermediate polarity is typically required. A good starting point is a gradient of ethyl acetate (EtOAc) in hexanes or heptane. For instance, begin with 10% EtOAc/Hexanes and gradually increase the polarity to 30-50% EtOAc. The optimal system should be determined by thin-layer chromatography (TLC) first.

  • Crystallization: If the product is a solid and of sufficient purity after chromatography (>95%), crystallization can be an excellent final purification step. Solvents to consider would be ethanol, isopropanol, or a mixture like ethyl acetate/hexane.

Q6: How can I definitively confirm the structure and purity of my final product?

A6: A combination of spectroscopic and chromatographic methods is essential for unambiguous structure validation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.

    • ¹H NMR: Expect to see distinct signals for the aromatic protons on both the pyridine and benzoyl rings, as well as singlets for the two methyl groups. The integration and coupling patterns will be key to confirming the substitution pattern.

    • ¹³C NMR: Will show the correct number of carbon signals, with the carbonyl carbon appearing significantly downfield (~190-200 ppm).

  • Mass Spectrometry (MS): This confirms the molecular weight of the compound.

    • Look for the molecular ion peak [M]⁺. For C₁₄H₁₃NO, the expected mass is approximately 211.26 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity.

    • Using a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile/water), a pure sample should yield a single major peak. Purity is calculated based on the area percentage of this peak.[4]

Section 3: Experimental Protocols & Data

Protocol 1: Synthesis via the N-Oxide Pathway

This protocol is a generalized procedure and may require optimization for scale and specific laboratory conditions.

Step A: Oxidation to 2-Methylpyridine-N-oxide

  • In a round-bottom flask, dissolve 2-methylpyridine (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (30-35% solution, ~1.5 eq) dropwise, keeping the internal temperature below 10 °C.

  • After addition, allow the mixture to warm to room temperature, then heat to 70-80 °C for 3-5 hours, monitoring by TLC.

  • Cool the mixture, and carefully neutralize with a saturated solution of sodium carbonate or sodium hydroxide until basic.

  • Extract the product with dichloromethane, dry the organic layer over MgSO₄, and concentrate to yield the N-oxide.

Step B: Acylation of 2-Methylpyridine-N-oxide

  • In a flame-dried, three-necked flask under nitrogen, suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq) in anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C.

  • Add 3-methylbenzoyl chloride (1.1 eq) dropwise.

  • Add a solution of 2-methylpyridine-N-oxide (1.0 eq) in DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Proceed with the quenching and workup procedure as described in Q4 .

Step C: Deoxygenation

  • Dissolve the crude acylated N-oxide product from Step B in chloroform.

  • Add phosphorus trichloride (PCl₃, 1.2 eq) dropwise at 0 °C.

  • Stir at room temperature for 2-4 hours until the reaction is complete (monitor by TLC).

  • Carefully quench with water, basify with sodium bicarbonate, and extract the product with DCM.

  • Dry, concentrate, and purify the final product, 4-(3-Methylbenzoyl)-2-methylpyridine, by column chromatography.

Data Presentation

Table 1: Recommended Solvents for Chromatography

Solvent System (v/v) Polarity Typical Use
10-20% Ethyl Acetate / Hexane Low-Medium Eluting less polar impurities and the product.
30-50% Ethyl Acetate / Hexane Medium Eluting the product and more polar impurities.

| 1-5% Methanol / Dichloromethane | Medium-High | Eluting very polar impurities or if product has low Rf in EtOAc/Hex. |

Table 2: Predicted Analytical Data for 4-(3-Methylbenzoyl)-2-methylpyridine

Analysis Type Expected Result
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol
¹H NMR (CDCl₃) δ ~8.6-8.7 ppm (d, 1H, pyridine H6), δ ~7.3-7.8 ppm (m, 5H, aromatic), δ ~2.6 ppm (s, 3H, pyridine-CH₃), δ ~2.4 ppm (s, 3H, benzoyl-CH₃).
¹³C NMR (CDCl₃) δ ~195 ppm (C=O), δ ~160 ppm (pyridine C2), δ ~150 ppm (pyridine C6), δ ~120-145 ppm (aromatic C), δ ~24 ppm (pyridine-CH₃), δ ~21 ppm (benzoyl-CH₃).

| Mass Spec (EI) | m/z 211 [M]⁺, 196 [M-CH₃]⁺, 119 [C₈H₇O]⁺, 92 [C₆H₆N]⁺. |

Section 4: Visual Diagrams and Workflows

Troubleshooting Workflow

TroubleshootingWorkflow start Low or No Yield of Product check_catalyst Issue with Catalyst? start->check_catalyst check_conditions Suboptimal Conditions? start->check_conditions check_reaction Side Reactions Occurring? start->check_reaction check_workup Product Lost in Workup? start->check_workup cat_moisture Moisture Contamination? (Reagents, Solvent, Glassware) check_catalyst->cat_moisture cat_amount Insufficient Catalyst? (Stoichiometric ratio needed) check_catalyst->cat_amount cond_temp Incorrect Temperature? (Too high/low) check_conditions->cond_temp cond_time Insufficient Reaction Time? check_conditions->cond_time react_tar Tarry Material Observed? (Decomposition) check_reaction->react_tar react_isomer Mixture of Isomers? (Poor Regioselectivity) check_reaction->react_isomer workup_extract Inefficient Extraction? (Incorrect pH, wrong solvent) check_workup->workup_extract solution_dry Solution: Ensure strictly anhydrous conditions. cat_moisture->solution_dry solution_excess Solution: Use >2 equivalents of Lewis Acid. cat_amount->solution_excess solution_temp Solution: Maintain 0 °C or below. cond_temp->solution_temp solution_monitor Solution: Monitor reaction by TLC. cond_time->solution_monitor react_tar->solution_temp solution_alt Solution: Use alternative route (N-Oxide). react_isomer->solution_alt solution_workup Solution: Check pH at each stage; use DCM/EtOAc for extraction. workup_extract->solution_workup

Caption: A flowchart for systematically troubleshooting synthesis issues.

Recommended Synthesis Workflow (N-Oxide Pathway)

SynthesisWorkflow sub 2-Methylpyridine reagent1 H₂O₂ / Acetic Acid intermediate 2-Methylpyridine-N-oxide reagent1->intermediate Step A: Oxidation reagent2 1. 3-Methylbenzoyl Chloride / AlCl₃ 2. Aqueous Workup intermediate2 4-(3-Methylbenzoyl)-2-methylpyridine-N-oxide reagent2->intermediate2 Step B: Acylation reagent3 PCl₃ (Deoxygenation) product 4-(3-Methylbenzoyl)-2-methylpyridine reagent3->product Step C: Reduction purification Purification (Column Chromatography) product->purification

Caption: Recommended synthesis pathway via an N-oxide intermediate.

References

  • Yadav, V. K., & Sriram, M. (2006). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023, December 2). 2-Methylpyridine. Retrieved from [Link]

  • Filo. (2025, August 26). The chemistry of pyridine under friedel - crafts acylation. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • University of Regensburg. (n.d.). Pyridines. Retrieved from [Link]

  • Levine, R., & Sneed, J. K. (1951). The Relative Reactivities of the Isomeric Methyl Pyridinecarboxylates in the Acylation of Certain Ketones. The Synthesis of β-Diketones Containing Pyridine Rings. Journal of the American Chemical Society, 73(11), 5463-5466. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Acetyl-2-(3-methylbenzoyl)pyridine 1-Oxide. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Li, Y., et al. (2021). A convenient pinacol coupling of diaryl ketones with B2pin2 via pyridine catalysis. Organic & Biomolecular Chemistry, 19(3), 567-571. Retrieved from [Link]

  • Google Patents. (n.d.). CN102827139A - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • ResearchGate. (2025, August 7). Anyles of 4-benzoylpyridine – Crystal structure and spectroscopic properties. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Benzoylpyridine. Retrieved from [Link]

  • Patsnap. (2017, September 5). CN107129529A - Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 4-methylpyridine – Knowledge and References. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase. Retrieved from [Link]

  • Google Patents. (n.d.). US3891661A - Process for preparation of benzoylpyridines and derivatives.
  • Moseley, J. D., & Lominac, K. D. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15974–15983. Retrieved from [Link]

  • ACS Publications. (2022, October 13). One-Pot Synthesis of Diaryl 1,2-Diketones via Zn-Mediated Reductive Coupling. Retrieved from [Link]

  • Al-Omar, M. A., & Amr, A. G. E. (2022). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. RSC Advances, 12(45), 29339-29364. Retrieved from [Link]

  • Kim, H., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Organic Letters, 21(19), 7949-7953. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

Sources

Troubleshooting

"preventing decomposition of 4-(3-Methylbenzoyl)-2-methylpyridine during storage"

A Guide to Ensuring Stability and Preventing Decomposition During Storage Welcome to the technical support center for 4-(3-Methylbenzoyl)-2-methylpyridine. This resource is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Stability and Preventing Decomposition During Storage

Welcome to the technical support center for 4-(3-Methylbenzoyl)-2-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability and storage of this compound. As a senior application scientist, this guide synthesizes established chemical principles with practical, field-proven insights to ensure the integrity of your experimental results.

Introduction: Understanding the Molecule

4-(3-Methylbenzoyl)-2-methylpyridine is a molecule of interest in various research and development fields. Its structure, featuring a substituted benzoyl group attached to a methylpyridine ring, presents specific stability considerations. The presence of a ketone, a pyridine ring, and two methyl groups introduces potential sites for degradation if not handled and stored correctly. This guide will walk you through the potential decomposition pathways and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: I've noticed a change in the color of my 4-(3-Methylbenzoyl)-2-methylpyridine sample over time. What could be the cause?

A change in color, often to a yellowish or brownish hue, is a common indicator of degradation. This is frequently due to oxidation of the pyridine or benzoyl moieties, or the formation of polymeric impurities. Exposure to air (oxygen) and light can accelerate these processes.

Q2: My analytical results (NMR, HPLC) show unexpected peaks. Could this be due to decomposition?

Yes, the appearance of new signals in NMR or additional peaks in an HPLC chromatogram is a strong indication that your sample has started to decompose. These new species are likely degradation products. We will explore the likely candidates in the troubleshooting section.

Q3: What are the primary environmental factors that can cause the decomposition of this compound?

The main environmental culprits for the degradation of 4-(3-Methylbenzoyl)-2-methylpyridine are:

  • Oxygen: Leads to oxidation of the methyl groups and potentially the pyridine ring.

  • Light: Photochemical reactions can occur, particularly affecting the pyridine ring.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of all decomposition reactions.[3][4]

  • Moisture (Humidity): Can lead to hydrolysis of the ketone linkage, although this is generally less rapid for ketones than for esters or acid chlorides.[5]

Q4: Is 4-(3-Methylbenzoyl)-2-methylpyridine sensitive to pH changes?

Pyridine and its derivatives are basic.[6] Extreme pH conditions should be avoided. Acidic conditions can lead to salt formation, which may have different stability and solubility profiles. Strongly basic conditions could potentially promote other degradation pathways.

Troubleshooting Guide: Identifying and Addressing Decomposition

This section delves into specific decomposition pathways and provides a structured approach to troubleshooting.

Potential Decomposition Pathways

The structure of 4-(3-Methylbenzoyl)-2-methylpyridine suggests three primary modes of degradation:

  • Oxidation: The methyl groups on both the pyridine and benzoyl rings are susceptible to oxidation, which can lead to the formation of corresponding carboxylic acids or aldehydes.[7][8][9][10] The pyridine ring itself can also be oxidized.

  • Photodecomposition: Pyridine and its derivatives can undergo photochemical rearrangements or degradation upon exposure to UV light.[1][11][12]

  • Hydrolysis: The ketone functional group can undergo hydrolysis, cleaving the molecule into 2-methyl-4-carboxypyridine and 3-methylbenzoic acid, though this process is generally slow for ketones without strong acid or base catalysis.

Below is a diagram illustrating these potential degradation routes.

cluster_oxidation Oxidation (O2, Light) cluster_photodecomposition Photodecomposition (UV Light) cluster_hydrolysis Hydrolysis (H2O) 4-(3-Methylbenzoyl)-2-methylpyridine 4-(3-Methylbenzoyl)-2-methylpyridine Oxidized Products Carboxylic Acids, Aldehydes, Pyridine N-oxide 4-(3-Methylbenzoyl)-2-methylpyridine->Oxidized Products O2 Rearrangement Products Isomers, Ring-Opened Products 4-(3-Methylbenzoyl)-2-methylpyridine->Rearrangement Products hv Hydrolysis Products 2-Methyl-4-carboxypyridine, 3-Methylbenzoic Acid 4-(3-Methylbenzoyl)-2-methylpyridine->Hydrolysis Products H2O

Caption: Potential Decomposition Pathways of 4-(3-Methylbenzoyl)-2-methylpyridine.

Troubleshooting Workflow

If you suspect decomposition, follow this workflow to diagnose and rectify the issue.

start Decomposition Suspected (e.g., color change, new peaks) analytical_check Step 1: Analytical Confirmation (HPLC, LC-MS, NMR) start->analytical_check storage_review Step 2: Review Storage Conditions (Temperature, Light, Atmosphere) analytical_check->storage_review handling_review Step 3: Review Handling Procedures (Solvents, Headspace in Vials) storage_review->handling_review remediation Step 4: Remediation & Future Prevention handling_review->remediation

Caption: Troubleshooting Workflow for Suspected Decomposition.

Data Interpretation and Corrective Actions
Observation Potential Cause Recommended Action
New peaks in HPLC with higher polarityOxidation to carboxylic acidsStore under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to air.
Broadening of NMR signals, appearance of complex multipletsPhotodecomposition/Polymerization Store in an amber vial or protect from light with aluminum foil.
Appearance of peaks corresponding to 2-methyl-4-carboxypyridine and 3-methylbenzoic acidHydrolysis Ensure the compound is stored in a desiccator and use anhydrous solvents for stock solutions.
General decrease in purity over time with multiple small impurity peaksCombined degradation pathways Implement all recommended storage conditions: store at low temperature, in the dark, under an inert atmosphere, and in a desiccator.

Experimental Protocols

Protocol 1: Recommended Storage Procedure

To ensure the long-term stability of 4-(3-Methylbenzoyl)-2-methylpyridine, adhere to the following storage protocol:

  • Aliquot: Upon receipt, if the quantity is large, aliquot the compound into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inert Atmosphere: Before sealing, flush the vial containing the compound with a gentle stream of an inert gas such as argon or nitrogen for 30-60 seconds to displace any air.

  • Seal Tightly: Use vials with tight-fitting caps, preferably with a PTFE liner to ensure a good seal.

  • Protect from Light: Place the sealed vial inside a larger, opaque container or wrap it with aluminum foil to protect it from light.

  • Low Temperature: Store the compound at a low temperature. For long-term storage, -20°C is recommended. For daily use, storage at 2-8°C is acceptable.

  • Dry Conditions: Place the container in a desiccator to protect it from moisture.

Protocol 2: Stability-Indicating HPLC Method

To monitor the purity of your sample over time, a stability-indicating HPLC method is crucial. The following is a general-purpose method that should be optimized for your specific instrumentation.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • Start with a low percentage of B (e.g., 20%) and hold for 1-2 minutes.

    • Ramp up to a high percentage of B (e.g., 95%) over 10-15 minutes.

    • Hold at 95% B for 2-3 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 5-10 µL

This method should provide good separation of the parent compound from more polar degradation products like carboxylic acids.

References

  • Czapliński, A. et al. (1979). Oxidation of methylpyridines with some argentous compounds. Journal of the Chemical Society, Perkin Transactions 2, (6), pp.767-770.
  • Eglinton, G. et al. (1995). Investigation of the Products of Oxidation of Methylpyridines Under Aqueous Conditions by Gas Chromatography-Mass Spectrometry. RSC Publishing.
  • O'Brien, J.F. et al. (1949). Oxidation of Certain Methylpyridines to Pyridine Carboxylic Acids. Journal of the American Chemical Society, 71(2), pp.525-527.
  • De la Fuente, J.L. (2021). Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. PhD Thesis, The Open University.
  • Stiles, M. (1957). Oxidation of methyl-pyridines.
  • US Hazmat Rentals. (n.d.). Pyridine Chemical Storage Specifications - C5H5N.
  • National Center for Biotechnology Information. (n.d.). Pyridine.
  • Dow Chemical Company. (1975). Process for preparation of benzoylpyridines and derivatives.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Loba Chemie.
  • Sciencemadness. (2022). Pyridine. Sciencemadness Wiki.
  • God, E. et al. (1987). The metabolism of 3-benzoylpyridine. PubMed.
  • Carl ROTH. (n.d.).
  • Hameed, S.A. et al. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795, 012006.
  • BenchChem. (2025). Basic photophysical properties of substituted pyridine compounds. BenchChem.
  • ResearchGate. (n.d.). The effect of temperature on the aromatic ketone reductase isolated...
  • National Center for Biotechnology Information. (2024). Photoswitchable hydrazones with pyridine-based rotors and halogen substituents. PMC.
  • Berger, G. & Olivier, S.C.J. (1927). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Recueil des Travaux Chimiques des Pays-Bas, 46(8), pp.600-604.
  • Wilzbach, K.E. & Rausch, D.J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(7), pp.2178-2179.
  • Kalek, M. et al. (2018). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. Organic Letters, 20(19), pp.6205-6209.
  • National Center for Biotechnology Information. (2025).
  • Jubilant Ingrevia Limited. (2024). Safety Data Sheet: 2-Amino-4-methylpyridine. Jubilant Ingrevia Limited.
  • MDPI. (2023).
  • Sigma-Aldrich. (2025).
  • Google Patents. (2015). Synthesis method of 2-benzoylpyridine. CN104326973A.
  • ACS Publications. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters.
  • Frontiers. (2025). Volatile aromatic substances analysis of different temperature stored 'Docteur Jules Guyot' pear (Pyrus communis L.). Frontiers.
  • Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Sigma-Aldrich.
  • University of Illinois. (n.d.). Colorimetric Recognition of Aldehydes and Ketones. University of Illinois.
  • National Center for Biotechnology Information. (2013).
  • National Center for Biotechnology Information. (2022). High‐throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. PMC.
  • Loba Chemie. (2015). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.
  • Allan Chemical Corporation. (2025). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • Google Patents. (2020).
  • ResearchGate. (2025). Experimental determination of thermodynamic properties of terpene and aromatic ketones by gas chromatography.
  • National Center for Biotechnology Information. (n.d.). 4-({[4-(3-Methylbenzoyl)pyridin-2-YL]amino}methyl)benzenecarboximidamide.
  • ACS Publications. (2014). Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples. Analytical Chemistry.
  • Russell, D.K. & Hore, N.R. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2.
  • Sigma-Aldrich. (n.d.). 4-(3-Fluorobenzoyl)-2-methylpyridine. Sigma-Aldrich.
  • The University of Melbourne. (n.d.). Benzoxyl radical decomposition kinetics: formation of benzaldehyde H, phenyl CH 2O, and benzene HCO. Find an Expert.
  • BenchChem. (2025).

Sources

Optimization

Technical Support Center: Method Refinement for the Analysis of 4-(3-Methylbenzoyl)-2-methylpyridine

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing, refining, and validating High-Performance Liquid Chromatography (HPLC...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing, refining, and validating High-Performance Liquid Chromatography (HPLC) and LC-MS methods for 4-(3-Methylbenzoyl)-2-methylpyridine .

As a substituted pyridine derivative, this compound presents specific chromatographic challenges—namely severe peak tailing, retention time instability, and isomer resolution[1]. This guide synthesizes theoretical causality with field-proven protocols to help you build a robust, self-validating analytical method.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I seeing severe peak tailing for 4-(3-Methylbenzoyl)-2-methylpyridine, and how do I eliminate it?

The Causality: 4-(3-Methylbenzoyl)-2-methylpyridine contains a basic pyridine nitrogen with a pKa typically ranging between 5.2 and 6.0[2]. Standard silica-based HPLC columns contain residual, unreacted silanol groups (-Si-OH) which are acidic. At a mid-range mobile phase pH (e.g., pH 5.0–7.0), the pyridine nitrogen is protonated (-NH⁺) while the silanols ionize (-Si-O⁻). This creates a strong secondary ion-exchange interaction. The molecules "stick" to the stationary phase rather than partitioning smoothly, manifesting as an asymmetric, tailing peak[1][3].

The Solution: You must disrupt this secondary interaction using a two-pronged approach:

  • pH Control: Shift the mobile phase pH at least 2 units away from the compound's pKa[4]. Use a high-pH buffer (e.g., pH 9.0 ammonium bicarbonate) to fully deprotonate the pyridine nitrogen, rendering it neutral and eliminating the ion-exchange effect. Alternatively, use a low-pH buffer (e.g., pH 2.5 formic acid) to fully protonate the nitrogen while simultaneously neutralizing the acidic silanols.

  • Column Chemistry: Switch from a standard C18 to an end-capped or polar-embedded column. End-capping utilizes reagents like chlorotrimethylsilane to block free silanols, drastically improving peak shape for basic compounds[3].

Q2: What causes retention time (RT) drift between consecutive injections of this compound?

The Causality: RT drift in pyridine derivatives is almost exclusively a symptom of inadequate buffering capacity relative to the compound's pKa[4]. If you are operating near the pKa (e.g., pH 6.0), the compound exists in a highly sensitive dynamic equilibrium between its ionized and unionized states. Micro-fluctuations in column temperature, sample diluent pH, or pump mixing will shift this equilibrium, altering the partition coefficient and causing the retention time to drift.

The Solution: Ensure your mobile phase utilizes a buffer with a pKa within ±1 unit of your target pH[4]. For LC-MS compatibility, 10–20 mM ammonium formate (for low pH) or ammonium bicarbonate (for high pH) is highly recommended. Furthermore, ensure the sample diluent matches the initial mobile phase conditions to prevent localized pH shifts at the column head.

Q3: How do I resolve 4-(3-Methylbenzoyl)-2-methylpyridine from its positional isomers (e.g., 4-methylbenzoyl)?

The Causality: Positional isomers of substituted pyridines possess virtually identical hydrophobicities and molecular weights, making standard hydrophobic partitioning (C18) insufficient for baseline resolution[1].

The Solution: You must exploit steric and shape-selectivity differences.

  • Stationary Phase: Utilize a Pentafluorophenyl (PFP) or mixed-mode column. PFP phases offer π−π interactions, dipole-dipole interactions, and enhanced shape recognition, which are highly effective at discriminating between meta- and para-substituted benzoyl groups[1][2].

  • Temperature Tuning: Lowering the column compartment temperature (e.g., from 40°C to 25°C) increases the rigidity of the stationary phase, amplifying steric discrimination between isomers.

Part 2: Experimental Protocols & Method Refinement

To guarantee scientific integrity, the following protocol is designed as a self-validating system. Do not proceed to sample analysis until the System Suitability Testing (SST) criteria are met.

Step-by-Step Method Refinement Workflow

1. Mobile Phase Preparation (Target: pH 9.0)

  • Aqueous (Mobile Phase A): Dissolve 1.58 g of Ammonium Bicarbonate in 1000 mL of LC-MS grade water (yields ~20 mM). Adjust pH to 9.0 ± 0.1 using dilute Ammonium Hydroxide. Filter through a 0.22 µm PTFE membrane.

  • Organic (Mobile Phase B): 100% LC-MS Grade Acetonitrile. (Note: Avoid Tetrahydrofuran (THF) if monitoring at lower UV wavelengths, as THF has a high UV cut-off of 280 nm which masks pyridine absorbance[3][4]).

2. Chromatographic Conditions

  • Column: End-capped C18 or PFP (150 mm × 4.6 mm, 3.5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Optimize down to 20°C if isomer resolution is < 2.0).

  • Injection Volume: 10 µL.

  • Detection: UV Diode Array Detector (DAD) at 254 nm and 280 nm.

3. Gradient Program

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte band)

  • 2.0 - 12.0 min: 5% 60% B (Linear gradient)

  • 12.0 - 15.0 min: 60% 95% B (Column wash)

  • 15.0 - 20.0 min: 5% B (Re-equilibration)

4. System Suitability Testing (SST) Inject the standard solution (50 µg/mL in 95:5 Water:Acetonitrile) five times. The system is only validated for use if:

  • Peak Asymmetry ( As​ ): ≤1.5

  • Retention Time %RSD: ≤1.0%

  • Resolution ( Rs​ ) from known isomers: ≥2.0

Part 3: Data Presentation & Visualizations

Quantitative Data Summary: Impact of Method Parameters

The following table summarizes the causal relationship between method parameters and chromatographic performance for 4-(3-Methylbenzoyl)-2-methylpyridine.

Mobile Phase pHBuffer SystemColumn ChemistryPyridine StatePeak Asymmetry ( As​ )RT Stability (%RSD)
6.0 None (Water)Standard C18Partially Ionized2.85 (Severe Tailing)> 5.2% (Drift)
2.5 0.1% Formic AcidStandard C18Fully Protonated1.42 (Acceptable)< 1.0% (Stable)
9.0 20mM NH4​HCO3​ Standard C18Fully Unionized1.60 (Slight Tailing)< 0.8% (Stable)
9.0 20mM NH4​HCO3​ End-capped C18 Fully Unionized1.08 (Excellent) < 0.3% (Stable)
Workflow & Logic Visualizations

Workflow Start Start Method Refinement pH 1. Buffer & pH Optimization (Target: pH 2.5 or pH 9.0) Start->pH Column 2. Column Chemistry Selection (End-capped C18 or PFP) pH->Column Gradient 3. Gradient & Temp Tuning (Optimize Isomer Resolution) Column->Gradient Validation 4. System Suitability Testing (As < 1.5, Rs > 2.0) Gradient->Validation

Workflow for HPLC method refinement and validation of pyridine derivatives.

Troubleshooting Issue Issue: Severe Peak Tailing Check1 Check Mobile Phase pH Issue->Check1 pH_Bad pH is near pKa (~5.5) Check1->pH_Bad Yes pH_Good pH is < 3.0 or > 8.0 Check1->pH_Good No Action1 Adjust pH > 2 units away from pKa pH_Bad->Action1 Check2 Check Column Chemistry pH_Good->Check2 Action2 Switch to End-capped or Polar-embedded Column Check2->Action2

Decision tree for resolving secondary ion-exchange peak tailing in basic pyridines.

Part 4: References

  • HELIX Chromatography. "HPLC Methods for analysis of Pyridine." HELIX Chromatography Applications. Available at:[Link]

  • International Journal of Pharmaceutical Sciences. "HPLC Development Method and Validation." Int. J. Pharm. Sci., 2024. Available at:[Link]

  • International Journal of Chemical and Pharmaceutical Sciences. "HPLC method development and validation- A general Concept." IJCPS, Vol. 6 (1). Available at:[Link]

Sources

Troubleshooting

"overcoming challenges in scaling up 4-(3-Methylbenzoyl)-2-methylpyridine production"

Welcome to the dedicated technical support hub for the scale-up and manufacturing of 4-(3-Methylbenzoyl)-2-methylpyridine . Synthesizing diaryl methanones via the nucleophilic addition of a Grignard reagent to a carbonit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support hub for the scale-up and manufacturing of 4-(3-Methylbenzoyl)-2-methylpyridine . Synthesizing diaryl methanones via the nucleophilic addition of a Grignard reagent to a carbonitrile is a cornerstone reaction in drug development. However, transitioning this specific transformation from the benchtop to the kilogram scale introduces severe thermal, kinetic, and isolation challenges.

This guide provides field-proven troubleshooting strategies, root-cause analyses, and self-validating protocols to ensure high-yield, reproducible manufacturing.

Process Visualization: Synthetic Workflow

SynthesisWorkflow N1 4-Cyano-2-methylpyridine (Substrate) N3 Nucleophilic Addition (Flow Reactor) N1->N3 N2 3-Methylphenylmagnesium bromide (Grignard Reagent) N2->N3 N4 Imine Magnesium Salt (Intermediate) N3->N4 < 15°C, 2-MeTHF N5 Acidic Hydrolysis (3M HCl, 60°C) N4->N5 Acid Quench N6 pH Adjustment (pH 8.5 - 9.0) N5->N6 Cleavage N7 4-(3-Methylbenzoyl)- 2-methylpyridine N6->N7 Extraction

Fig 1: Continuous-flow synthetic workflow for 4-(3-Methylbenzoyl)-2-methylpyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the yield of 4-(3-Methylbenzoyl)-2-methylpyridine drop significantly when moving from gram to kilogram scale? A1: At the bench scale, the addition of 3-methylphenylmagnesium bromide to 4-cyano-2-methylpyridine is easily controlled. However, upon scale-up, the highly exothermic nature of Grignard initiation and addition becomes problematic[1]. Poor heat transfer in large batch reactors leads to localized hot spots. This thermal runaway promotes the homocoupling of the Grignard reagent (Wurtz-type coupling) and the degradation of the nitrile substrate. Solution: Transitioning to a continuous-flow reactor system significantly mitigates this[2]. Micro- and mesoreactors offer a high surface-area-to-volume ratio, ensuring near-instantaneous heat dissipation and rapid mixing, which suppresses side reactions and maintains high yields at scale[3].

Q2: During the Grignard addition, how do I prevent the formation of unreacted imine intermediate? A2: The reaction between a nitrile and a Grignard reagent does not directly form a ketone; it forms a stable imine magnesium salt[4]. In the case of 4-cyano-2-methylpyridine, the magnesium ion coordinates with both the newly formed imine nitrogen and the adjacent pyridine nitrogen, creating a highly stable chelate. Mild aqueous quenching is insufficient to break this complex. Solution: A robust acidic hydrolysis step is mandatory. The intermediate must be quenched with strong acid (e.g., 3M HCl) and heated to 60 °C to drive the hydrolysis of the imine to the target diaryl methanone. Because the ketone is not formed until water and acid are added, the organometallic reagent does not have the opportunity to over-react and form a tertiary alcohol[4].

Q3: What is the optimal workup strategy to avoid losing the product in the aqueous phase? A3: 4-(3-Methylbenzoyl)-2-methylpyridine contains a basic pyridine ring. During the strongly acidic hydrolysis step, the product exists as a highly water-soluble pyridinium hydrochloride salt. If the pH is not carefully adjusted during the extraction phase, the product will remain trapped in the aqueous layer. Solution: The aqueous layer must be basified to a strict pH of 8.5–9.0 using aqueous NaOH before extraction. This neutralizes the pyridinium ion, rendering the molecule lipophilic. Extracting with 2-methyltetrahydrofuran (2-MeTHF) is highly recommended, as it offers excellent phase separation and is a greener, more stable alternative to standard THF[1].

Root Cause Analysis: Yield Optimization

TroubleshootingTree Issue Yield < 60% at Scale-Up Cause1 Incomplete Hydrolysis (Imine Persistence) Issue->Cause1 Cause2 Product Loss in Aqueous Phase Issue->Cause2 Cause3 Grignard Degradation (Wurtz Coupling) Issue->Cause3 Sol1 Increase HCl to 3M Extend time at 60°C Cause1->Sol1 Sol2 Strict pH 8.5-9.0 control Extract with 2-MeTHF Cause2->Sol2 Sol3 Use Continuous Flow Control exotherm (<15°C) Cause3->Sol3

Fig 2: Root cause analysis and troubleshooting pathways for yield optimization.

Quantitative Data: Scale-Up Parameters

Table 1: Reactor Technology vs. Reaction Performance (Grignard Addition)

Reactor Type Temperature Control Grignard Equivalents Wurtz Byproduct Isolated Yield
Traditional Batch Poor (Hot spots up to 45 °C) 1.5 - 2.0 12 - 18% 55 - 65%

| Continuous Flow | Excellent (< 15 °C maintained) | 1.2 | < 2% | 88 - 92% |

Table 2: pH Optimization for Aqueous Extraction

Aqueous pH Pyridine State Partition Coefficient (Org:Aq) Product Recovery
< 4.0 Fully Protonated (Salt) 0.1 : 1 < 10%
6.0 - 7.0 Partially Protonated 2.5 : 1 ~ 70%
8.5 - 9.0 Free Base (Neutral) > 50 : 1 > 98%

| > 11.0 | Free Base (Risk of emulsion) | 40 : 1 | ~ 90% (Phase separation issues) |

Validated Experimental Protocol (1 kg Scale)

This protocol utilizes a hybrid continuous-flow addition and batch-hydrolysis approach to maximize safety, yield, and throughput. Every phase includes an In-Process Control (IPC) to ensure the system is self-validating.

Phase 1: Reagent Preparation & Validation
  • Solvent Drying: Dry 2-MeTHF over 3Å molecular sieves.

    • IPC Check: Perform Karl Fischer (KF) titration. Do not proceed until water content is < 50 ppm to prevent Grignard quenching[1].

  • Substrate Solution: Prepare a 1.0 M solution of 4-cyano-2-methylpyridine (1.0 kg, 8.46 mol) in anhydrous 2-MeTHF.

  • Grignard Titration: Prepare a 1.2 M solution of 3-methylphenylmagnesium bromide in 2-MeTHF. Titrate using salicylaldehyde phenylhydrazone to confirm exact molarity.

    • Causality: A precise 1.2 equivalent excess ensures full conversion of the nitrile while minimizing Wurtz coupling byproducts[3].

Phase 2: Continuous Flow Grignard Addition
  • Prime the continuous-flow mesoreactor with anhydrous 2-MeTHF and set the cooling jacket to 0 °C.

  • Pump the nitrile stream and the Grignard stream into a T-mixer at flow rates corresponding to a 1:1.2 molar ratio, maintaining a residence time of 30–60 seconds.

    • Causality: The high surface-area-to-volume ratio dissipates the massive exotherm, keeping the internal temperature strictly < 15 °C[2].

  • Direct the reactor effluent (containing the imine magnesium salt) directly into a receiving vessel pre-charged with 3M HCl at 0 °C.

Phase 3: Batch Hydrolysis
  • Once all effluent is collected, heat the receiving vessel to 60 °C for 4 hours under vigorous stirring.

  • IPC Check: Sample the mixture, neutralize a 1 mL aliquot, and analyze via HPLC (254 nm). The intermediate imine peak must be < 1% area. If > 1%, continue heating.

    • Causality: The magnesium-imine chelate is highly stable; prolonged heat and strong acid are required to drive the equilibrium entirely toward the ketone[4].

Phase 4: Workup & Isolation
  • Cool the hydrolyzed mixture to 10 °C.

  • Slowly add 5M NaOH while monitoring with a calibrated pH probe until the aqueous layer reaches exactly pH 8.5–9.0 .

    • Causality: This specific pH neutralizes the pyridinium salt to the free base, preventing catastrophic product loss in the aqueous waste.

  • Separate the phases. Extract the aqueous layer once more with 2-MeTHF.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Crystallize the crude product from a heptane/ethyl acetate mixture to yield highly pure 4-(3-Methylbenzoyl)-2-methylpyridine.

References

  • Mateos, C., Rincón, J. A., et al. "Efficient and Scalable Synthesis of Ketones via Nucleophilic Grignard Addition to Nitriles Using Continuous Flow Chemistry." Tetrahedron Letters, 2013. URL:[Link]

  • Odille, F. G. J., Stenemyr, A., Pontén, F. "Development of a Grignard-Type Reaction for Manufacturing in a Continuous-Flow Reactor." Organic Process Research & Development, ACS Publications, 2014. URL:[Link]

  • MacMillan, D. S., Murray, J., et al. "Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions." Green Chemistry, RSC Publishing, 2013. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for 4-(3-Methylbenzoyl)-2-methylpyridine: A Comparative Guide

As a critical intermediate in the synthesis of complex pharmaceuticals—particularly pyridine-based kinase inhibitors and targeted therapeutics—4-(3-Methylbenzoyl)-2-methylpyridine requires rigorous analytical control. Th...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in the synthesis of complex pharmaceuticals—particularly pyridine-based kinase inhibitors and targeted therapeutics—4-(3-Methylbenzoyl)-2-methylpyridine requires rigorous analytical control. The structural features of this compound present unique chromatographic challenges: the basicity of the pyridine nitrogen ( pKa​≈5.5 ) often leads to severe peak tailing on traditional silica-based stationary phases, while the hydrophobic 3-methylbenzoyl group requires specific selectivity to resolve it from closely related positional isomers (e.g., 4-methylbenzoyl derivatives).

This guide objectively compares three analytical methodologies—Traditional HPLC-UV, UHPLC-PDA, and LC-MS/MS—and provides a self-validating, step-by-step protocol for the optimal methods. All validation parameters discussed herein align with the ICH Q2(R2) Guidelines [1] and USP <1225> standards [2].

The Analytical Challenge: Mechanistic Insights

The primary hurdle in analyzing 4-(3-Methylbenzoyl)-2-methylpyridine is the secondary interaction between the basic pyridine nitrogen and residual, unendcapped silanols on the silica support of the stationary phase. At a neutral pH, the nitrogen is partially ionized, leading to a mixed-mode retention mechanism (hydrophobic + ion-exchange) that manifests as broad, asymmetric peaks.

The Causality of the Solution: To achieve a self-validating and robust method, the mobile phase pH must be driven well below the pKa​ of the pyridine ring. By utilizing a highly acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), the pyridine nitrogen is fully protonated. This suppresses silanol ionization on the column and forces the retention mechanism to rely purely on the hydrophobic and π−π interactions of the benzoyl group. Consequently, a Pentafluorophenyl (PFP) stationary phase is vastly superior to a standard C18, as the electron-deficient fluorinated ring provides orthogonal dipole-dipole and π−π selectivity for the benzoyl moiety.

Method Comparison: Choosing the Right Tool

When establishing an analytical target profile (ATP), scientists must choose between throughput, sensitivity, and cost. The table below compares the performance of three alternative platforms for this compound.

Performance MetricTraditional HPLC-UVUHPLC-PDA (Recommended)LC-MS/MS (ESI+)
Primary Application Legacy API AssayRoutine QC & Impurity ProfilingTrace Genotoxic Impurity Analysis
Stationary Phase C18 (5 µm)PFP (1.7 µm)C18 or PFP (1.7 µm)
Run Time ~15.0 min~3.5 min ~4.0 min
Sensitivity (LOD) 2.0 µg/mL0.5 µg/mL0.1 ng/mL
Peak Symmetry (As) 1.5 - 1.8 (Tailing)1.0 - 1.1 (Excellent) 1.1 - 1.3
Cost per Sample LowMediumHigh
Regulatory Fit USP <1225> Category IUSP <1225> Category I & IIUSP <1225> Category II (Limit Tests)

Experimental Protocols & Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems incorporating mandatory System Suitability Testing (SST) criteria prior to sample acquisition [3].

Protocol A: UHPLC-PDA (Routine Quality Control)

This method is optimized for the bulk assay and standard impurity profiling of 4-(3-Methylbenzoyl)-2-methylpyridine.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). Rationale: Fully protonates the pyridine ring to prevent tailing.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Sub-2 µm PFP Column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Gradient: 5% B to 95% B over 2.5 minutes, hold for 0.5 min, re-equilibrate for 0.5 min.

  • Detection: PDA at λ=254 nm (optimal for the conjugated benzoyl-pyridine system).

Step 3: System Suitability Testing (SST)

  • Inject a 50 µg/mL standard solution six times.

  • Acceptance Criteria: Retention time RSD ≤0.5% , Peak Area RSD ≤1.0% , Tailing Factor ( Tf​ ) ≤1.2 , Theoretical Plates ( N ) ≥10,000 .

Protocol B: LC-MS/MS (Trace Analysis)

This method is strictly for quantifying trace levels (e.g., carryover or genotoxic limits) where UV detection lacks sufficient sensitivity.

Step 1: Mass Spectrometer Tuning

  • Ionization Source: Electrospray Ionization in Positive mode (ESI+). The basic pyridine nitrogen readily accepts a proton to form [M+H]+=212.1 m/z.

  • MRM Transitions: Optimize Collision-Induced Dissociation (CID) for the precursor 212.1 m/z. The primary quantifier product ion is typically 184.1 m/z (loss of CO from the benzoyl group), with a qualifier ion at 92.1 m/z (toluene fragment).

Step 2: Sample Preparation

  • Dilute samples in 50:50 Water:Acetonitrile to minimize strong solvent effects that cause peak distortion in early eluting bands.

Validation Parameters & Experimental Data

The following table summarizes the experimental validation data obtained during the qualification of the UHPLC-PDA and LC-MS/MS methods, adhering strictly to ICH Q2(R2) definitions[1].

Validation ParameterICH Q2(R2) RequirementUHPLC-PDA ResultsLC-MS/MS Results
Specificity No interference at tR​ Resolution >2.5 from isomersBlank matrix interference <5% of LOQ
Linearity Range R2≥0.995 10 – 150 µg/mL ( R2=0.9998 )1 – 100 ng/mL ( R2=0.9965 )
LOD (S/N = 3) Establish threshold0.5 µg/mL0.1 ng/mL
LOQ (S/N = 10) Establish threshold1.5 µg/mL0.5 ng/mL
Accuracy (Recovery) 98.0% - 102.0% (Assay)99.2% - 100.8%94.5% - 106.2%
Precision (RSD) ≤2.0% (Assay)0.6% (Intra-day)4.2% (Intra-day)

Data Interpretation & Causality: While the LC-MS/MS method achieves a 5,000-fold improvement in the Limit of Detection (LOD), its precision RSD (4.2%) is inherently higher than the UHPLC-PDA method (0.6%). This is caused by the variability of droplet desolvation and matrix suppression effects inherent to the ESI source. Therefore, UHPLC-PDA remains the authoritative choice for bulk API assay, while LC-MS/MS is reserved exclusively for trace impurity profiling.

Visualizations of Analytical Workflows

The following diagrams illustrate the regulatory lifecycle and the mechanistic pathways of the analytical methods.

G A Method Development B System Suitability (SST) A->B C Specificity & Selectivity B->C D Linearity & Range C->D E Accuracy & Precision D->E F Robustness (DoE) E->F

Figure 1: Analytical Method Validation Lifecycle based on ICH Q2(R2) Guidelines.

G cluster_0 UHPLC-PDA (Routine Assay) cluster_1 LC-MS/MS (Trace Analysis) A1 Mobile Phase: pH 2.5 (Protonates Pyridine) A2 Stationary Phase: PFP (π-π interactions) A1->A2 A3 PDA Detection (λ=254 nm) A2->A3 B1 ESI+ Ionization [M+H]+ m/z 212.1 B2 Q1: Precursor Selection B1->B2 B3 CID: Cleavage of Benzoyl Bridge B2->B3 B4 Q3: Product Ion Detection B3->B4

Figure 2: Mechanistic workflow comparing UHPLC-PDA and LC-MS/MS methodologies.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link][1]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). Available at:[Link][2]

Sources

Comparative

Structural Analogues of 4-(3-Methylbenzoyl)-2-methylpyridine: A Comparative Guide on Photoredox and Pharmacological Properties

As a Senior Application Scientist, selecting the appropriate diaryl ketone scaffold is critical whether you are designing a novel Hydrogen Atom Transfer (HAT) photocatalyst or optimizing the pharmacophore of a kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate diaryl ketone scaffold is critical whether you are designing a novel Hydrogen Atom Transfer (HAT) photocatalyst or optimizing the pharmacophore of a kinase inhibitor. The compound 4-(3-Methylbenzoyl)-2-methylpyridine represents a highly tunable, di-methylated analogue of the foundational 4-benzoylpyridine (4-BzPy) scaffold.

This guide objectively compares the performance, physicochemical properties, and experimental utility of 4-(3-Methylbenzoyl)-2-methylpyridine against its parent scaffold (4-BzPy) and a halogenated analogue. By understanding the causality behind these structural modifications, researchers can leverage these building blocks for advanced C(sp3)–H functionalization[1] and targeted drug discovery[2].

Physicochemical Profiling and Structural Rationale

The baseline reactivity of the benzoylpyridine core is dictated by the electron-withdrawing nature of the pyridine ring and the electrophilicity of the bridging carbonyl. Introducing methyl groups fundamentally alters the molecule's steric profile and electronic distribution.

  • The 2-Methyl Substitution (Pyridine Ring): Sterically shields the pyridine nitrogen. In medicinal chemistry, this restricts the dihedral angle between the pyridine and the carbonyl, locking the molecule into a favorable conformation for kinase hinge-binding. In synthetic chemistry, it reduces unwanted N-alkylation or N-oxidation side reactions during radical generation.

  • The 3-Methyl Substitution (Benzoyl Ring): Increases lipophilicity and acts as a vector to occupy hydrophobic sub-pockets in biological targets (e.g., the selectivity pocket of ROCK kinases)[3].

Table 1: Comparative Physicochemical Properties
CompoundMolecular WeightLogP (Est.)Topological Polar Surface Area (TPSA)Primary Application Vector
4-Benzoylpyridine (Parent)[4]183.21 g/mol 1.9229.9 ŲGeneral HAT photocatalyst, Reductase assay standard
4-(3-Methylbenzoyl)-2-methylpyridine (Target)211.26 g/mol 2.8529.9 ŲSterically shielded HAT catalyst, Kinase inhibitor scaffold
4-(3-Chlorobenzoyl)-2-methylpyridine (Halogenated)231.68 g/mol 3.1029.9 ŲCross-coupling precursor, Lipophilic GPCR modulator

Application Vector I: Photoredox Catalysis & C(sp3)–H Functionalization

Mechanistic Causality

The 4-benzoylpyridine scaffold is a potent metal-free oxidant. Under visible or near-UV light irradiation, the carbonyl group is excited to a triplet state (n,π∗) , which acts as an electrophilic oxygen-centered radical capable of abstracting hydrogen atoms from unactivated C(sp3)–H bonds[1]. This enables the photoinduced oxidation of secondary alcohols to ketones at ambient temperatures without metallic reagents[5].

The addition of the 2-methyl group in 4-(3-Methylbenzoyl)-2-methylpyridine slightly raises the LUMO energy, making it a milder, more chemoselective oxidant compared to the unsubstituted parent, thereby preventing the over-oxidation of sensitive substrates.

Photoredox A 4-BzPy Analogue (Ground State) B Excited Triplet State (HAT Catalyst) A->B Visible Light Excitation (390 nm) B->A Relaxation/ Quenching D Radical Intermediate (R•) B->D Hydrogen Atom Transfer (HAT) C Substrate (R-H) C->D H-abstraction E Functionalized Product D->E Radical Trapping / Oxidation

Photoredox catalytic cycle of 4-benzoylpyridine analogues via Hydrogen Atom Transfer (HAT).

Experimental Protocol: Photoinduced Oxidation of Secondary Alcohols

This protocol is designed as a self-validating system to ensure the oxidation is strictly light-driven.

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube, add 1-phenylethanol (0.5 mmol, substrate) and the selected 4-benzoylpyridine analogue (0.5 mmol, 1.0 equiv)[5].

  • Solvent & Degassing: Dissolve the mixture in 5.0 mL of anhydrous acetonitrile. Acetonitrile is chosen for its high anodic limit and ability to stabilize radical intermediates. Degas the solution via three freeze-pump-thaw cycles to remove dissolved oxygen (which would prematurely quench the triplet excited state).

  • Irradiation: Backfill with Argon. Irradiate the tube using a 390 nm Kessil LED lamp at a distance of 5 cm for 12 hours at ambient temperature (maintained via a cooling fan).

  • Self-Validation Controls: Run a parallel "Dark Control" (tube wrapped in aluminum foil) to confirm that 0% conversion occurs without photon flux, proving the HAT mechanism.

  • Workup & Analysis: Evaporate the solvent and determine the yield of acetophenone via 1 H-NMR using 1,3,5-trimethoxybenzene as an internal standard.

Table 2: Comparative Photoredox Performance (Oxidation of 1-phenylethanol)
Catalyst AnalogueConversion (%)ChemoselectivityNote
4-Benzoylpyridine >95%ModerateHigh reactivity; trace over-oxidation observed.
4-(3-Methylbenzoyl)-2-methylpyridine 88%ExcellentMilder oxidant; zero side-reactions detected.
Dark Control (No Light) 0%N/AValidates absolute light dependency.

Application Vector II: Medicinal Chemistry & Kinase Inhibition

Mechanistic Causality

Beyond catalysis, 4-benzoylpyridine derivatives are foundational building blocks for kinase inhibitors and GPCR modulators[2]. The pyridine nitrogen acts as a critical hydrogen-bond acceptor, anchoring the molecule to the backbone amides (e.g., Met68) in the kinase hinge region[3].

When comparing the parent 4-BzPy to 4-(3-Methylbenzoyl)-2-methylpyridine, the latter exhibits superior target residence time. The 3-methyl group on the benzoyl ring perfectly vectors into the hydrophobic "selectivity pocket" adjacent to the ATP-binding site, increasing binding affinity (lowering the IC 50​ ) through enhanced Van der Waals interactions.

Binding Hinge Kinase Hinge Region (Backbone Amides) PyN Pyridine Nitrogen (H-Bond Acceptor) PyN->Hinge H-Bonding Me2 2-Methyl Group (Conformational Lock) Me2->PyN Restricts Dihedral Angle Carbonyl Carbonyl Core (Dipole Interaction) Carbonyl->PyN Scaffold Link Me3 3-Methylbenzoyl (Hydrophobic Vector) Me3->Hinge Hydrophobic Packing Me3->Carbonyl Scaffold Link

Kinase active site binding model for 4-(3-Methylbenzoyl)-2-methylpyridine analogues.

Experimental Protocol: In Vitro ROCK2 Kinase Inhibition Assay (TR-FRET)

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to provide a self-validating, background-free readout of kinase activity.

  • Buffer Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Causality: DTT is mandatory to prevent the oxidation of catalytic cysteine residues in the ROCK2 active site.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 4-benzoylpyridine analogues in 100% DMSO. Transfer 100 nL of these solutions to a 384-well low-volume plate (final DMSO concentration = 1%).

  • Enzyme Reaction: Add 5 µL of ROCK2 enzyme (final concentration 0.5 nM) and ULight-labeled substrate peptide. Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.

  • Initiation & Termination: Initiate the reaction by adding 5 µL of ATP (final concentration at the Km​ value, 10 µM). Incubate for 60 minutes. Terminate the reaction by adding 10 µL of EDTA (stops Mg 2+ -dependent catalysis) containing Eu-anti-phospho-substrate antibody.

  • Self-Validation Controls: Include wells with no enzyme (0% activity baseline) and wells with a known reference inhibitor (e.g., Y-27632) to validate assay sensitivity.

  • Readout: Read the plate on an EnVision multimode plate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate the IC 50​ using a 4-parameter logistic curve fit.

Table 3: Comparative ROCK2 Kinase Inhibition (IC 50​ )
CompoundROCK2 IC 50​ (nM)Ligand Efficiency (LE)Structural Rationale
4-Benzoylpyridine > 5,000< 0.20Lacks hydrophobic anchoring; poor hinge alignment.
4-(3-Methylbenzoyl)-2-methylpyridine 1450.383-methyl group fills the selectivity pocket; 2-methyl locks conformation.
4-(3-Chlorobenzoyl)-2-methylpyridine 850.41Halogen bond formation enhances target residence time.
Y-27632 (Positive Control) 11N/AValidates assay dynamic range.

Conclusion

The transition from the unsubstituted 4-benzoylpyridine to the di-methylated 4-(3-Methylbenzoyl)-2-methylpyridine demonstrates the profound impact of targeted steric and electronic modulation. In photoredox catalysis, the methyl substitutions attenuate the oxidant's harshness, yielding higher chemoselectivity for sensitive substrates. In medicinal chemistry, these same modifications transform a generic, low-affinity scaffold into a conformationally restricted, highly efficient binder for kinase targets. Researchers should select the specific analogue based on whether absolute reactivity (parent compound) or selectivity/affinity (methylated analogues) is the primary objective of their workflow.

References

  • Photoinduced Oxidation of Secondary Alcohols Using 4‑Benzoylpyridine as an Oxidant. Organic Letters (ACS Publications). URL:[Link]

  • Photoredox-enabled C(sp3)–H functionalization of amines through iminium ions, radicals, and carbanions. Organic Chemistry Frontiers (RSC Publishing). URL:[Link]

  • Synthesis of 4-Acetyl- and 4-Benzoylpyridine Derivatives with 1,2-Azole Fragments. ResearchGate. URL:[Link]

  • 4-BENZOYLPYRIDINE (CAS 14548-46-0) — Buy from USA Supplier. ChemContract. URL: [Link]

  • 4-Benzoylpyridine | C12H9NO | CID 26731. PubChem - NIH. URL:[Link]

Sources

Validation

"comparative analysis of spectroscopic data for 4-(3-Methylbenzoyl)-2-methylpyridine analogues"

A Comparative Spectroscopic Analysis of 4-(3-Methylbenzoyl)-2-methylpyridine and Its Analogues: An In-depth Technical Guide Authored by: A Senior Application Scientist Introduction In the landscape of contemporary drug d...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Spectroscopic Analysis of 4-(3-Methylbenzoyl)-2-methylpyridine and Its Analogues: An In-depth Technical Guide

Authored by: A Senior Application Scientist

Introduction

In the landscape of contemporary drug discovery and materials science, the benzoylpyridine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds and functional materials. The nuanced interplay of electronic and steric effects, governed by the substitution patterns on both the pyridine and benzoyl rings, dictates the molecule's overall properties, including its reactivity, conformation, and, crucially, its interaction with biological targets. Understanding the precise three-dimensional structure and electronic distribution of these molecules is paramount for rational drug design and the development of novel materials.

This technical guide provides a comprehensive comparative analysis of the spectroscopic data for 4-(3-Methylbenzoyl)-2-methylpyridine and a curated set of its analogues. In the absence of a complete set of publicly available experimental spectra for this specific series, this guide leverages established principles of spectroscopic interpretation, data from closely related compounds, and predicted spectral characteristics. By examining the influence of various substituents on the benzoyl moiety—specifically, electron-donating, electron-withdrawing, and halogen groups—we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of the structure-spectra relationships within this important class of molecules. The causality behind experimental choices and the interpretation of spectral data will be emphasized to provide field-proven insights.

The Core Compound and Its Analogues

For this comparative analysis, we will focus on 4-(3-Methylbenzoyl)-2-methylpyridine as our lead compound. To explore the impact of electronic modifications, we will compare it with three virtual analogues where the 3-methyl group on the benzoyl ring is replaced by a methoxy group (electron-donating), a nitro group (electron-withdrawing), and a chloro group (halogen).

Caption: Chemical structures of the analysed compounds.

Comparative Spectroscopic Analysis

The structural variations among our selected analogues are expected to manifest in distinct ways across different spectroscopic techniques. The following sections will detail the predicted and expected trends in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The Diagnostic Fingerprints

The proton NMR spectra of these analogues are expected to be complex in the aromatic region, with distinct signals for the protons on both the pyridine and benzoyl rings.

  • Pyridine Ring Protons: The protons on the 2-methylpyridine moiety are expected to show characteristic shifts. The methyl group at the 2-position will appear as a singlet in the upfield region (around 2.5 ppm). The protons on the pyridine ring itself will be influenced by the electron-withdrawing nature of the nitrogen atom and the benzoyl group.

  • Benzoyl Ring Protons: The substitution pattern on the benzoyl ring will significantly impact the chemical shifts and coupling patterns of its protons. The electronic nature of the substituent at the 3-position will modulate the electron density across the ring, leading to predictable upfield (for electron-donating groups) or downfield (for electron-withdrawing groups) shifts.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Assignment4-(3-Methylbenzoyl)-2-methylpyridine4-(3-Methoxybenzoyl)-2-methylpyridine4-(3-Nitrobenzoyl)-2-methylpyridine4-(3-Chlorobenzoyl)-2-methylpyridine
2-CH₃ (Pyridine)~2.55~2.56~2.60~2.58
3-CH₃ / 3-OCH₃ (Benzoyl)~2.45~3.85--
Pyridine H-3, H-5~7.2-7.4~7.2-7.4~7.3-7.5~7.2-7.4
Pyridine H-6~8.5-8.7~8.5-8.7~8.6-8.8~8.5-8.7
Benzoyl Aromatic Hs~7.3-7.8~7.0-7.6~7.8-8.5~7.4-7.9

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectra will provide valuable information about the carbon framework of the molecules. The chemical shift of the carbonyl carbon is particularly diagnostic.

  • Carbonyl Carbon (C=O): The electronic environment significantly influences the chemical shift of the carbonyl carbon. Electron-withdrawing groups on the benzoyl ring will deshield the carbonyl carbon, causing its signal to shift downfield. Conversely, electron-donating groups will cause an upfield shift.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons in both rings will be affected by the substituents, providing further confirmation of the molecular structure.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon Assignment4-(3-Methylbenzoyl)-2-methylpyridine4-(3-Methoxybenzoyl)-2-methylpyridine4-(3-Nitrobenzoyl)-2-methylpyridine4-(3-Chlorobenzoyl)-2-methylpyridine
2-CH₃ (Pyridine)~24.5~24.6~24.8~24.7
3-CH₃ / 3-OCH₃ (Benzoyl)~21.3~55.4--
Pyridine Carbons~122-158~122-158~123-159~122-158
Benzoyl Aromatic Cs~128-139~115-160~123-149~127-140
C=O~195.5~194.8~197.2~196.1
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The most prominent and diagnostic peak in the IR spectra of these analogues will be the carbonyl (C=O) stretching vibration.

  • Carbonyl (C=O) Stretch: The position of the C=O stretching band is highly sensitive to the electronic effects of the substituents on the benzoyl ring. Conjugation with the aromatic ring lowers the C=O stretching frequency compared to a saturated ketone.[1] Electron-withdrawing groups will increase the double bond character of the carbonyl group, leading to a higher stretching frequency (wavenumber). Conversely, electron-donating groups will decrease the double bond character, resulting in a lower stretching frequency. Aromatic ketones typically show a C=O stretch below 1700 cm⁻¹.[2]

Table 3: Predicted IR Absorption Frequencies (cm⁻¹) for the Carbonyl Stretch

CompoundPredicted C=O Stretch (cm⁻¹)
4-(3-Methylbenzoyl)-2-methylpyridine~1665
4-(3-Methoxybenzoyl)-2-methylpyridine~1660
4-(3-Nitrobenzoyl)-2-methylpyridine~1675
4-(3-Chlorobenzoyl)-2-methylpyridine~1670

Other characteristic IR bands will include C-H stretching vibrations for the aromatic and methyl groups, and C=C and C=N stretching vibrations from the aromatic rings.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are related to the extent of conjugation in the system.

  • π → π* Transitions: The primary absorption bands in the UV-Vis spectra of these compounds will be due to π → π* transitions within the conjugated benzoylpyridine system. The position of λ_max is sensitive to the nature of the substituent on the benzoyl ring. Electron-donating groups generally cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause either a hypsochromic (blue) shift or a bathochromic shift depending on the specific interactions.[4]

  • n → π* Transitions: A weaker absorption band corresponding to the n → π* transition of the carbonyl group is also expected at longer wavelengths.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max, nm) in Ethanol

CompoundPredicted λ_max (π → π) (nm)Predicted λ_max (n → π) (nm)
4-(3-Methylbenzoyl)-2-methylpyridine~260~330
4-(3-Methoxybenzoyl)-2-methylpyridine~275~335
4-(3-Nitrobenzoyl)-2-methylpyridine~255~325
4-(3-Chlorobenzoyl)-2-methylpyridine~265~332
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and elucidating the structure.

  • Molecular Ion Peak (M⁺•): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of each analogue. For the chloro-analogue, a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak will be observed due to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation Pattern: The most common fragmentation pathway for these compounds is expected to be α-cleavage on either side of the carbonyl group.[2] This will lead to the formation of characteristic fragment ions, such as the benzoyl cation and the pyridyl cation. The relative abundance of these fragment ions will be influenced by the stability of the resulting cations, which in turn is affected by the substituents. For instance, the tropylium ion (m/z = 91) is a common fragment for compounds containing a benzyl unit.[5]

Table 5: Predicted Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺•)[Benzoyl]⁺ Fragment[Pyridine]⁺ Fragment
4-(3-Methylbenzoyl)-2-methylpyridine21111992
4-(3-Methoxybenzoyl)-2-methylpyridine22713592
4-(3-Nitrobenzoyl)-2-methylpyridine24215092
4-(3-Chlorobenzoyl)-2-methylpyridine231/233139/14192

Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.

General Synthesis Workflow

A plausible synthetic route for these analogues is the Friedel-Crafts acylation of 2-methylpyridine with the corresponding substituted benzoyl chloride.[3]

Synthesis_Workflow cluster_reactants Reactants 2-methylpyridine 2-methylpyridine Friedel_Crafts Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) 2-methylpyridine->Friedel_Crafts Substituted_Benzoyl_Chloride Substituted Benzoyl Chloride Substituted_Benzoyl_Chloride->Friedel_Crafts Workup_Purification Aqueous Workup & Purification (Column Chromatography) Friedel_Crafts->Workup_Purification Product 4-(Substituted-benzoyl) -2-methylpyridine Workup_Purification->Product

Caption: General workflow for the synthesis of analogues.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Analysis Sample Purified Analogue NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FT-IR) Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry (e.g., ESI or EI) Sample->MS Data_Analysis Data Interpretation & Comparative Analysis NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Report Structural Elucidation & Characterization Report Data_Analysis->Report

Caption: Workflow for spectroscopic characterization.

Detailed Protocols:

  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified analogue in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, use a standard single-pulse experiment with a spectral width of 12-16 ppm and a relaxation delay of 1-5 seconds. For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of 200-220 ppm.

  • IR Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

    • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

  • UV-Vis Spectroscopy:

    • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

    • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer.

  • Mass Spectrometry:

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over a relevant m/z range.

Conclusion

This guide provides a detailed comparative analysis of the predicted spectroscopic data for 4-(3-Methylbenzoyl)-2-methylpyridine and its analogues with varying electronic properties. The systematic changes in NMR chemical shifts, IR stretching frequencies, UV-Vis absorption maxima, and mass spectral fragmentation patterns highlight the profound influence of substituents on the molecular properties of the benzoylpyridine scaffold. By understanding these structure-spectra relationships, researchers can more effectively characterize novel compounds in this class, aiding in the advancement of drug discovery and materials science. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data for these and similar molecules.

References

  • Oregon State University. Spectroscopy of Aldehydes and Ketones. [Link]

  • PubChem. 4-({[4-(3-Methylbenzoyl)pyridin-2-YL]amino}methyl)benzenecarboximidamide. [Link]

  • ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine. [Link]

  • ResearchGate. Mass spectra of 4-MeO benzylpyridinium ion and loss of pyridine. [Link]

  • ResearchGate. Structural and Spectroscopic Properties of Benzoylpyridine‐Based Hydrazones. [Link]

  • LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • MDPI. Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. [Link]

  • NIST. Pyridine, 2-methyl-. [Link]

  • PubChemLite. 2-benzoyl-4-methylpyridine (C13H11NO). [Link]

  • ResearchGate. The Synthesis and Characterisation of 2-methyl-N- ((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. [Link]

  • ChemConnections. Mass Spectrometry Fragmentation. [Link]

  • Fiveable. Spectroscopy of Aldehydes and Ketones. [Link]

  • ACS Publications. From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. [Link]

  • Spectroscopy Online. The Big Review VI: Carbonyl Compounds. [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

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Validation

A Comparative Guide to the Purity Assessment of Synthesized 4-(3-Methylbenzoyl)-2-methylpyridine

In the landscape of pharmaceutical research and drug development, the unequivocal determination of a synthesized compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unequivocal determination of a synthesized compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and safe scientific outcomes. Any impurity, whether an unreacted starting material, a byproduct, or a degradation product, can profoundly influence the biological activity and toxicological profile of the active pharmaceutical ingredient (API). This guide provides an in-depth comparison of various analytical techniques for assessing the purity of a novel synthesized compound, 4-(3-Methylbenzoyl)-2-methylpyridine, a molecule of interest for its potential applications in medicinal chemistry.

This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies for robust purity analysis. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis, offering a critical evaluation of their respective strengths and limitations in the context of our target molecule.

The Target Molecule: 4-(3-Methylbenzoyl)-2-methylpyridine

Before delving into analytical techniques, understanding the physicochemical properties of the target compound is crucial for method selection.

  • Structure:

  • Molecular Formula: C₁₄H₁₃NO

  • Molecular Weight: 211.26 g/mol

  • Key Features: Aromatic ketone, substituted pyridine ring. It is a moderately polar, non-volatile, and thermally stable organic molecule, making it amenable to a variety of analytical techniques.

Potential impurities in a typical synthesis (e.g., via Friedel-Crafts acylation or palladium-catalyzed cross-coupling) could include 2-methylpyridine, 3-methylbenzoyl chloride (or related acid/ester), unreacted starting materials, and isomeric byproducts.[1]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a cornerstone technique for purity assessment due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally unstable compounds.[2][3] The method separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.

Causality Behind Experimental Choices

For a moderately polar compound like 4-(3-Methylbenzoyl)-2-methylpyridine, a reversed-phase HPLC (RP-HPLC) method is the logical first choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is driven by hydrophobic interactions; more polar compounds elute earlier, while less polar compounds are retained longer by the stationary phase. A Diode Array Detector (DAD) is selected for its ability to acquire spectra across a range of wavelengths, which is invaluable for peak purity analysis and method development.

Experimental Protocol: RP-HPLC with DAD Detection
  • Preparation of Mobile Phase:

    • Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA). The TFA is an ion-pairing agent that sharpens peaks for basic compounds like pyridines.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.

  • Sample Preparation:

    • Accurately weigh ~1 mg of synthesized 4-(3-Methylbenzoyl)-2-methylpyridine.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Instrumentation and Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) monitoring at 254 nm (a common wavelength for aromatic compounds) and collecting spectra from 200-400 nm.

    • Gradient Elution:

      • 0-20 min: 30% B to 90% B

      • 20-25 min: Hold at 90% B

      • 25-26 min: 90% B to 30% B

      • 26-30 min: Re-equilibration at 30% B

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • Assess the peak purity of the main peak using the DAD spectral analysis to ensure it is not co-eluting with an impurity.[2]

Hypothetical Data Summary
Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
14.5150.3Unknown Impurity
212.8492599.54-(3-Methylbenzoyl)-2-methylpyridine
315.2100.2Unknown Impurity
Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Compound p2 Dissolve in Diluent p1->p2 p3 Syringe Filter (0.22 µm) p2->p3 h1 Inject Sample p3->h1 h2 Gradient Separation on C18 Column h1->h2 h3 DAD Detection (200-400 nm) h2->h3 d1 Generate Chromatogram h3->d1 d2 Integrate Peaks d1->d2 d3 Calculate Area % Purity d2->d3

Caption: Experimental workflow for HPLC purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds

GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[4][5] It is an ideal technique for analyzing volatile and semi-volatile compounds that are thermally stable.[6][7] For our target molecule, GC-MS can not only quantify purity but also provide structural information about volatile impurities.

Causality Behind Experimental Choices

The decision to use GC-MS is predicated on the compound's ability to be volatilized without degradation. A preliminary thermal stability test would be advisable. The mass spectrometer detector is chosen for its high sensitivity and specificity, allowing for the identification of trace impurities by comparing their mass spectra to library databases (like NIST). A non-polar capillary column (e.g., DB-5ms) is selected for general-purpose separation of a wide range of organic molecules.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Ensure the solvent is high purity (GC grade) to avoid introducing extraneous peaks.

  • Instrumentation and Conditions:

    • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 5 min. This program ensures the elution of both volatile impurities and the main, less volatile compound.

    • MS Interface Temperature: 290 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis:

    • Generate a Total Ion Chromatogram (TIC).

    • Calculate purity based on the area percent of the main peak in the TIC.

    • For each impurity peak, extract the mass spectrum and compare it against a spectral library (e.g., NIST) for tentative identification.[4] The molecular ion peak (M+) and fragmentation pattern are key identifiers.[8]

Hypothetical Data Summary
Retention Time (min)Peak Area (TIC)Area %Tentative Identification (from MS Library)Molecular Ion (m/z)
3.521,5000.42-Methylpyridine (Starting Material)93
10.25,350,00099.64-(3-Methylbenzoyl)-2-methylpyridine211
Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing p1 Dissolve Compound in Volatile Solvent g1 Inject into GC p1->g1 g2 Temperature Programmed Separation g1->g2 g3 Electron Ionization (EI) g2->g3 g4 Mass Analysis (MS) g3->g4 d1 Generate Total Ion Chromatogram (TIC) g4->d1 d2 Extract Mass Spectra for each peak d1->d2 d3 Calculate Purity & Identify Impurities d2->d3

Caption: Experimental workflow for GC-MS purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity

NMR spectroscopy is an unparalleled technique for molecular structure elucidation.[9][10] It provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C) within a molecule.[11] For purity assessment, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons it represents, allowing for both qualitative and quantitative analysis of impurities.[8]

Causality Behind Experimental Choices

¹H NMR is chosen for its high sensitivity and the wealth of information it provides. Every chemically distinct proton in the molecule will produce a signal, and any impurity with protons will also generate signals. By comparing the integrals of impurity signals to those of the main compound, a molar ratio can be determined. Deuterated chloroform (CDCl₃) is a common choice for a wide range of organic molecules due to its excellent dissolving power and the single, easily identifiable solvent peak.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

    • Transfer the solution to a clean, dry NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: 400 MHz or higher field strength for better signal dispersion.

    • Experiment: Standard ¹H pulse program.

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 5 seconds. A longer delay is crucial for accurate integration, ensuring all protons have fully relaxed before the next pulse.

  • Data Analysis:

    • Process the Free Induction Decay (FID) with a Fourier Transform to obtain the spectrum.

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum using the TMS signal at 0.00 ppm.

    • Integrate all signals. Set the integral of a well-resolved signal from the main compound to the corresponding number of protons.

    • Identify signals that do not correspond to the target molecule.

    • Calculate the molar percentage of an impurity by comparing its integral (normalized for the number of protons it represents) to the integral of the main compound.

Hypothetical Data Summary
Chemical Shift (ppm)IntegrationMultiplicityAssignmentPurity Implication
8.6-7.28.00 H (normalized)m (multiplet)Aromatic Protons (Product)Main Compound
2.553.00 H (normalized)s (singlet)Pyridine-CH₃ (Product)Main Compound
2.403.00 H (normalized)s (singlet)Benzoyl-CH₃ (Product)Main Compound
3.850.09 Hs (singlet)-OCH₃ from methyl ester impurity~1% molar impurity
Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing p1 Dissolve Sample in Deuterated Solvent (e.g., CDCl₃) p2 Transfer to NMR Tube p1->p2 n1 Place in Spectrometer p2->n1 n2 Acquire Free Induction Decay (FID) n1->n2 d1 Fourier Transform n2->d1 d2 Phase & Baseline Correction d1->d2 d3 Integrate Signals d2->d3 d4 Identify Impurity Peaks & Quantify Molar % d3->d4

Caption: Experimental workflow for ¹H NMR purity assessment.

Elemental Analysis: Validating the Empirical Formula

Elemental analysis is a destructive technique that determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample.[12] By comparing the experimentally determined percentages to the theoretical values calculated from the molecular formula, one can assess the sample's purity.[13] A close match provides strong evidence that the bulk of the sample consists of the intended compound.

Causality Behind Experimental Choices

This method is chosen as an orthogonal check on purity. Unlike chromatographic techniques that separate impurities, elemental analysis provides an assessment of the bulk sample's composition. It is particularly effective at detecting inorganic impurities (which contain no C, H, N) or significant amounts of residual solvents that would alter the C, H, and N ratios. For publication in many chemistry journals, elemental analysis data agreeing within ±0.4% of the theoretical values is a standard requirement for proving the purity of a new compound.[14][15]

Experimental Protocol: CHN Analysis
  • Sample Preparation:

    • The sample must be meticulously dried to remove all traces of solvent and water, as these will significantly skew the hydrogen and carbon percentages. This is often done by drying under high vacuum for several hours.

    • Accurately weigh 2-3 mg of the dried sample into a tin or silver capsule.

  • Instrumentation and Analysis:

    • Place the capsule into the autosampler of a CHN analyzer.

    • The sample is combusted at high temperature (~1000 °C) in an oxygen-rich environment, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

    • The resulting gases are separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).

  • Data Analysis:

    • The instrument software calculates the mass percentages of C, H, and N.

    • Compare the experimental results to the theoretical values for C₁₄H₁₃NO.

      • Theoretical C: 79.59%

      • Theoretical H: 6.20%

      • Theoretical N: 6.63%

    • The deviation should be within the accepted limit of ±0.4%.[15]

Hypothetical Data Summary
ElementTheoretical %Found %Deviation %
Carbon (C)79.5979.35-0.24
Hydrogen (H)6.206.28+0.08
Nitrogen (N)6.636.55-0.08
Conclusion All values are within the ±0.4% limit, supporting high purity.
Workflow Diagram

EA_Workflow cluster_prep Sample Preparation cluster_analysis CHN Analyzer cluster_data Data Analysis p1 Dry Sample (High Vacuum) p2 Weigh 2-3 mg into Tin Capsule p1->p2 a1 High-Temp Combustion p2->a1 a2 Gas Separation (GC) a1->a2 a3 Detection (TCD) a2->a3 d1 Calculate %C, %H, %N a3->d1 d2 Compare Found % vs. Theoretical % d1->d2 d3 Verify Deviation is < 0.4% d2->d3

Caption: Experimental workflow for Elemental Analysis.

Comparative Summary and Conclusion

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the nature of the compound, the potential impurities, and the desired level of information. No single technique is universally superior; a combination of orthogonal methods provides the most comprehensive and trustworthy assessment of purity.

TechniquePrincipleInformation ProvidedStrengthsLimitations
HPLC Differential partitioning between mobile and stationary phasesQuantitative purity (Area %), detection of non-volatile impuritiesHigh resolution, high sensitivity, widely applicable, non-destructive[2][16]Requires compound to be soluble, impurity identification is not direct
GC-MS Separation of volatile compounds followed by mass analysisQuantitative purity (Area %), identification of volatile impuritiesExcellent for volatile impurities, provides structural information (MS)[4][7]Compound must be volatile and thermally stable, destructive
¹H NMR Nuclear spin transitions in a magnetic fieldStructural confirmation, molar % of proton-containing impuritiesProvides detailed structural data, inherently quantitative (with proper setup)[8][9]Lower sensitivity than chromatographic methods, complex mixtures can be hard to interpret
Elemental Analysis Combustion and measurement of elemental compositionConfirmation of empirical formula, purity of bulk sampleFast, inexpensive, good for detecting inorganic or solvent impurities[12]Destructive, provides no information on the nature of organic impurities

For regulatory submissions, such as for an Investigational New Drug (IND) application, a robust data package demonstrating purity is essential. This typically involves a primary chromatographic method (like HPLC) validated according to International Council for Harmonisation (ICH) guidelines (e.g., ICH Q2(R2)), supported by spectroscopic data (NMR, MS) and elemental analysis to confirm structure and composition.[17][18][19] The use of multiple, orthogonal techniques provides a self-validating system, ensuring the highest level of confidence in the purity of the synthesized 4-(3-Methylbenzoyl)-2-methylpyridine, thereby safeguarding the integrity of subsequent research and development.

References

  • Gas Chromatography – Mass Spectrometry (GC−MS)*. National Institute of Standards and Technology. Available from: [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Available from: [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Available from: [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024). Available from: [Link]

  • NUCLEAR MAGNETIC RESONANCE (NMR) SPECTROSCOPY. Pharm D Guru. (2025). Available from: [Link]

  • How to Determine the Purity of a Substance using Elemental Analysis. Study.com. (2021). Available from: [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. Available from: [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Royal Society of Chemistry. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • An International Study Evaluating Elemental Analysis. PMC - NIH. (2022). Available from: [Link]

  • How to determine the purity of newly synthesized organic compound?. ResearchGate. (2018). Available from: [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. (2023). Available from: [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. (2022). Available from: [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. (2021). Available from: [Link]

  • Organic Analytics - Gas chromatography. ATU. Available from: [Link]

  • A Brief Guide to GC-MS Analysis Services. Smithers. Available from: [Link]

  • Gas Chromatograph Mass Spectrometer. JEOL. Available from: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. Physics Department & Chemistry Department. (2023). Available from: [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available from: [Link]

  • Nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS): Quantifying the Complexity. Longdom Publishing. (2024). Available from: [Link]

  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Available from: [Link]

  • Method Validation Guidelines. BioPharm International. Available from: [Link]

  • ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. European Medicines Agency (EMA). (2024). Available from: [Link]

  • ICH Q3B(R2) Impurities in New Drug Products. (2006). Available from: [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI. (2023). Available from: [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. Available from: [Link]

  • ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency (EMA). (2006). Available from: [Link]

  • NMR Spectroscopy. Michigan State University Department of Chemistry. Available from: [Link]

  • FDA Guidance for Industry: Q2A Text on Validation of Analytical Procedures. gmp-compliance.org. Available from: [Link]

  • FDA Guidelines for Analytical Method Validation. Scribd. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. (2025). Available from: [Link]

  • 4-({[4-(3-Methylbenzoyl)pyridin-2-YL]amino}methyl)benzenecarboximidamide. PubChem. Available from: [Link]

  • Synthesis technology of 2-methylpyridine. ResearchGate. (2025). Available from: [Link]

  • Synthesis of methylpyridines by catalytic method in the gas phase. Semantic Scholar. Available from: [Link]

  • Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Patsnap. (2021). Available from: [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxic Effects of 4-(3-Methylbenzoyl)-2-methylpyridine and Established Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the cytotoxic potential of the novel compound 4-(3-Methylbenzoyl)-2-methylpyridine against well-establishe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic potential of the novel compound 4-(3-Methylbenzoyl)-2-methylpyridine against well-established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. This document is intended to serve as a technical resource, offering insights into the compound's efficacy and potential mechanisms of action through supportive, albeit illustrative, experimental data and detailed methodologies.

Introduction: The Quest for Novel Pyridine-Based Anticancer Agents

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives have demonstrated a wide array of biological activities, including significant potential as anticancer agents.[1][2] Compounds incorporating the pyridine ring have been shown to exhibit cytotoxic effects through various mechanisms, such as inhibition of topoisomerases, disruption of microtubule dynamics, and modulation of key signaling pathways involved in cell survival and proliferation.[1] 4-(3-Methylbenzoyl)-2-methylpyridine is a synthetic compound belonging to the benzoylpyridine class. While extensive research exists on the anticancer properties of various substituted pyridines, the specific cytotoxic profile of this particular molecule is an emerging area of investigation. This guide presents a comparative analysis based on hypothesized data derived from related compounds to position 4-(3-Methylbenzoyl)-2-methylpyridine within the landscape of current cancer therapeutics and to provide a framework for its future evaluation.

Mechanisms of Action: A Review of the Comparators

A clear understanding of the mechanisms of established inhibitors is crucial for contextualizing the activity of novel compounds.

  • Doxorubicin: A member of the anthracycline class of antibiotics, Doxorubicin is a cornerstone of chemotherapy. Its primary mechanism involves the intercalation into DNA, which subsequently inhibits the progression of topoisomerase II, an enzyme critical for relaxing DNA supercoils during replication. This action leads to the accumulation of DNA double-strand breaks, triggering a cascade of events that culminate in apoptotic cell death.[3] Doxorubicin is also known to generate reactive oxygen species (ROS), which contribute to its cytotoxicity.[4]

  • Cisplatin: As a platinum-based chemotherapeutic agent, Cisplatin exerts its cytotoxic effects by forming covalent adducts with DNA. It primarily binds to the N7 position of purine bases, leading to intra- and inter-strand cross-links. These DNA lesions distort the double helix structure, interfering with DNA replication and transcription. The cellular machinery recognizes this damage, leading to cell cycle arrest and, ultimately, apoptosis.[2]

  • Paclitaxel: Belonging to the taxane family of drugs, Paclitaxel has a unique mechanism of action that targets microtubules. Unlike other agents that inhibit tubulin polymerization, Paclitaxel stabilizes the microtubule polymer and prevents its disassembly. This interference with the normal dynamics of the microtubule network disrupts mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[5]

Comparative In Vitro Cytotoxicity

To evaluate the cytotoxic potential of 4-(3-Methylbenzoyl)-2-methylpyridine, its half-maximal inhibitory concentration (IC50) was determined in a panel of human cancer cell lines and compared with those of Doxorubicin, Cisplatin, and Paclitaxel. The data presented in this section is hypothetical and serves as an illustrative example of how such a comparison would be framed.

Table 1: Comparative IC50 Values (µM) of 4-(3-Methylbenzoyl)-2-methylpyridine and Standard Inhibitors after 48-hour Treatment

CompoundMCF-7 (Breast)A549 (Lung)HepG2 (Liver)
4-(3-Methylbenzoyl)-2-methylpyridine8.512.315.8
Doxorubicin1.0[3]1.5[3]12.2[6]
Cisplatin9.011.515.0
Paclitaxel0.005[7]0.027[8]0.05

Note: The IC50 values for 4-(3-Methylbenzoyl)-2-methylpyridine and some values for Cisplatin and Paclitaxel are illustrative and based on the activities of structurally related compounds. The values for Doxorubicin, and some for Paclitaxel are referenced from published studies.

From this illustrative data, 4-(3-Methylbenzoyl)-2-methylpyridine demonstrates moderate cytotoxic activity against the tested cell lines. Its potency appears to be lower than that of Doxorubicin and Paclitaxel but comparable to Cisplatin in the selected cancer cell lines.

Elucidating the Mechanism of Cell Death

To further characterize the cytotoxic effects of 4-(3-Methylbenzoyl)-2-methylpyridine, investigations into the mode of cell death it induces are essential.

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and quantify apoptosis.[9][10]

Table 2: Apoptotic Cell Population (%) in A549 Cells after 24-hour Treatment

Treatment (Concentration)Early Apoptosis (Annexin V+/PI-)Late Apoptosis (Annexin V+/PI+)
Vehicle Control3.21.5
4-(3-Methylbenzoyl)-2-methylpyridine (12 µM)25.815.4
Doxorubicin (1.5 µM)35.122.7

The illustrative data suggests that 4-(3-Methylbenzoyl)-2-methylpyridine induces apoptosis in A549 cells, as indicated by the significant increase in both early and late apoptotic populations compared to the vehicle control.

Cell Cycle Analysis

Many cytotoxic agents exert their effects by disrupting the cell cycle. Flow cytometric analysis of DNA content using propidium iodide staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][11]

Table 3: Cell Cycle Distribution (%) in MCF-7 Cells after 24-hour Treatment

Treatment (Concentration)G0/G1 PhaseS PhaseG2/M Phase
Vehicle Control65.220.514.3
4-(3-Methylbenzoyl)-2-methylpyridine (8.5 µM)50.115.334.6
Paclitaxel (0.005 µM)10.85.284.0

The hypothetical data indicates that 4-(3-Methylbenzoyl)-2-methylpyridine induces a significant accumulation of cells in the G2/M phase, suggesting a potential interference with mitotic progression. This effect is similar to, though less pronounced than, that of Paclitaxel.

Experimental Protocols

The following are detailed protocols for the key experiments described in this guide.

Cell Culture

Human cancer cell lines (e.g., MCF-7, A549, HepG2) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 48 hours).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values from the dose-response curves.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

  • Cell Treatment: Treat cells in 6-well plates with the compounds for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Apoptosis_Pathway cluster_cell Apoptotic Cell cluster_reagents Assay Reagents Inner_Membrane Inner Membrane (Phosphatidylserine) Outer_Membrane Outer Membrane AnnexinV Annexin V-FITC AnnexinV->Outer_Membrane binds to PI Propidium Iodide Late_Apoptosis Late Apoptosis (Annexin V+/PI+) PI->Late_Apoptosis enters and stains DNA Apoptotic_Stimulus Apoptotic Stimulus (e.g., Drug Treatment) PS_Translocation Phosphatidylserine Translocation Apoptotic_Stimulus->PS_Translocation PS_Translocation->Outer_Membrane flips to Early_Apoptosis Early Apoptosis (Annexin V+/PI-) PS_Translocation->Early_Apoptosis Membrane_Compromise Membrane Compromise Membrane_Compromise->Late_Apoptosis Early_Apoptosis->Membrane_Compromise

Caption: Principle of the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This method uses propidium iodide to stain cellular DNA and determine the cell cycle distribution.[14]

  • Cell Treatment: Culture and treat cells as for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

Conclusion and Future Directions

The illustrative data presented in this guide positions 4-(3-Methylbenzoyl)-2-methylpyridine as a compound with moderate cytotoxic activity, potentially acting through the induction of apoptosis and cell cycle arrest at the G2/M phase. While its potency may not surpass that of established drugs like Doxorubicin or Paclitaxel in the cell lines examined, its distinct chemical structure warrants further investigation. Future studies should focus on confirming these preliminary findings with rigorous experimental data, expanding the panel of cancer cell lines, and elucidating the precise molecular targets of this compound. Structure-activity relationship (SAR) studies could also be beneficial in optimizing the benzoylpyridine scaffold to enhance its anticancer efficacy.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Gornas, P., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines.
  • Liebmann, J. E., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer.
  • Dar, A. A., et al. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology.
  • Thornberry, N. A., & Lazebnik, Y. (1998). Caspases: enemies within. Science.
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  • Figg, W. D., et al. (2015). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. PLOS ONE.
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  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

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  • de Freitas, E. C., et al. (2016). Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. Biomedical Reports.
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  • He, Y., et al. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget.
  • Fiorini, R., et al. (2019). Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines.
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  • Al-Wasidi, A. S., et al. (2020). In vitro cytotoxicity and druglikeness of pyrazolines and pyridines bearing benzofuran moiety. Journal of Applied Pharmaceutical Science.
  • Beraldo, H., et al. (2009). 2-Benzoylpyridine-N(4)-tolyl thiosemicarbazones and their palladium(II) complexes: cytotoxicity against leukemia cells. Bioorganic & Medicinal Chemistry.
  • ResearchGate. (2009). 2-Benzoylpyridine-N(4)-tolyl thiosemicarbazones and their palladium(II) complexes: Cytotoxicity against leukemia cells. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2022). Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. Molecules.
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